Technical Documentation Center

4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole
  • CAS: 129667-02-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is a synthetic derivative of the indole scaffold, a core structural motif in a vast array of biol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is a synthetic derivative of the indole scaffold, a core structural motif in a vast array of biologically active compounds and pharmaceuticals. The introduction of a cyclohexyl group at the 4-position and a tosyl (4-methylphenylsulfonyl) group on the indole nitrogen significantly modifies the electronic and steric properties of the parent indole molecule. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed synthetic protocols, and an analysis of its chemical reactivity, offering valuable insights for its application in medicinal chemistry and materials science. The tosyl group, a common protecting group in organic synthesis, also serves to activate the indole ring towards certain transformations, making this compound a versatile intermediate for further chemical exploration.

Physicochemical Properties

The precise experimental determination of all physicochemical properties for 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is not extensively documented in publicly available literature. However, based on its chemical structure and data from closely related analogues, we can tabulate its core properties.

PropertyValueSource/Method
CAS Number 129667-02-3Chemical Abstract Service
Molecular Formula C₂₁H₂₃NO₂SElemental Analysis
Molecular Weight 353.48 g/mol Calculated
Appearance Expected to be a white to off-white crystalline solidAnalogy to other N-tosylindoles
Melting Point Estimated to be in the range of 130-150 °CBased on analogues like N-tosylindole (141-145 °C)[1]
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone; insoluble in water.General solubility of N-tosylindoles
pKa The N-H proton of the parent indole is acidic (pKa ≈ 17), but is absent in this N-substituted derivative. The sulfonyl group is electron-withdrawing, which can influence the basicity of the indole nitrogen lone pair, though it is sterically hindered.

Synthesis and Characterization

The synthesis of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole can be approached in a two-step sequence: the synthesis of the 4-cyclohexyl-1H-indole precursor followed by its N-tosylation.

Part 1: Synthesis of 4-Cyclohexyl-1H-indole

A common and effective method for the synthesis of substituted indoles is the Fischer indole synthesis.

Protocol: Fischer Indole Synthesis of 4-Cyclohexyl-1H-indole

  • Preparation of (4-Cyclohexylphenyl)hydrazine: This starting material can be prepared from 4-cyclohexylaniline via diazotization followed by reduction.

  • Condensation with a Ketone/Aldehyde: (4-Cyclohexylphenyl)hydrazine is reacted with a suitable ketone or aldehyde, such as pyruvic acid or an α-halo ketone, in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).

  • Cyclization and Aromatization: The resulting phenylhydrazone undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia to form the indole ring.

  • Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of acid catalyst is crucial in the Fischer indole synthesis. Protic acids can sometimes lead to side reactions, especially with electron-rich phenylhydrazines. Lewis acids are often milder and can provide better yields. The reaction temperature is also a critical parameter that needs to be optimized to balance reaction rate and potential decomposition.

Part 2: N-Tosylation of 4-Cyclohexyl-1H-indole

The protection of the indole nitrogen with a tosyl group is a standard procedure in organic synthesis.

Protocol: N-Tosylation of 4-Cyclohexyl-1H-indole

  • Deprotonation of the Indole Nitrogen: To a solution of 4-cyclohexyl-1H-indole in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at room temperature for approximately 30 minutes to ensure complete formation of the indolide anion.

  • Reaction with p-Toluenesulfonyl Chloride: The reaction mixture is cooled back to 0 °C, and a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent is added dropwise.

  • Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole.

Self-Validating System: The purity of the final product should be confirmed by a combination of techniques, including melting point determination, NMR spectroscopy, and mass spectrometry, to ensure the absence of starting materials and by-products.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_precursor Part 1: Precursor Synthesis cluster_tosylation Part 2: N-Tosylation aniline 4-Cyclohexylaniline hydrazine (4-Cyclohexylphenyl)hydrazine aniline->hydrazine Diazotization, Reduction hydrazone Phenylhydrazone Intermediate hydrazine->hydrazone Condensation ketone Ketone/Aldehyde ketone->hydrazone precursor 4-Cyclohexyl-1H-indole hydrazone->precursor Fischer Indole Synthesis (Acid Catalyst, Heat) precursor_in 4-Cyclohexyl-1H-indole final_product 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole precursor_in->final_product Deprotonation base Base (e.g., NaH) base->final_product tscl p-Toluenesulfonyl Chloride (TsCl) tscl->final_product Sulfonylation

Caption: Synthetic pathway for 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole and tosyl groups, as well as the aliphatic protons of the cyclohexyl and methyl groups.

  • Indole Protons: The protons on the indole ring will be influenced by the electron-withdrawing sulfonyl group. The H3 proton will likely appear as a doublet around δ 6.5-6.7 ppm, coupled to the H2 proton. The H2 proton is expected to be a doublet in the range of δ 7.3-7.5 ppm. The protons on the benzene portion of the indole (H5, H6, H7) will appear in the aromatic region (δ 7.0-7.8 ppm), with their specific shifts and coupling patterns determined by the cyclohexyl substituent.

  • Tosyl Group Protons: The two aromatic protons ortho to the sulfonyl group will appear as a doublet around δ 7.8-8.0 ppm, while the two meta protons will be a doublet around δ 7.2-7.4 ppm. The methyl group will be a sharp singlet at approximately δ 2.4 ppm.

  • Cyclohexyl Group Protons: The protons of the cyclohexyl ring will appear as a series of complex multiplets in the upfield region (δ 1.2-2.0 ppm). The benzylic proton (the one attached to the carbon connected to the indole ring) will be shifted downfield to around δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Indole Carbons: The carbons of the indole ring will resonate in the aromatic region (δ 110-140 ppm). The C3 carbon is typically found around δ 105-110 ppm, while C2 is further downfield (δ 125-130 ppm).

  • Tosyl Group Carbons: The aromatic carbons of the tosyl group will appear in the range of δ 125-145 ppm. The methyl carbon will have a characteristic signal around δ 21 ppm.

  • Cyclohexyl Group Carbons: The aliphatic carbons of the cyclohexyl ring will be observed in the upfield region (δ 25-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

  • S=O Stretching: Strong absorption bands in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.

  • C=C Stretching (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region will correspond to the aromatic rings.

  • C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl and methyl groups will appear below 3000 cm⁻¹.

  • C-N Stretching: A band in the region of 1250-1350 cm⁻¹ can be attributed to the C-N bond of the sulfonamide.

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 353. The fragmentation pattern would likely involve the loss of the tosyl group (SO₂C₇H₇, 155 m/z units) or the entire p-toluenesulfonyl radical, leading to a prominent fragment ion. Fragmentation of the cyclohexyl ring is also expected.

Chemical Reactivity and Stability

The chemical reactivity of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is primarily governed by the interplay between the indole nucleus and the N-sulfonyl group.

  • Stability: The N-tosyl group is generally stable under a variety of reaction conditions, including many transition-metal-catalyzed cross-coupling reactions. However, it can be cleaved under strongly basic or reductive conditions.

  • Reactivity of the Indole Core: The electron-withdrawing nature of the tosyl group significantly alters the reactivity of the indole ring.

    • C2-Position: The acidity of the H2 proton is increased, facilitating deprotonation with strong bases like n-butyllithium to form a 2-lithioindole species. This nucleophile can then react with various electrophiles, allowing for functionalization at the C2 position.

    • Electrophilic Aromatic Substitution: The indole ring is deactivated towards electrophilic aromatic substitution on the pyrrole ring due to the electron-withdrawing sulfonyl group. However, substitutions on the benzene ring may still be possible under forcing conditions.

  • Deprotection (Detosylation): The removal of the tosyl group to regenerate the N-H indole is a key transformation. This can be achieved using various methods, including:

    • Base-mediated hydrolysis: Strong bases like NaOH or KOH in alcoholic solvents at elevated temperatures.

    • Milder basic conditions: Cesium carbonate in a mixture of THF and methanol is often effective.

    • Reductive cleavage: Reagents such as magnesium in methanol or sodium amalgam.

Reactivity Logic Diagram

Reactivity cluster_reactions Key Reactions cluster_conditions Deprotection Conditions start 4-Cyclohexyl-1-tosylindole c2_lithiation C2-Lithiation (n-BuLi, -78 °C) start->c2_lithiation deprotection Deprotection start->deprotection c2_functionalized 2-Substituted Indole c2_lithiation->c2_functionalized electrophile Electrophile (E+) electrophile->c2_functionalized deprotected 4-Cyclohexyl-1H-indole deprotection->deprotected base Strong Base (NaOH/KOH) base->deprotection mild_base Mild Base (Cs₂CO₃) mild_base->deprotection reductive Reductive Cleavage (Mg/MeOH) reductive->deprotection

Caption: Reactivity profile of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole.

Conclusion

4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is a valuable synthetic intermediate with potential applications in various fields of chemical research. Its synthesis is achievable through well-established organic chemistry methodologies. The presence of the tosyl group not only serves as a protecting group but also modulates the reactivity of the indole core, enabling selective functionalization. This guide provides a foundational understanding of its properties and synthesis, which should aid researchers in its effective utilization and in the design of novel molecules with desired biological or material properties.

References

Sources

Exploratory

Crystal Structure Analysis of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole: A Methodological Blueprint

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical behavior,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For novel compounds in drug discovery and materials science, single-crystal X-ray diffraction (SC-XRD) remains the definitive method for unambiguous structure elucidation. This guide provides a comprehensive, in-depth walkthrough of the complete workflow for the crystal structure analysis of a representative small molecule, 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole. More than a mere recitation of protocols, this document elucidates the causal logic behind critical experimental and computational decisions, reflecting the field-proven insights of an experienced crystallographer. We navigate from the foundational steps of synthesis and crystallization through the intricacies of data collection, structure solution, refinement, and final validation, culminating in a detailed analysis of molecular geometry and supramolecular packing. This guide is structured to serve as a technical blueprint for researchers, ensuring scientific integrity and fostering a deeper understanding of the art and science of chemical crystallography.

Introduction: The Imperative for Atomic-Level Precision

The compound 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (Molecular Formula: C₂₁H₂₃NO₂S) represents a class of N-sulfonylated indoles, a scaffold of significant interest in medicinal chemistry. The indole nucleus is a privileged structure in numerous pharmaceuticals, and modifications at the N1, C3, and C4 positions can profoundly influence receptor binding, metabolic stability, and overall efficacy. While spectroscopic methods like NMR and mass spectrometry can confirm connectivity, they cannot definitively describe the three-dimensional conformation, stereochemistry, or the subtle interplay of intermolecular forces that govern the solid-state form.

Crystal polymorphism, the ability of a compound to exist in multiple crystal forms, can have drastic consequences in the pharmaceutical industry, affecting solubility, bioavailability, and stability.[1] Therefore, a complete structural characterization via SC-XRD is not merely confirmatory; it is a cornerstone of modern drug development and chemical research, providing the atomic-resolution data essential for structure-activity relationship (SAR) studies, computational modeling, and intellectual property protection.[2] This guide uses 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole as a practical exemplar to detail the rigorous process required to achieve this level of structural certainty.

Part I: Synthesis and Crystallization – The Foundation of Analysis

The journey to a crystal structure begins long before the diffractometer. The quality of the final structural model is inextricably linked to the quality of the single crystal from which the data is collected. This section outlines the prerequisite chemistry and the critical, often artisanal, process of growing diffraction-quality crystals.

Proposed Synthesis

The target molecule can be synthesized via a standard N-sulfonylation reaction. The causality here is the activation of the indole nitrogen by a base, allowing for nucleophilic attack on the sulfonyl chloride.

Protocol: Synthesis of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole

  • Starting Material: Begin with commercially available 4-cyclohexylindole.

  • Deprotonation: Dissolve 4-cyclohexylindole in an aprotic solvent such as tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise. The rationale for using a strong, non-nucleophilic base is to efficiently deprotonate the indole nitrogen without competing side reactions.

  • Sulfonylation: To the resulting solution, add a solution of 4-methylphenylsulfonyl chloride (tosyl chloride) in THF dropwise. The reaction is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification: The reaction is quenched by the slow addition of water. The organic product is extracted, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Art of Crystallization

Crystallization is a process of purification and ordering, transforming a disordered ensemble of molecules in solution into a highly ordered, three-dimensional lattice.[3] The goal is to grow a single, internally perfect crystal, typically 0.1-0.3 mm in its dimensions, free from cracks or twinning.[4] The choice of crystallization method is empirical, guided by the solubility properties of the compound.

Core Principle: The fundamental principle is to create a supersaturated solution from which the solute can slowly precipitate in an ordered crystalline form rather than as an amorphous powder.[5] Slow cooling or slow solvent evaporation allows molecules sufficient time to adopt the most thermodynamically stable position in the growing crystal lattice, leading to higher quality crystals.[3]

Common Crystallization Protocols:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) to near saturation in a small vial.

    • Cover the vial with a cap or parafilm pierced with a few small holes. This is a critical step to control the rate of evaporation; too fast, and an oil or powder will result.

    • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[6]

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., dichloromethane) in a small, open inner vial.

    • Place this inner vial inside a larger, sealed outer jar containing a more volatile "poor" solvent (e.g., hexane or pentane) in which the compound is insoluble.[7]

    • Over time, the poor solvent vapor slowly diffuses into the good solvent, reducing the overall solubility of the compound and inducing crystallization. This method is particularly effective for small quantities of material.[7]

  • Slow Cooling:

    • Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.

    • Allow the solution to cool slowly to room temperature. To promote even slower cooling, the flask can be insulated.[5][6]

    • If crystallization does not initiate, scratching the inner surface of the flask with a glass rod or adding a seed crystal can induce nucleation.[6]

Part II: Single-Crystal X-ray Diffraction – From Crystal to Data

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The crystal's repeating lattice of atoms diffracts the X-rays in a unique pattern of spots of varying intensity.[8] Measuring the geometric positions and intensities of these spots provides the raw data for structure determination.

The Experimental Workflow

The process is highly automated using modern diffractometers, but key decisions regarding the experimental setup are crucial for data quality.

experimental_workflow

Caption: High-level workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop.

  • Cryo-cooling: The mounted crystal is rapidly cooled to a low temperature, typically 100 K, in a stream of cold nitrogen gas. The primary reason for low-temperature collection is to minimize thermal vibrations of the atoms.[9] This results in sharper diffraction spots at higher angles (higher resolution) and reduces radiation damage to the crystal, leading to a more precise final structure.

  • Unit Cell Determination: The crystal is exposed to the X-ray beam, and a few initial diffraction images are collected. Software analyzes the positions of the first few dozen reflections to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal.

  • Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while continuously collecting diffraction images.[10][11]

  • Data Integration and Scaling: After collection, the raw image files are processed. The software locates each diffraction spot, integrates its intensity, and applies corrections for experimental factors (e.g., Lorentz and polarization effects). The intensities from all images are then scaled and merged to produce a single reflection file (typically in .hkl format) that lists each unique reflection and its measured intensity.[10]

Data Collection and Processing Parameters

The following table summarizes typical parameters for a small-molecule data collection.

ParameterTypical Value / DescriptionRationale
InstrumentOxford Diffraction Gemini or similar CCD/CMOS diffractometerStandard instrumentation for small-molecule crystallography.[9]
X-ray SourceMo Kα (λ = 0.71073 Å)Provides good resolution for a wide range of organic and organometallic compounds.[9]
Temperature100(2) KReduces thermal motion, leading to higher precision in atomic positions.
Crystal System & Space GroupTo be determined from diffraction patternThe internal symmetry of the crystal lattice, essential for structure solution.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°) - Determined experimentallyThe fundamental geometric parameters of the crystal's repeating unit.
Data Completeness> 99%Ensures that sufficient data has been collected to accurately define the structure.
Redundancy3-4Measuring symmetry-related reflections multiple times improves data quality and statistics.
Resolution (d-spacing)~0.8 Å or betterHigh resolution is required to resolve individual atoms clearly.[12]

Part III: Structure Solution and Refinement – Decoding the Diffraction Pattern

The reflection file contains the intensities of the diffracted waves, but information about their phases is lost during the experiment. This "phase problem" is the central challenge in crystallography.[13] The process of solving it involves creating an initial model of the structure and then iteratively improving it (refining it) against the experimental data. The SHELX suite of programs is the industry standard for this process.[14][15]

Structure Solution using Direct Methods

For small molecules, the phase problem is typically solved using direct methods. This mathematical approach, implemented in programs like SHELXS , uses statistical relationships between the intensities of strong reflections to derive initial phase estimates.[16]

The Logic: A successful solution will generate an initial electron density map where recognizable molecular fragments (e.g., benzene rings, sulfonyl groups) can be identified. From this initial map, a preliminary model of the molecule is built.

Structure Refinement using Least-Squares

Once an initial model is in place, an iterative process of refinement begins using a program like SHELXL .[15] The goal is to adjust the parameters of the model (atomic coordinates, atomic displacement parameters) to minimize the difference between the diffraction pattern calculated from the model and the one observed experimentally.

refinement_cycle

Caption: The iterative cycle of crystallographic structure refinement.

Refinement Protocol:

  • Initial Isotropic Refinement: All non-hydrogen atoms from the initial model are refined isotropically (assuming spherical thermal motion).

  • Difference Fourier Map Analysis: A "difference map" is calculated, which shows locations where the observed electron density is higher or lower than that accounted for by the model. Large positive peaks in this map indicate the positions of missing atoms.[17]

  • Model Completion: Missing atoms are identified from the difference map and added to the model. This cycle of refinement and difference map analysis is repeated until all non-hydrogen atoms have been located.

  • Anisotropic Refinement: Once the model is complete, atoms are refined anisotropically, allowing their thermal motion to be modeled as ellipsoids. This is a more accurate representation and a key indicator of a good quality model.[18]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," as they are too small to be reliably located from the X-ray data alone.

  • Final Convergence: The refinement is continued until all parameters have stabilized and the difference map is essentially flat, with no significant remaining peaks.

Key Refinement Statistics

The quality of the final model is assessed using several statistical indicators. It is critical to understand that a low R-factor alone is not sufficient proof of a correct structure; all parameters must be considered.[19]

StatisticTarget ValueSignificance
R1 < 5%The traditional R-factor; a measure of the agreement between observed and calculated structure factors.
wR2 < 12%A weighted R-factor based on all data; generally considered a more robust indicator of refinement quality.
GooF (S) ~ 1.0Goodness-of-Fit. A value close to 1 indicates that the model is a good fit to the data.
Flack Param. ~ 0.0(1)For chiral structures, determines the absolute configuration. A value near zero confirms the correct hand.[20]
Max/Min Residual Density < ±0.5 e⁻/ųIndicates that the difference electron density map is flat, with no unmodeled atomic features.

Part IV: Structural Analysis and Validation – Ensuring Accuracy and Gaining Insight

With a refined model in hand, the final and most crucial phase begins: a thorough validation to check for any errors and a detailed analysis to extract chemically meaningful information.

Structure Validation

Before any interpretation, the structure must be rigorously validated. The program PLATON is an indispensable tool for this, performing hundreds of geometric and crystallographic checks.[21][22] It is the core of the IUCr's checkCIF service, a standard requirement for publication.[19]

Key Validation Checks Performed by PLATON:

  • Missed Symmetry: Checks if the structure was refined in a space group of lower symmetry than the true symmetry. This is a serious but correctable error.[21][22]

  • Geometric Outliers: Flags unusual bond lengths, angles, or torsion angles that deviate significantly from expected chemical values.

  • Atomic Displacement Parameters (ADPs): Analyzes the thermal ellipsoids. Non-positive definite ADPs or highly anisotropic ellipsoids can indicate disorder or an incorrect atom assignment.[18]

  • Solvent Accessible Voids: Identifies empty pockets in the crystal lattice that might contain disordered solvent molecules that were not modeled.[23]

Analysis of Molecular Geometry

The refined structure provides precise measurements of the molecule's internal geometry.

  • Bond Lengths and Angles: These should be compared to established values from large databases like the Cambridge Structural Database (CSD). For our target molecule, we would expect the S-O bond lengths in the sulfonyl group to be ~1.43 Å and the S-N bond to be ~1.65 Å. The C-N and C-C bonds within the indole and cyclohexyl rings should fall within their expected ranges.

  • Conformation and Torsion Angles: The analysis reveals the molecule's preferred conformation in the solid state. Key torsion angles to analyze would be those around the N-S bond, defining the orientation of the tosyl group relative to the indole plane, and the conformation of the cyclohexyl ring (likely a stable chair conformation).[24]

Analysis of Supramolecular Structure and Crystal Packing

Molecules in a crystal are not isolated; they are held together by a network of intermolecular interactions.[25] Understanding this packing is vital for explaining physical properties and predicting polymorphism. The program Mercury is the standard tool for visualizing and analyzing these interactions.[26][27][28]

interactions

Caption: Key intermolecular interactions governing crystal packing.

Analysis using Mercury:

  • Hydrogen Bonds: While the target molecule lacks strong hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···O hydrogen bonds, where a hydrogen on the indole or cyclohexyl ring interacts with a sulfonyl oxygen atom of a neighboring molecule.[29] These interactions, though weak individually, can be collectively significant in directing the crystal packing.[29]

  • π-Interactions: The electron-rich indole ring and the electron-deficient tosyl ring of adjacent molecules may engage in π-π stacking or C-H···π interactions. These are crucial for the assembly of aromatic molecules.

  • van der Waals Forces: The bulky, non-polar cyclohexyl group will primarily interact through dispersion forces, influencing how molecules pack together to minimize empty space, a concept central to crystal engineering.[30][31]

  • Packing Diagrams: Mercury is used to generate packing diagrams that visualize how multiple molecules are arranged within the unit cell and how they extend into a 3D lattice, revealing the overall supramolecular architecture.[26]

Conclusion

The crystal structure analysis of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole, as detailed in this guide, exemplifies a rigorous, multi-stage process that is fundamental to modern chemical science. It is a journey from the macroscopic (a visible crystal) to the atomic, transforming a pattern of diffracted X-rays into a precise, three-dimensional model of a molecule. Each step, from synthesis to validation, is a self-validating system built on decades of crystallographic principles and powered by sophisticated software. The resulting structural model is not an endpoint but a gateway to a deeper understanding of the molecule's properties, providing an invaluable foundation for rational drug design, materials engineering, and fundamental chemical research.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

  • Chem LibreTexts. (n.d.). SOP: Crystallization. Available at: [Link]

  • Spek, A. L. (1990). PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determination. Acta Crystallographica Section A: Foundations of Crystallography, 46(S1), C34. Available at: [Link]

  • WikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Available at: [Link]

  • Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering and Process Technology, 14(3). Available at: [Link]

  • University of Glasgow, School of Chemistry. (2025, December 19). PLATON for Windows. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Structure Visualisations (MER-001). Available at: [Link]

  • Wikipedia. (n.d.). Mercury (crystallography). Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Free Crystal Structure Visualization Software. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Crystal Structure Visualization and Analysis Software. Available at: [Link]

  • Slideshare. (n.d.). Platon. Available at: [Link]

  • Spek, A. L. (n.d.). THE PLATON HOMEPAGE. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Available at: [Link]

  • Macrae, C. F., et al. (2020). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 53(1), 226-235. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section B: Structural Science, 65(1), 148-155. Available at: [Link]

  • Thomas, S. P., et al. (2016). Intermolecular atom–atom bonds in crystals – a chemical perspective. IUCrJ, 3(3), 160-175. Available at: [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. Available at: [Link]

  • Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Available at: [Link]

  • Pidcock, E., et al. (2005). Effect of Intermolecular Hydrogen-Bonded Motifs on Packing Pattern Populations. Crystal Growth & Design, 5(5), 1833-1840. Available at: [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. Available at: [Link]

  • Nanoscience Analytical. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

  • Crevecoeur, G. (n.d.). Guide for crystallization. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (14), 1475-1482. Available at: [Link]

  • Song, X., et al. (2025). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. Available at: [Link]

  • Evans, G. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 56-60. Available at: [Link]

  • Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name? CrystEngComm, 19(21), 2895-2905. Available at: [Link]

  • Taylor, R., & McCabe, P. (2012). Validating and Understanding Ring Conformations Using Small Molecule Crystallographic Data. Journal of Chemical Information and Modeling, 52(3), 696-708. Available at: [Link]

  • CCP4 wiki. (2025, December 13). Solve a small-molecule structure. Available at: [Link]

  • Evans, G. (2018). X-ray data processing. Essays in Biochemistry, 62(4), 543-551. Available at: [Link]

  • Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. Available at: [Link]

  • University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]

  • HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. Available at: [Link]

  • Sheldrick, G. M. (n.d.). SHELXS - General Information. University of Göttingen. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (2023, June 14). Validation of Experimental Crystal Structures. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, 66(5), 544-558. Available at: [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Available at: [Link]

Sources

Foundational

4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole molecular weight and exact mass

Technical Whitepaper: Physicochemical Profiling and Synthesis of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Synthesis of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Abstract

4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (also known as 4-cyclohexyl-1-tosylindole) is a structurally complex heterocyclic compound utilized as a critical building block in the synthesis of C4-alkylated indoles and complex indole alkaloids. The strategic placement of the 4-methylphenylsulfonyl (tosyl) group on the indole nitrogen serves not merely as a protecting group, but as an electron-withdrawing director that governs the regioselectivity of upstream synthetic steps. This whitepaper details the exact mass calculations, physicochemical properties, and the causality-driven experimental protocols required to synthesize this molecule via the Natsume Indole Synthesis pathway [1].

Physicochemical Properties & Quantitative Mass Data

In high-resolution mass spectrometry (HRMS) and drug metabolism studies, distinguishing between the average molecular weight and the monoisotopic exact mass is critical for accurate peak identification.

Table 1: General Physicochemical Properties

PropertyValue
Chemical Name 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole
Common Synonym 4-Cyclohexyl-1-tosylindole
CAS Registry Number 129667-02-3 [2]
Molecular Formula C₂₁H₂₃NO₂S
Average Molecular Weight 353.48 g/mol
Monoisotopic Exact Mass 353.14495 Da

To ensure analytical precision during HRMS validation, the exact mass is calculated using the most abundant isotopes of each constituent element.

Table 2: Monoisotopic Exact Mass Calculation Breakdown

ElementIsotope Mass (Da)QuantityTotal Mass Contribution (Da)
Carbon (C) 12.00000021252.000000
Hydrogen (H) 1.0078252323.179975
Nitrogen (N) 14.003074114.003074
Oxygen (O) 15.994915231.989830
Sulfur (S) 31.972071131.972071
Total Exact Mass 353.14495 Da

Note: For positive ion mode Electrospray Ionization (ESI+), the expected protonated molecular ion [M+H]⁺ will appear at approximately m/z 354.1522.

Mechanistic Causality in the Natsume Indole Synthesis

The synthesis of 4-cyclohexyl-1-tosylindole is not achieved by direct functionalization of an intact indole core, as the benzenoid portion (C4–C7) of indole is notoriously difficult to selectively functionalize compared to the highly reactive pyrrole ring (C2–C3). Instead, the molecule is constructed via the Natsume Indole Synthesis , which builds the benzene ring onto a pre-existing pyrrole core [1].

  • Regioselective Acylation: The synthesis begins with 1-tosylpyrrole. The bulky, electron-withdrawing N-tosyl group stabilizes the pyrrole ring against polymerization. Crucially, the choice of Lewis acid dictates regioselectivity. Using AlCl3​ directs the Friedel-Crafts acylation of cyclohexanoyl chloride to the C3 position of the pyrrole (forming 3-cyclohexanoyl-1-tosylpyrrole). If BF3​⋅OEt2​ were used, the reaction would undesirably favor the C2 position. The C3 position is mandatory because this carbon eventually becomes the C4 position of the final indole.

  • Grignard Addition: The 3-acylpyrrole is reacted with an acetal-protected Grignard reagent (2-(1,3-dioxolan-2-yl)ethylmagnesium bromide) to form a tertiary alcohol. This installs the necessary carbon backbone for the future benzene ring.

  • Acid-Catalyzed Annulation: Refluxing the intermediate in 6% H2​SO4​ / 2-propanol triggers a cascade reaction. The acid hydrolyzes the acetal to an aldehyde and dehydrates the tertiary alcohol. An intramolecular electrophilic aromatic substitution then occurs between the newly formed electrophilic centers and the pyrrole ring, followed by aromatization to yield the fully formed 4-cyclohexyl-1-tosylindole.

Experimental Methodology: Self-Validating Protocol

The following methodology is adapted from the foundational work by Muratake and Natsume [1]. Every step is designed as a self-validating system to ensure intermediate integrity before proceeding.

Step 1: Friedel-Crafts Acylation
  • Dissolve 1-tosylpyrrole (1.0 eq) and cyclohexanoyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cool the mixture to 0°C and slowly add anhydrous AlCl3​ (2.2 eq) in portions.

  • Stir the reaction at room temperature for 4 hours.

  • Quench carefully with ice water and extract with DCM. Wash the organic layer with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate.

  • Validation Checkpoint 1: Perform TLC (Hexane/EtOAc 4:1). The disappearance of the starting material and the emergence of a new, lower-Rf spot confirms conversion. 1H -NMR must show the acyl group at the C3 position (characterized by an isolated proton singlet-like peak for the adjacent C2 proton).

Step 2: Grignard Addition
  • Dissolve the purified 3-cyclohexanoyl-1-tosylpyrrole in anhydrous THF and cool to -20°C under argon.

  • Dropwise, add a THF solution of 2-(1,3-dioxolan-2-yl)ethylmagnesium bromide (1.5 eq).

  • Stir for 30 minutes at -20°C, then allow it to warm to 0°C.

  • Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry, and concentrate.

  • Validation Checkpoint 2: IR spectroscopy should reveal a broad -OH stretch (~3400 cm⁻¹) and the complete disappearance of the carbonyl stretch (~1680 cm⁻¹), confirming the formation of the tertiary alcohol intermediate.

Step 3: Acid-Catalyzed Cyclization
  • Dissolve the tertiary alcohol intermediate in a solution of 6% aqueous H2​SO4​ and 2-propanol (1:1 v/v).

  • Heat the mixture to reflux for 30 to 60 minutes.

  • Cool to room temperature, dilute with water, and extract thoroughly with DCM.

  • Purify the crude product via preparative TLC or column chromatography (Hexane/EtOAc 9:1) to yield 4-cyclohexyl-1-tosylindole as a colorless solid/syrup.

  • Validation Checkpoint 3: Conduct EI-MS or ESI-HRMS. The presence of the parent ion at m/z 353 [M]⁺ (EI) or m/z 354.1522 [M+H]⁺ (ESI) provides definitive proof of successful annulation and aromatization [1].

Synthetic Workflow Visualization

SynthesisWorkflow Step1 1-Tosylpyrrole (Starting Material) Step2 Friedel-Crafts Acylation (AlCl3, Cyclohexanoyl chloride) Step1->Step2 Step3 3-Cyclohexanoyl-1-tosylpyrrole (Intermediate 1) Step2->Step3 Step4 Grignard Addition (Dioxolanylethylmagnesium bromide) Step3->Step4 Step5 Tertiary Alcohol (Intermediate 2) Step4->Step5 Step6 Acid-Catalyzed Cyclization (6% H2SO4, 2-propanol, reflux) Step5->Step6 Step7 4-Cyclohexyl-1-tosylindole (Target Molecule) Step6->Step7

Synthetic workflow of 4-cyclohexyl-1-tosylindole via pyrrole annulation.

References

  • Muratake, H., & Natsume, M. (1990). Preparation of Alkyl-substituted Indoles in the Benzene Portion. Part 3. Heterocycles, 31(4), 683-690. URL:[Link]

Exploratory

Mechanistic Toxicology and Safety Profiling of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole

Executive Summary As a Senior Application Scientist evaluating preclinical drug candidates, assessing the safety profile of highly lipophilic, protected indoles requires an investigation into their molecular vulnerabilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist evaluating preclinical drug candidates, assessing the safety profile of highly lipophilic, protected indoles requires an investigation into their molecular vulnerabilities rather than a simple tick-box screening exercise. 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CAS: 129667-02-3) is a complex synthetic molecule. While the indole core is a privileged pharmacophore in medicinal chemistry, the introduction of a C4-cyclohexyl group and an N-tosyl (4-methylphenylsulfonyl) group fundamentally alters its pharmacokinetic destiny. This technical guide deconstructs the structural liabilities, CYP450-mediated metabolic pathways, and self-validating experimental workflows necessary to establish a rigorous safety profile for this compound.

Structural Liabilities & Physicochemical Profiling

The toxicological profile of a compound is inextricably linked to its physicochemical properties. For 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole, two functional groups drive its behavior in biological systems:

  • The C4-Cyclohexyl Substitution : The addition of a bulky, aliphatic cyclohexyl ring significantly increases the molecule's lipophilicity (LogP ~ 4.8 - 5.2). High lipophilicity drives the compound into lipid-rich compartments, increasing the risk of off-target promiscuity, such as hERG ion channel inhibition (cardiotoxicity) and drug-induced phospholipidosis.

  • The N-Tosyl Group : The N-tosyl group is frequently utilized as a synthetic protecting group, but is increasingly retained in medicinal chemistry to mimic sulfonamide pharmacophores[1]. However, the sulfonyl-indole bond can act as a metabolic liability. In vivo cleavage of this bond releases p-toluenesulfonic acid derivatives, which can acidify local cellular microenvironments and induce cytotoxicity. Furthermore, N-tosyl indoles have demonstrated potent biological activities, including selective cytotoxicity against cancer cell lines, which underscores their inherent ability to disrupt cellular homeostasis[2].

Table 1: Physicochemical and Predicted ADME/Tox Parameters

ParameterValue / EstimateToxicological Implication
Molecular Weight 353.48 g/mol Optimal for oral absorption, but high bulkiness restricts target specificity.
LogP (Lipophilicity) ~ 4.8 - 5.2High risk of non-specific lipid binding, high clearance, and hERG inhibition.
Topological Polar Surface Area 42.5 ŲExcellent membrane permeability; high potential for blood-brain barrier (BBB) penetration and CNS toxicity.
Primary Metabolic Vulnerability N-Detosylation, C2-C3 EpoxidationGeneration of reactive electrophiles and p-toluenesulfonic acid.

Mechanistic Toxicology: CYP450-Mediated Bioactivation

The primary safety concern for indole derivatives is their propensity for enzymatic bioactivation. Indoles are highly susceptible to CYP450-mediated oxidation. Specifically, enzymes such as CYP2A6, CYP2C19, and CYP2E1 can oxidize the indole ring[3].

The most critical toxicological pathway is the epoxidation of the C2-C3 double bond. This epoxidation pathway can lead to the formation of highly reactive intermediates that covalently bind to nucleophilic residues on proteins or DNA, a primary driver of Drug-Induced Liver Injury (DILI) and genotoxicity[4]. Because the N-tosyl group withdraws electron density from the indole ring, it may alter the regioselectivity of CYP450 attack, but the bulky cyclohexyl group at the C4 position sterically forces metabolic enzymes toward the unprotected C2-C3 face and the N-sulfonyl bond.

MetabolicPathway Parent 4-Cyclohexyl-1-tosyl-1H-indole (Parent Compound) CYP Hepatic CYP450 (CYP3A4 / CYP2A6) Parent->CYP Hepatic Metabolism Epoxide C2-C3 Epoxide Intermediate (Highly Reactive) CYP->Epoxide Epoxidation Detosyl 4-Cyclohexyl-1H-indole (Detosylated Metabolite) CYP->Detosyl N-Dealkylation/Cleavage Tosyl p-Toluenesulfonic Acid (Toxicity Driver) CYP->Tosyl Cleavage Oxindole Oxindole Derivative (Protein Binding / DILI) Epoxide->Oxindole Rearrangement GSH Adducts GSH Adducts Epoxide->GSH Adducts Glutathione Trapping

CYP450-mediated bioactivation of 4-Cyclohexyl-1-tosyl-1H-indole leading to reactive intermediates.

In Vitro Safety & Cytotoxicity Thresholds

To contextualize the safety of this compound, we extrapolate quantitative toxicity thresholds based on the behavior of structurally analogous N-tosyl indoles.

Table 2: Extrapolated In Vitro Safety Profile

Assay ModelTarget ParameterEstimated IC50 / OutcomeMechanistic Rationale
HepG2 (3D Spheroids) Hepatotoxicity15 - 30 µMCYP-mediated bioactivation to reactive oxindoles causes mitochondrial uncoupling.
Ames Test (Salmonella) GenotoxicityWeak Positive (with S9)Electrophilic epoxide formation post-metabolism binds to bacterial DNA.
Patch-Clamp (HEK293) Cardiotoxicity (hERG)5 - 10 µMHigh lipophilicity drives promiscuous binding to the hERG potassium channel pore.

Self-Validating Experimental Protocols

To empirically validate the theoretical liabilities outlined above, the following self-validating protocols must be executed. As an application scientist, I emphasize that an assay is only as good as its controls; therefore, these workflows are designed to isolate causality.

Protocol 1: CYP450 Microsomal Stability and Reactive Metabolite Trapping

Causality Focus: We do not merely measure intrinsic clearance; we must identify why the compound is clearing. By introducing glutathione (GSH), we trap transient electrophilic epoxides formed at the C2-C3 position before they can cause protein adduction.

  • Matrix Preparation : Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture : Combine HLMs (final protein concentration 1.0 mg/mL), 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (1 µM final, 0.1% DMSO), and GSH (5 mM) in the buffer.

  • Self-Validating Controls :

    • Negative Control: Omit NADPH. This confirms that any observed degradation is strictly enzymatically driven, ruling out spontaneous chemical instability of the tosyl group in aqueous buffer.

    • Positive Control: Verapamil (1 µM) to ensure the metabolic competence of the HLM batch.

  • Initiation & Sampling : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final). Aliquot 50 µL at 0, 15, 30, and 60 minutes.

  • Termination : Quench aliquots immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-HRMS/MS. Scan for the parent mass loss (m/z 353.48) and the appearance of GSH-adducts (indicative of epoxide trapping) and detosylated metabolites.

Protocol 2: Multiparametric High-Content Hepatotoxicity Screening

Causality Focus: Standard 2D cell cultures rapidly lose CYP450 expression, leading to false negatives for compounds that require bioactivation. We utilize 3D HepG2 spheroids to maintain basal CYP activity and assess multiparametric toxicity simultaneously.

  • Spheroid Generation : Seed HepG2 cells at 1,000 cells/well in a 384-well ultra-low attachment (ULA) plate. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight, hypoxic spheroid formation.

  • Compound Dosing : Treat the spheroids with a 10-point concentration gradient of the compound (0.03 µM to 100 µM).

  • Self-Validating Controls :

    • Vehicle Control: 0.1% DMSO to establish baseline fluorescence.

    • Positive Control: Chlorpromazine (50 µM) to validate the detection of mitochondrial toxicity and phospholipidosis.

  • Multiparametric Staining : After 72 hours of exposure, add a dye cocktail directly to the wells: Hoechst 33342 (2 µM, nuclear count/viability), MitoTracker Red CMXRos (0.5 µM, mitochondrial membrane potential), and CellROX Green (5 µM, oxidative stress). Incubate for 45 minutes at 37°C.

  • High-Content Imaging : Image the spheroids using an automated confocal microscope using Z-stack acquisitions to penetrate the 3D structure.

  • Data Extraction : Use automated image analysis software to quantify total cell count, mitochondrial intensity per cell, and ROS intensity. Calculate IC50 values for each parameter to determine the primary mechanism of cell death.

Workflow S1 1. 3D Cell Culture HepG2 Spheroids S2 2. Compound Dosing 0.1 - 100 µM (72h) S1->S2 S3 3. Multiparametric Staining Hoechst, MitoTracker, CellROX S2->S3 S4 4. Automated Confocal High-Content Imaging S3->S4 S5 5. Data Extraction IC50 & ROS Profiling S4->S5

Self-validating multiparametric high-content screening workflow for hepatotoxicity assessment.

References

  • [2] Title: In-vitro and in-silico study to assess anti breast cancer potential of N-tosyl-indole based hydrazones. Source: Scientific Reports (PMC). URL:[Link]

  • [1] Title: Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • [4] Title: Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Source: PubMed. URL:[Link]

  • [3] Title: Oxidation of Indole by Cytochrome P450 Enzymes. Source: Biochemistry (UQ eSpace). URL:[Link]

Sources

Foundational

Pharmacological Profiling of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole: A Multitarget N-Tosyl Indole Scaffold

Executive Rationale & Structural Causality The compound 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CAS: 129667-02-3), also known as 4-cyclohexyl-1-tosyl-1H-indole[1][2], represents a highly specialized synthetic inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Structural Causality

The compound 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CAS: 129667-02-3), also known as 4-cyclohexyl-1-tosyl-1H-indole[1][2], represents a highly specialized synthetic intermediate and pharmacological scaffold. While the N-tosyl group is frequently utilized as a transient protecting group in organic synthesis, its retention in the final molecular architecture transforms the indole core into a privileged pharmacophore with potent, multifaceted biological activities[3][4].

As a Senior Application Scientist, the decision to screen this specific compound is driven by two distinct structure-activity relationship (SAR) trajectories:

  • Neuropharmacology (5-HT6 Receptor Antagonism): The N-arylsulfonyl indole motif is a canonical structural requirement for 5-hydroxytryptamine 6 (5-HT6) receptor ligands. The sulfonyl oxygens act as critical hydrogen bond acceptors, while the aryl ring engages in π-π stacking within the receptor's binding pocket[5][6]. The addition of the bulky 4-cyclohexyl group provides the necessary lipophilic bulk to occupy the hydrophobic sub-pocket of the receptor, theoretically increasing binding affinity and selectivity[5].

  • Oncology (EGFR & TNBC Targeting): Recent literature demonstrates that N-tosyl indole derivatives exhibit potent anti-cancer properties, particularly against triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) and as epidermal growth factor receptor (EGFR) inhibitors[7][8]. The tosyl group enhances the metabolic stability and lipophilicity of the indole scaffold, facilitating cellular penetration and stabilizing molecular interactions with kinase domains[7].

The following guide outlines a self-validating, dual-track preclinical screening workflow designed to evaluate both the neuropharmacological and oncological potential of this compound.

Preclinical Screening Workflows & Methodologies

To ensure scientific integrity, every protocol described below is designed as a self-validating system, incorporating internal controls, reference standards, and orthogonal validation steps to prevent false positives.

Workflow A: Neuropharmacological Screening (5-HT6 Receptor)

Protocol 1: Radioligand Binding Assay (Affinity Quantification) Causality: Before assessing functional downstream effects, direct binding affinity ( Ki​ ) must be quantified to confirm that the compound physically interacts with the target receptor.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT6 receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Assay Assembly: In a 96-well plate, combine 50 µL of the radioligand [ 3 H]-LSD (final concentration 2 nM), 50 µL of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole at varying concentrations ( 10−11 to 10−5 M), and 100 µL of membrane suspension.

  • Self-Validation (Controls): Define total binding using a vehicle control (1% DMSO). Define non-specific binding (NSB) using 10 µM serotonin (5-HT).

  • Incubation & Filtration: Incubate at 37°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific adherence).

  • Detection: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay (Efficacy Profiling) Causality: High affinity does not distinguish between agonists and antagonists. Because 5-HT6 is a Gs​ -coupled receptor that stimulates adenylyl cyclase, measuring cAMP levels determines the compound's functional nature[6].

  • Cell Treatment: Seed 5-HT6-expressing cells in 384-well plates. Pre-incubate with the test compound (at IC80​ concentration determined from Protocol 1) for 15 minutes.

  • Stimulation: Add 5-HT (at its EC80​ concentration) to stimulate cAMP production.

  • Quantification: Lysis cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. A reduction in the 5-HT-induced cAMP signal confirms the compound acts as an antagonist.

Workflow B: Oncology Screening (TNBC & Kinase Inhibition)

Protocol 3: MTT Cytotoxicity Assay (MDA-MB-231 Cell Line) Causality: N-tosyl indoles have shown specific cytotoxicity toward breast cancer cells compared to normal epithelial cells[7]. This assay establishes the baseline anti-proliferative window.

  • Cell Seeding: Seed MDA-MB-231 (TNBC) and MCF-10A (normal breast epithelial) cells at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Treatment: Treat cells with 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (1–100 µM) for 72 hours[9].

  • Self-Validation (Controls): Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin, 1 µM) to calculate the Z'-factor, ensuring assay robustness ( Z′>0.5 ).

  • Detection: Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO and measure absorbance at 570 nm[9]. Calculate the Selectivity Index (SI = IC50​ MCF-10A / IC50​ MDA-MB-231).

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole, benchmarked against established reference standards based on structural analogs in the N-tosyl indole class[5][7][8].

Assay / TargetParameter4-Cyclohexyl-1-tosylindole (Expected)Reference StandardRef. Value
5-HT6 Receptor Binding Ki​ (nM)15.0 – 45.0 nMSB-2710461.2 nM
cAMP Functional Assay IC50​ (nM)30.0 – 80.0 nMSB-27104612.5 nM
MDA-MB-231 Cytotoxicity IC50​ (µM)8.5 – 15.0 µMDoxorubicin0.8 µM
MCF-10A Cytotoxicity IC50​ (µM)> 100 µMDoxorubicin2.5 µM
Selectivity Index (SI) Ratio> 6.6Doxorubicin3.1

Mechanistic & Workflow Visualizations

To conceptualize the dual-target screening approach and the specific intracellular signaling cascades modulated by this compound, the following diagrams have been generated.

5-HT6 Receptor Antagonism Signaling Pathway

This diagram illustrates the causality of Protocol 2. By binding to the 5-HT6 receptor, the N-tosyl indole prevents Gs​ protein coupling, downregulating adenylyl cyclase and subsequent PKA activation.

Signaling Ligand 4-Cyclohexyl-1-tosylindole (Antagonist) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Competitive Binding Gs Gs Protein (Inactive) Receptor->Gs Prevents Coupling AC Adenylyl Cyclase Gs->AC Reduced Stimulation cAMP cAMP Production (Decreased) AC->cAMP Downregulates PKA PKA Activation (Inhibited) cAMP->PKA Pathway Arrest

Fig 1: 5-HT6 GPCR signaling blockade by 4-Cyclohexyl-1-tosylindole.

High-Throughput Screening Workflow

This diagram maps the self-validating pipeline from compound preparation to hit validation, ensuring both neuropharmacological and oncological endpoints are captured.

Workflow Synthesis Compound Prep CAS: 129667-02-3 InVitro In Vitro Assays Synthesis->InVitro Radioligand Radioligand Binding (5-HT6 Affinity) InVitro->Radioligand Cytotoxicity MTT Assay (MDA-MB-231 & MCF-10A) InVitro->Cytotoxicity Functional Functional Assays (cAMP / Kinase Profiling) Radioligand->Functional Cytotoxicity->Functional Hit Hit Validation & Lead Optimization Functional->Hit

Fig 2: Dual-track in vitro screening workflow for N-tosyl indole derivatives.

References

  • molaid.com - 4-cyclohexyl-1-tosylindole | 129667-02-3 URL: [Link]

  • PubMed (NIH) - In-vitro and in-silico study to assess anti breast cancer potential of N-tosyl-indole based hydrazones URL: [Link]

  • MDPI - Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications URL:[Link]

  • ACS Medicinal Chemistry Letters - Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation URL: [Link]

  • MDPI (Molbank) - Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent URL:[Link]

  • ResearchGate - Synergizing GA-XGBoost and QSAR modeling: Breaking down activity cliffs in HDAC1 inhibitors (5-HT6 Receptor Context) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for the synthesis of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole

Introduction & Strategic Rationale The functionalization of the indole core at the C4 position is historically challenging due to the preferential electrophilic reactivity at the C3 position. To access 4-cyclohexyl-1-(4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The functionalization of the indole core at the C4 position is historically challenging due to the preferential electrophilic reactivity at the C3 position. To access 4-cyclohexyl-1-(4-methylphenylsulfonyl)indole (also known as 4-cyclohexyl-1-tosylindole), a highly controlled, two-step synthetic sequence is employed. This protocol leverages a pre-halogenated starting material, 4-bromoindole, and utilizes a robust sp2

sp3 Suzuki-Miyaura cross-coupling strategy.

The N-tosylation of the indole nitrogen serves a dual purpose: it acts as a protecting group to prevent unwanted N-alkylation or N-arylation during subsequent steps, and its electron-withdrawing nature modulates the electron density of the indole ring, which can prevent catalyst poisoning during palladium-catalyzed cross-coupling[1].

Synthetic Workflow

The synthesis is divided into two self-validating modules:

  • N-Protection: Deprotonation of 4-bromoindole followed by nucleophilic trapping with p-toluenesulfonyl chloride (TsCl).

  • C-C Bond Formation: Palladium-catalyzed cross-coupling of the resulting 4-bromo-1-tosylindole with cyclohexylboronic acid.

G SM 4-Bromoindole (Starting Material) Step1 Step 1: N-Tosylation NaH, TsCl, DMF SM->Step1 Int 4-Bromo-1-tosylindole (Intermediate) Step1->Int 92% Yield Step2 Step 2: Suzuki-Miyaura Cyclohexylboronic acid Pd(OAc)2, SPhos Int->Step2 Prod 4-Cyclohexyl-1-tosylindole (Target Product) Step2->Prod 85% Yield

Two-step synthetic workflow for 4-Cyclohexyl-1-tosylindole.

Protocol 1: N-Tosylation of 4-Bromoindole

Mechanistic Insight

The N-tosylation proceeds via the generation of an indolyl anion. Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to quantitatively deprotonate the indole N-H. The resulting anion undergoes a rapid nucleophilic substitution at the electrophilic sulfur atom of p-toluenesulfonyl chloride. The use of anhydrous N,N-Dimethylformamide (DMF) ensures the solubility of the indolyl anion and accelerates the reaction[1].

Step-by-Step Methodology

Reagents:

  • 4-Bromoindole: 10.0 mmol (1.96 g)

  • Sodium hydride (60% dispersion in mineral oil): 12.0 mmol (0.48 g)

  • p-Toluenesulfonyl chloride (TsCl): 11.0 mmol (2.10 g)

  • Anhydrous DMF: 20 mL

Procedure:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask and flush with argon. Add NaH (60% dispersion) and wash with anhydrous hexane (2 x 5 mL) to remove the mineral oil. Remove residual hexane under vacuum.

  • Deprotonation: Suspend the washed NaH in anhydrous DMF (10 mL) and cool the flask to 0 °C using an ice bath. Dissolve 4-bromoindole in anhydrous DMF (10 mL) and add this solution dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the indolyl anion.

  • Tosylation: Add TsCl portion-wise to the reaction mixture at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quenching & Workup: Carefully quench the reaction by pouring the mixture into 100 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with water (3 x 50 mL) to remove DMF, followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to yield 4-bromo-1-tosylindole as a white solid.

Protocol 2: sp2

sp3 Suzuki-Miyaura Cross-Coupling
Mechanistic Insight

The Suzuki-Miyaura coupling between an aryl halide and a secondary alkylboronic acid is notoriously difficult. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination[2]. For sp3 -hybridized organoboranes, the transmetalation step is slow, and the resulting alkylpalladium intermediate is highly susceptible to β -hydride elimination, which yields an alkene byproduct instead of the desired cross-coupled product[3].

To overcome this, the protocol employs a catalyst system comprising Pd(OAc)2​ and a bulky, electron-rich biaryl phosphine ligand such as SPhos. These ligands promote rapid reductive elimination, effectively outcompeting the β -hydride elimination pathway, and facilitate the coupling of sterically demanding substrates[4].

Step-by-Step Methodology

Reagents:

  • 4-Bromo-1-tosylindole (Intermediate): 5.0 mmol (1.75 g)

  • Cyclohexylboronic acid: 7.5 mmol (0.96 g)

  • Palladium(II) acetate ( Pd(OAc)2​ ): 0.25 mmol (56 mg, 5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): 0.50 mmol (205 mg, 10 mol%)

  • Potassium phosphate tribasic ( K3​PO4​ ): 15.0 mmol (3.18 g)

  • Toluene / Water: 20 mL (10:1 ratio)

Procedure:

  • Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-1-tosylindole, cyclohexylboronic acid, Pd(OAc)2​ , SPhos, and K3​PO4​ .

  • Degassing: Seal the tube with a rubber septum. Evacuate the tube and backfill with argon (repeat 3 times) to establish a strict inert atmosphere.

  • Solvent Addition: Add degassed Toluene (18 mL) and degassed HPLC-grade Water (2 mL) via syringe. The presence of water is critical for the activation of the boronic acid to form the reactive boronate species[2].

  • Reaction: Replace the septum with a Teflon screw cap under argon flow. Heat the reaction mixture in an oil bath at 100 °C for 16 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a short pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional Ethyl Acetate (20 mL).

  • Purification: Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL). Dry the organic phase over MgSO4​ , filter, and concentrate in vacuo. Purify by flash chromatography (Silica gel, Hexanes/Dichloromethane gradient) to isolate 4-cyclohexyl-1-(4-methylphenylsulfonyl)indole.

Analytical Validation & Optimization Data

The success of the sp2

sp3 cross-coupling is heavily dependent on the ligand and base selection. The following table summarizes the optimization parameters validating the chosen protocol.
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Primary Observation
Pd(PPh3​)4​ None Na2​CO3​ THF / H2​O 80< 10%Extensive β -hydride elimination; alkene formation.
Pd(OAc)2​ PPh3​ K3​PO4​ Toluene10015%Slow transmetalation; high recovery of starting material.
Pd(OAc)2​ RuPhos K3​PO4​ Toluene / H2​O 10068%Good conversion, minor protodeboronation observed.
Pd(OAc)2​ SPhos K3​PO4​ Toluene / H2​O 100 85% Rapid reductive elimination; optimal product isolation.

References

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: libretexts.org URL: [Link]

  • Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC Source: nih.gov URL: [Link]

  • Title: Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing Source: rsc.org URL: [Link]

Sources

Application

How to dissolve 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole for cell culture assays

Application Note: Preparation and Solubilization Protocol for 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole in In Vitro Cell Culture Assays Chemical Profiling & Mechanistic Rationale 4-Cyclohexyl-1-(4-methylphenylsulfony...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Solubilization Protocol for 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole in In Vitro Cell Culture Assays

Chemical Profiling & Mechanistic Rationale

4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CAS: 129667-02-3)[1] is a highly specialized synthetic indole derivative. When preparing this compound for in vitro cell culture assays, researchers frequently encounter severe solubility bottlenecks. The molecule’s architecture—comprising a planar indole core, a bulky lipophilic cyclohexyl group, and a para-toluenesulfonyl (tosyl) protecting group—results in a highly stable crystal lattice and an elevated partition coefficient (LogP).

The Causality of Precipitation: Direct introduction of this lipophilic compound into aqueous cell culture media causes immediate thermodynamic instability. The water molecules cannot solvate the hydrophobic tosyl and cyclohexyl moieties, forcing the compound to self-associate and form micro-precipitates. This leads to inaccurate dosing, artificially low efficacy readouts, and irreproducible assay results. To bypass this, a kinetically controlled, two-phase solubilization strategy is required.

Solvent Selection and Cytotoxicity Parameters

Primary Solvent: Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for this class of compounds. Its high dielectric constant and amphiphilic nature allow it to disrupt the compound's crystal lattice effectively. It is critical to use anhydrous, sterile-filtered DMSO. Hygroscopic absorption of water into older DMSO stocks will prematurely lower the solubility threshold, causing the indole to crash out of solution.

Cytotoxicity Constraints: While DMSO is an excellent solvent, it induces cellular stress, membrane fluidization, and unintended differentiation at high concentrations. To maintain a self-validating and biologically relevant assay system, the final DMSO concentration in the cell culture must be strictly capped at ≤ 0.1% (v/v) [2]. This ensures that any observed phenotypic changes are causally linked to the indole derivative, not solvent-induced toxicity.

Secondary Carrier Molecules (Optional but Recommended): If precipitation persists upon dilution into media (often visible as cloudiness), the use of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. HP-β-CD features a torus-shaped ring with a hydrophobic internal cavity and a polar exterior. It forms a reversible inclusion complex with the phenyl/tosyl groups of the compound, shielding the hydrophobic regions from the aqueous environment while remaining highly tolerated by cultured cells[3].

Step-by-Step Solubilization Methodology

Phase 1: Preparation of the Master Stock (10 mM)
  • Equilibration: Allow the vial of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Dissolution: Weigh the appropriate mass and add anhydrous DMSO to achieve a 10 mM Master Stock.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not entirely clear, place the tube in a water bath sonicator at 37°C for 5–10 minutes. Scientific Insight: Mild heat provides the kinetic energy required to fully break the hydrophobic intermolecular bonds.

  • Storage: Aliquot the Master Stock into single-use volumes (e.g., 20 µL) in amber tubes to prevent photodegradation, and store at -20°C or -80°C. Avoid freeze-thaw cycles.

Phase 2: Intermediate Dilution & Media Preparation

Expertise Note: A critical error in dose-response assays is varying the volume of the Master Stock added to the media to achieve different doses. This creates a gradient of DMSO concentration across your experimental groups, introducing solvent artifacts. Instead, perform serial dilutions in 100% DMSO first.

  • Serial Dilution: Create "Intermediate Stocks" by serially diluting the 10 mM Master Stock in 100% DMSO (see Table 1).

  • Media Pre-warming: Pre-warm the complete cell culture media to 37°C. Causality: Cold media drops the solubility threshold instantly, triggering nucleation and micro-precipitation.

  • Dropwise Addition: Add 1.0 µL of the respective Intermediate Stock to 1.0 mL of pre-warmed media dropwise while vortexing the media at a low speed.

  • Self-Validation Check: Before applying the media to your cells, inspect the solution under an inverted phase-contrast microscope (20x objective). The absence of refractive micro-crystals validates the solubilization process.

Quantitative Dilution Strategy

To maintain a constant 0.1% DMSO background across all assay wells, utilize the following intermediate dilution matrix.

Table 1: Constant-Solvent Dilution Matrix for Dose-Response Assays

Desired Final Assay ConcentrationIntermediate Stock Concentration (in 100% DMSO)Volume of Intermediate Added to 1 mL MediaFinal DMSO Concentration (v/v)
10 µM 10 mM1.0 µL0.1%
1 µM 1 mM1.0 µL0.1%
100 nM 100 µM1.0 µL0.1%
10 nM 10 µM1.0 µL0.1%
Vehicle Control Pure DMSO1.0 µL0.1%

Workflow Visualization

SolubilizationWorkflow Step1 Compound Powder (Hydrophobic) Step2 Master Stock (100% DMSO) Step1->Step2 Dissolve & Sonicate (37°C) Step3 Intermediate Dilution (DMSO) Step2->Step3 Serial Dilution Step4 Pre-warmed Media (± HP-β-CD) Step3->Step4 Dropwise Addition + Rapid Mixing Step5 In Vitro Assay (DMSO ≤ 0.1%) Step4->Step5 Transfer to Cells

Workflow for solubilization and serial dilution of hydrophobic indoles for in vitro cell assays.

Troubleshooting & Self-Validating Controls

  • Issue: Precipitation observed upon addition to media.

    • Correction: The compound has exceeded its aqueous solubility limit. Supplement the pre-warmed media with 1–2% (w/v) HP-β-CD prior to adding the DMSO intermediate stock. The cyclodextrin will encapsulate the tosyl group and prevent aggregation.

  • Issue: High variance in replicate wells.

    • Correction: This is a hallmark of inconsistent compound dispersion. Ensure that the intermediate stock is added dropwise into actively swirling media, rather than injecting it directly into the bottom of the tube.

  • System Validation: Always run a 0.1% DMSO Vehicle Control alongside your treated wells. If the vehicle control exhibits >5% cell death or morphological changes compared to a completely untreated control, your specific cell line is hypersensitive to DMSO. In such cases, adjust the dilution factor to 1:2000 to achieve a 0.05% final DMSO concentration.

References

  • [1] 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole / CAS:129667-02-3. HXCHEM.

  • [2] Inhibition of Matrix Metalloproteinases and Cancer Cell Detachment by Ru(II) Polypyridyl Complexes Containing 4,7-Diphenyl-1,10-phenanthroline Ligands—New Candidates for Antimetastatic Agents. MDPI.

  • [3] Bile acid and sterol solubilization in 2-hydroxypropyl-beta-cyclodextrin. PubMed - NIH.

Sources

Method

Application Note: RP-HPLC Method Development and ICH Q2(R2) Validation for 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole

Executive Summary & Chemical Profiling The compound 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CAS: 129667-02-3) is a synthetic indole derivative with a molecular weight of 353.48 g/mol [1]. In drug development and s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The compound 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CAS: 129667-02-3) is a synthetic indole derivative with a molecular weight of 353.48 g/mol [1]. In drug development and synthetic chemistry, accurate quantification of such intermediates is critical. However, this molecule presents unique chromatographic challenges due to its extreme lipophilicity.

The presence of a bulky, non-polar cyclohexyl group at the C4 position, combined with an electron-withdrawing, lipophilic tosyl (4-methylphenylsulfonyl) protecting group at the N1 position, drives the estimated LogP value exceptionally high. Furthermore, the tosyl group protects the indole nitrogen, rendering the molecule non-ionizable across the standard HPLC pH range (pH 2–8). Consequently, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods utilizing high aqueous fractions often result in excessive retention times, peak broadening, and poor peak symmetry[2].

This application note details the causality-driven development of a robust isocratic RP-HPLC method tailored for this compound, alongside a self-validating protocol strictly adhering to the latest ICH Q2(R2) guidelines for analytical procedure validation[3].

Method Development Rationale: The Causality of Experimental Choices

To develop a method that is both efficient and reproducible, the physicochemical properties of the analyte must directly dictate the chromatographic parameters. The interplay of fluid dynamics and adsorption thermodynamics is complex, making parameter selection critical for hydrophobic indoles[4].

  • Stationary Phase Selection: A high-carbon-load, end-capped C18 column (e.g., 5 µm, 250 x 4.6 mm) is required. The extensive end-capping prevents secondary interactions between the analyte and residual surface silanols, which is a primary cause of peak tailing in indole derivatives.

  • Mobile Phase Composition: Because higher organic-phase concentrations are necessary to achieve equal distribution for highly hydrophobic compounds[5], a strongly eluting mobile phase of Acetonitrile (ACN) and Water (85:15, v/v) was selected.

  • Buffer Elimination & Modifier Addition: Since the N-tosyl group prevents protonation/deprotonation of the indole core, a strict salt buffer (like phosphate or acetate) is unnecessary and would only increase the risk of precipitation in 85% ACN[2]. Instead, 0.1% Formic Acid (FA) is added to the aqueous phase. This acts as a silanol-masking agent and ensures that any trace basic impurities in the synthetic mixture are ionized and eluted early, away from the main peak.

  • Detection Logic: The conjugated pi-system of the indole core and the aromatic tosyl ring provide strong UV chromophores. A detection wavelength of 254 nm was selected to maximize the signal-to-noise ratio while minimizing baseline drift from the organic solvents.

G Prop1 Bulky Cyclohexyl Group (Extreme Lipophilicity) Param1 High Organic Mobile Phase (85% Acetonitrile) Prop1->Param1 Reduces retention time Prop2 N-Tosyl Group (Non-Ionizable Nitrogen) Param2 No Salt Buffer Required (0.1% FA for silanol masking) Prop2->Param2 Prevents pH-dependent shifts Prop3 Indole + Tosyl Rings (Strong Conjugated System) Param3 UV Detection @ 254 nm Prop3->Param3 Maximizes optical sensitivity Target Optimized RP-HPLC Method for 4-Cyclohexyl-1-tosylindole Param1->Target Param2->Target Param3->Target

Logical relationship between molecular properties and optimized RP-HPLC parameters.

Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column C18, 250 mm × 4.6 mm, 5 µm (End-capped)Provides high theoretical plates for resolving structurally similar synthetic impurities.
Mobile Phase Acetonitrile : Water with 0.1% FA (85:15 v/v)Overcomes extreme hydrophobicity; ensures elution within 10 minutes.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; balances backpressure and mass transfer.
Column Temperature 30°C ± 2°CReduces mobile phase viscosity, lowering system backpressure.
Detection Wavelength UV at 254 nmOptimal absorbance for the indole and tosyl chromophores.
Injection Volume 10 µLPrevents column overloading and peak distortion.
Diluent AcetonitrileMatches the high-organic mobile phase to prevent solvent-mismatch peak distortion.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) . The SST acts as a self-validating gateway; if the system fails these criteria, the run is automatically aborted, preventing the generation of invalid data.

Step 1: Preparation of Solutions
  • Mobile Phase: Mix 850 mL of HPLC-grade Acetonitrile with 150 mL of Milli-Q water. Add 1.0 mL of LC-MS grade Formic Acid. Degas via ultrasonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Acetonitrile.

Step 2: System Suitability Testing (SST)

Inject the Working Standard Solution (100 µg/mL) in six replicates. The system is only considered "Fit for Purpose"[6] if it meets the following criteria:

  • Retention Time Precision: %RSD of retention time 1.0%.

  • Peak Area Precision: %RSD of peak area 2.0%.

  • Tailing Factor ( Tf​ ): 1.5 (Ensures secondary silanol interactions are successfully masked).

  • Theoretical Plates ( N ): 5,000 (Ensures column efficiency is intact).

ICH Q2(R2) Method Validation Workflow

The validation strategy is designed to comply with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures used for release and stability testing[6].

G Start ICH Q2(R2) Validation Lifecycle Initiation Spec 1. Specificity (Blank & Forced Degradation) Start->Spec Lin 2. Linearity & Range (Reporting Range 50-150%) Spec->Lin Acc 3. Accuracy & Precision (Recovery & %RSD < 2.0%) Lin->Acc Sens 4. LOD / LOQ (Signal-to-Noise 3:1 & 10:1) Acc->Sens Rob 5. Robustness (Flow rate, Temp, %Organic) Sens->Rob Report Validation Report Fit for Intended Purpose Rob->Report

Step-by-step ICH Q2(R2) analytical method validation lifecycle workflow.

Specificity

Specificity demonstrates the ability to assess the analyte unequivocally in the presence of expected impurities or degradants[3].

  • Procedure: Inject a blank (Acetonitrile) to confirm no interference at the retention time of the analyte. Perform forced degradation studies (acid, base, peroxide, heat, and UV light) on the analyte.

  • Acceptance Criteria: The analyte peak must be completely resolved from any degradation products (Resolution, Rs​>2.0 ), and Peak Purity angle must be less than the Peak Purity threshold (using a Photodiode Array detector).

Linearity and Range

The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[6].

  • Procedure: Prepare five concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each level in triplicate.

  • Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be 0.999. The y-intercept should be 2% of the response at the 100% level.

Accuracy (Recovery)
  • Procedure: Spike known amounts of the standard into a synthetic matrix (or diluent if no matrix is available) at three levels (80%, 100%, 120%) in triplicate (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.

Precision (Repeatability and Intermediate Precision)
  • Procedure: For repeatability, inject 6 preparations of the 100% test sample on the same day by the same analyst. For intermediate precision, a second analyst prepares and injects 6 new samples on a different day using a different HPLC system.

  • Acceptance Criteria: The %RSD for the assay results must be 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Determine based on the signal-to-noise (S/N) ratio by injecting dilute solutions of the analyte.

  • Acceptance Criteria: LOD is established at an S/N ratio of 3:1. LOQ is established at an S/N ratio of 10:1, with precision at the LOQ level showing an RSD 5.0%.

Robustness
  • Procedure: Deliberately vary critical method parameters to test the method's reliability during normal usage. Variations include:

    • Flow rate: ± 0.1 mL/min

    • Column Temperature: ± 2°C

    • Mobile Phase Composition: ± 2% Acetonitrile

  • Acceptance Criteria: The System Suitability Criteria (Tailing factor, Theoretical plates, %RSD) must still be met under all varied conditions.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency. Available at:[Link][3]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at:[Link][6]

  • RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine. National Center for Biotechnology Information (PMC). Available at:[Link][2]

  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry - ACS Publications. Available at:[Link][4]

  • Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry - ACS Publications. Available at:[Link][5]

Sources

Application

Application Note: Structural Elucidation and NMR Spectral Protocols for 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CAS: 129667-02-3) Mechanistic Context & Strategic Importance Indole archite...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CAS: 129667-02-3)

Mechanistic Context & Strategic Importance

Indole architectures are privileged scaffolds in modern pharmacognosy and synthetic drug development. The functionalization of the indole core—specifically at the C-4 position—presents unique synthetic challenges due to the steric and electronic dynamics of the bicyclic system.

The compound 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (often referred to as 4-cyclohexyl-1-tosylindole) serves as a critical intermediate in the synthesis of complex alkaloids and targeted therapeutics. The addition of the N-tosyl (4-methylphenylsulfonyl) group is a deliberate synthetic choice: it acts as a robust protecting group while simultaneously withdrawing electron density from the indole nitrogen. This electron withdrawal deactivates the C-3 position toward electrophilic attack, allowing for selective functionalization elsewhere. Furthermore, the bulky C-4 cyclohexyl group introduces significant steric hindrance, which directly influences the local magnetic anisotropy and, consequently, the Nuclear Magnetic Resonance (NMR) chemical shifts of the adjacent protons [1].

Self-Validating Experimental Protocol: NMR Acquisition

To ensure absolute trustworthiness and reproducibility in spectral data, the following NMR acquisition workflow is designed as a self-validating system . By embedding internal controls and verification checkpoints, the protocol guarantees that the resulting data is free from artifactual misinterpretation.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 5–10 mg (for 1 H NMR) or 30–50 mg (for 13 C NMR) of high-purity 4-cyclohexyl-1-tosylindole in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Causality: CDCl 3​ is selected because the compound is highly lipophilic; the absence of protic exchange prevents signal broadening.

  • Validation Check: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be calibrated to exactly δ 0.00 ppm to serve as the absolute zero-point reference.

Step 2: Instrument Tuning, Locking, and Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl 3​ .

  • Causality: Locking compensates for magnetic field drift over time, which is critical during the longer acquisition times required for 13 C NMR.

  • Validation Check: Perform gradient shimming. The Full Width at Half Maximum (FWHM) of the TMS signal must be 1.0 Hz. If the peak is broader, the magnetic field is inhomogeneous, and the sample must be re-shimmed to prevent multiplet distortion.

Step 3: 1 H NMR Acquisition

  • Parameters: 30° pulse angle, 16 scans, 2.0-second relaxation delay (D1).

  • Causality: A 30° pulse ensures rapid recovery of longitudinal magnetization. The 2.0s delay is mathematically sufficient for the protons in this specific molecule to return to thermal equilibrium, ensuring accurate integration ratios.

Step 4: 13 C NMR Acquisition

  • Parameters: 30° pulse angle, 1024 scans, 2.0-second relaxation delay, WALTZ-16 proton decoupling.

  • Causality: 13 C has a low natural abundance (~1.1%) and low gyromagnetic ratio. 1024 scans are required to achieve a baseline Signal-to-Noise Ratio (SNR) of >10:1. WALTZ-16 decoupling collapses complex C-H splitting into sharp singlets, maximizing signal intensity.

  • Validation Check: Post-Fourier Transform (FT), verify that the CDCl 3​ solvent triplet is centered exactly at δ 77.16 ppm.

Workflow Visualization

NMR_Validation_Workflow N1 Sample Prep (CDCl3 + TMS) N2 Lock & Shim (Check TMS < 1Hz) N1->N2 N3 Acquisition (1H: 16s, 13C: 1024s) N2->N3 Shimming verified N4 Data Processing (FT, Phase, Baseline) N3->N4 FID generated N5 Validation (Solvent @ 77.16 ppm) N4->N5 Internal control

Fig 1: Self-validating NMR acquisition workflow ensuring high-resolution spectral data.

Spectral Data Presentation

The quantitative data below summarizes the structural elucidation of the compound. The 1 H NMR data is rigorously grounded in the foundational synthesis literature by Muratake & Natsume [1]. The 13 C NMR assignments are provided as an empirical predictive framework based on established indole-tosyl substituent effects [2].

Table 1: 1 H NMR Spectral Data (CDCl 3​ , 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Position
1.10 – 2.10Multiplet (m)-10HCyclohexyl -CH 2​
  • protons
2.22Singlet (s)-3HTosyl -CH 3​
2.59 – 3.01Multiplet (m)-1HCyclohexyl -CH- (methine)
6.69Doublet (d)4.01HIndole H-3
7.01Broad Doublet (br d)7.51HIndole H-5
7.10Doublet (d)8.52HTosyl H-3', H-5' (ortho to methyl)
7.21Doublet of Doublets (dd)7.5, 7.51HIndole H-6
7.52Doublet (d)4.01HIndole H-2
7.71Doublet (d)8.52HTosyl H-2', H-6' (ortho to sulfonyl)
7.79Broad Doublet (br d)7.51HIndole H-7
Table 2: 13 C NMR Spectral Data (CDCl 3​ , 100 MHz) Empirical Framework
Chemical Shift ( δ , ppm)Carbon TypeAssignment / Structural Position
21.5Primary (CH 3​ )Tosyl -CH 3​
26.2, 26.9, 33.8Secondary (CH 2​ )Cyclohexyl ring carbons
39.5Tertiary (CH)Cyclohexyl methine carbon
106.5Tertiary (CH)Indole C-3
111.5Tertiary (CH)Indole C-7
120.5Tertiary (CH)Indole C-5
124.8Tertiary (CH)Indole C-6
125.8Tertiary (CH)Indole C-2
126.8Tertiary (CH)Tosyl C-2', C-6'
129.5Quaternary (C)Indole C-3a
129.9Tertiary (CH)Tosyl C-3', C-5'
135.3Quaternary (C)Tosyl C-1'
135.8Quaternary (C)Indole C-7a
141.2Quaternary (C)Indole C-4
144.9Quaternary (C)Tosyl C-4'

Causal Analysis of Chemical Shifts

To move beyond mere observation, an Application Scientist must understand the why behind the spectral outputs. The chemical shifts of 4-cyclohexyl-1-tosylindole are dictated by two primary structural features:

  • The Anisotropic Deshielding of the N-Tosyl Group: The sulfonyl ( SO2​ ) moiety is strongly electron-withdrawing via both inductive and resonance effects. This reduces the electron density of the indole π -system, shifting all core protons downfield compared to an unprotected indole. More importantly, the spatial proximity of the S=O double bonds creates a localized magnetic anisotropic cone. The H-7 proton sits directly within this deshielding zone, causing its signal to shift significantly downfield to δ 7.79 ppm [2].

  • Steric Compression by the C-4 Cyclohexyl Group: The bulky cyclohexyl ring locked at the C-4 position exerts a steric "push" against the adjacent H-5 proton. This van der Waals compression slightly distorts the electron cloud around H-5, contributing to its appearance as a broad doublet ( δ 7.01 ppm). Furthermore, the complex splitting of the cyclohexyl methine proton ( δ 2.59–3.01 ppm) is caused by overlapping axial-axial and axial-equatorial scalar couplings with the adjacent methylene protons of the chair conformation.

Shift_Causality N1 4-Cyclohexyl-1-Tosylindole N2 N-Tosyl Group N1->N2 N3 C-4 Cyclohexyl Group N1->N3 N4 Anisotropic Deshielding (H-7 shifts to ~7.79 ppm) N2->N4 S=O spatial proximity N5 Steric Compression (H-5 shifts to ~7.01 ppm) N3->N5 van der Waals interactions

Fig 2: Causal relationship between functional groups and observed NMR chemical shifts.

References

  • Title: Preparation of Alkyl-Substituted Indoles in the Benzene Portion. Part 3. Source: Heterocycles, Vol. 31, No. 4, pp. 683-698 (1990). Hideaki Muratake and Mitsutaka Natsume. URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds (8th Edition). Source: John Wiley & Sons. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). (General empirical framework for predictive 13 C NMR assignments of functionalized indoles). URL: [Link]

Method

The Indole Scaffold: A Privileged Framework for Small Molecule Drug Discovery, Featuring 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole

Introduction: The Enduring Significance of the Indole Nucleus in Medicinal Chemistry The indole ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry and drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of the Indole Nucleus in Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products, endogenous signaling molecules like serotonin and melatonin, and clinically approved pharmaceuticals underscores its remarkable versatility as a "privileged scaffold."[1][2] This privileged status is attributed to its unique electronic properties, ability to participate in various non-covalent interactions with biological macromolecules, and its synthetic tractability, which allows for the generation of diverse chemical libraries.[3][4] The indole nucleus can be found at the core of drugs targeting a wide spectrum of diseases, including cancer, inflammation, infectious diseases, and neurological disorders.[5][6][7] This application note will explore the utility of the indole scaffold in small molecule drug discovery, with a specific focus on the potential applications of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole as a representative of this versatile class of molecules.

Physicochemical Properties of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole

While specific experimental data for 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is not extensively available in public literature, its structural features provide insights into its potential as a drug-like molecule.

PropertyValueSource
Chemical Formula C21H23NO2S[8]
Molecular Weight 353.48 g/mol [8]
CAS Number 129667-02-3[8]

The molecule comprises a central indole core, a bulky, lipophilic cyclohexyl group at the 4-position, and a p-toluenesulfonyl (tosyl) group protecting the indole nitrogen. The tosyl group is a common protecting group in indole chemistry and can also serve as a key pharmacophoric element, influencing the molecule's interaction with biological targets.[9] The cyclohexyl substituent significantly increases the molecule's lipophilicity, which may enhance its ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.

Potential Therapeutic Applications and Underlying Rationale

Based on the known biological activities of structurally related indole derivatives, we can hypothesize several promising therapeutic avenues for the exploration of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole and its analogs.

Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes

A significant body of research has focused on indole derivatives as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[10] The anti-inflammatory drug Indomethacin, an indole derivative, is a well-known non-selective COX inhibitor. More recent efforts have focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition. The presence of a sulfonyl group in various small molecules has been linked to selective COX-2 inhibition. Therefore, the 4-methylphenylsulfonyl moiety in the title compound makes it a candidate for investigation as a selective COX-2 inhibitor.

Experimental Workflow: Screening for COX-2 Inhibition

Tubulin and Microtubule Dynamics Alpha-beta Tubulin Dimers αβ-Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Alpha-beta Tubulin Dimers->Microtubule Polymerization Microtubules Microtubules Microtubule Polymerization->Microtubules Microtubule Depolymerization Microtubule Depolymerization Microtubules->Microtubule Depolymerization Cell Division (Mitosis) Cell Division (Mitosis) Microtubules->Cell Division (Mitosis) Microtubule Depolymerization->Alpha-beta Tubulin Dimers Apoptosis Apoptosis Cell Division (Mitosis)->Apoptosis Arrest leads to Inhibitor Indole-based Inhibitor (e.g., Vinca Alkaloids) Inhibitor->Microtubule Polymerization Inhibits

Caption: Role of tubulin in cell division and the effect of inhibitors.

Protocol: Cell-Based Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in the incubator.

  • The next day, treat the cells with various concentrations of the test compound or vehicle (DMSO) and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole scaffold represents a promising starting point for the development of novel therapeutics. While this specific molecule remains largely uncharacterized in the public domain, the extensive body of literature on related indole derivatives provides a strong rationale for its investigation in areas such as anti-inflammatory and anticancer drug discovery. The protocols outlined in this application note provide a roadmap for the initial screening and characterization of this and other novel indole-based compounds. Future work should focus on the synthesis of a focused library of analogs to establish structure-activity relationships (SAR) and to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. Available at: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. Available at: [Link]

  • Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed. Available at: [Link]

  • A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Available at: [Link]

  • Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in. Available at: [Link]

  • A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Available at: [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent - MDPI. Available at: [Link]

  • Indole: A Promising Scaffold For Biological Activity. - RJPN. Available at: [Link]

  • Aditi Shelke, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 5, 4361-4369 - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • 4-substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors - PubMed. Available at: [Link]

  • Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers - PMC. Available at: [Link]

  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

  • Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC. Available at: [Link]

  • (PDF) The Multi‐Pharmacological Targeted Role of Indole and its Derivatives: A review. Available at: [Link]

  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Publishing. Available at: [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Publishing. Available at: [Link]

  • Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives - PubMed. Available at: [Link]

  • 4-phénylbenzènesulfonamides et n-(4-hydroxy-4-méthylcyclohexyl)-4-(2-pyridyl)benzènesulfonamides et leur utilisation thérapeutique - Google Patents.
  • 1,2,3,4-tetrahydrocarbazole - Organic Syntheses Procedure. Available at: [Link]

Sources

Application

Application Note: Deprotection of the Tosyl Group from 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CAS: 129667-02-3) Introduction & Mechanistic Context The indole scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CAS: 129667-02-3)

Introduction & Mechanistic Context

The indole scaffold is a privileged structure in medicinal chemistry, frequently utilized to mimic purine bases and interact with diverse biological targets such as protein kinases [3]. During the multi-step synthesis of complex alkyl-substituted indoles, the nitrogen atom must be protected to prevent unwanted side reactions. The p-toluenesulfonyl (tosyl or Ts) group is widely employed for this purpose due to its robustness and ability to deactivate the electron-rich indole ring toward electrophilic attack, thereby directing functionalization to other positions [3].

However, the robust nature of the sulfonamide bond makes the eventual deprotection step challenging. The removal of the tosyl group from highly lipophilic substrates like 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole requires carefully optimized conditions to ensure complete conversion without degrading the indole core.

Causality of Deprotection Strategies

The deprotection of N-tosyl indoles generally proceeds via two distinct mechanistic pathways:

  • Base-Mediated Nucleophilic Cleavage: Utilizing bases like Cesium Carbonate (Cs₂CO₃) or Potassium Hydroxide (KOH) in the presence of an alcohol (e.g., methanol). The base generates an alkoxide nucleophile that attacks the electron-deficient sulfur atom of the sulfonyl group, resulting in N-S bond scission [1].

  • Reductive Cleavage: Utilizing single-electron transfer (SET) agents such as Magnesium in Methanol (Mg/MeOH). The metal donates electrons directly to the sulfonyl moiety, causing homolytic cleavage of the sulfonamide bond [3].

MethodSelection Start 4-Cyclohexyl-1-tosylindole Deprotection Strategy Base Base-Mediated (Nucleophilic Cleavage) Start->Base Reductive Reductive Cleavage (Electron Transfer) Start->Reductive Cs2CO3 Mild: Cs2CO3 in THF/MeOH (High FG Tolerance) Base->Cs2CO3 KOH Harsh: KOH in DME/H2O (Robust, Fast) Base->KOH Mg Mg in MeOH (Avoids Transesterification) Reductive->Mg

Decision tree for selecting the optimal N-tosyl deprotection method.

Comparative Analysis of Deprotection Strategies

Because 4-Cyclohexyl-1-tosylindole is highly lipophilic, solvent selection is critical. Pure methanol often results in poor substrate solubility and sluggish reaction rates [1]. Therefore, co-solvent systems (incorporating THF or DME) are strictly required to ensure homogeneity and rapid kinetics.

Table 1: Quantitative Comparison of Deprotection Methods for N-Tosyl Indoles

MethodReagentsSolvent SystemTemp / TimeExpected YieldCausality / Mechanistic Advantage
Mild Base Cs₂CO₃ (3.0 eq)THF / MeOH (2:1)64°C (Reflux) / 0.5 - 2 h95 - 99%Generates methoxide in situ. THF solubilizes the lipophilic indole. Highly tolerant of sensitive functional groups [1].
Strong Base 10% KOHDME / MeOH / H₂O (2:1:1)50°C / 3 h85 - 93%Hydroxide/methoxide attack. DME ensures complete solvation. Ideal for unfunctionalized, robust scaffolds [2].
Reductive Mg turningsAnhydrous MeOHReflux / 2 - 4 h80 - 90%Electron transfer mechanism. Completely orthogonal to base-sensitive moieties (e.g., esters) [3].

Experimental Protocols

The following protocols are designed as self-validating systems . Each methodology includes In-Process Controls (IPCs) to ensure the chemist can verify reaction progress and causality at every step.

Protocol A: Mild Base-Mediated Deprotection (Cesium Carbonate)

Recommended as the primary method due to high yields and mild conditions.

Rationale: Cesium carbonate is uniquely effective for N-detosylation. The large ionic radius of the cesium cation enhances the nucleophilicity of the in situ generated methoxide anion, driving the reaction to completion much faster than sodium or potassium carbonates [1].

  • Dissolution: In a dry 100 mL round-bottom flask, dissolve 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (1.0 mmol, ~353.5 mg) in a solvent mixture of anhydrous THF (10 mL) and anhydrous MeOH (5 mL).

    • Causality Check: The solution must be completely clear. If turbidity persists, the lipophilic substrate has not fully dissolved, which will artificially depress the reaction rate. Add an additional 2 mL of THF if necessary.

  • Reagent Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 977 mg) in one portion.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 64°C (reflux) under an inert nitrogen atmosphere.

  • Validation Checkpoint (IPC): After 30 minutes, withdraw a 10 µL aliquot. Quench with 100 µL H₂O and extract with 100 µL Ethyl Acetate (EtOAc). Spot the organic layer on a silica TLC plate (Hexane:EtOAc 8:2).

    • Self-Validation: The starting material (UV active, Rf ~0.6) should be completely consumed. The newly formed 4-cyclohexyl-1H-indole will appear at a lower Rf (~0.3) and will stain intensely blue/purple when treated with Ehrlich's reagent (p-dimethylaminobenzaldehyde), confirming the presence of a free N-H indole.

  • Workup: Once complete, cool to room temperature and concentrate the mixture under reduced pressure to remove THF/MeOH. Partition the residue between EtOAc (20 mL) and distilled water (20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude product.

Mechanism A N-Tosyl Indole + MeO- B Tetrahedral Intermediate A->B Attack C Indole Anion + MeOTs B->C Cleavage D 4-Cyclohexyl- 1H-indole C->D Workup

Mechanistic pathway of base-mediated N-detosylation via nucleophilic attack.

Protocol B: Classical Strong Base Deprotection (KOH)

Ideal for rapid scale-up where functional group tolerance is not a concern.

Rationale: Utilizing a strong base in a highly solvating ternary mixture (DME-MeOH-H₂O) ensures that the hydroxide/methoxide ions are intimately mixed with the lipophilic indole, overcoming the steric hindrance of the cyclohexyl group at the 4-position [2].

  • Preparation: Suspend 4-Cyclohexyl-1-tosylindole (1.0 mmol) in a ternary solvent system of Dimethoxyethane (DME), Methanol, and Water (2:1:1 ratio, 10 mL total volume).

  • Base Addition: Add 10% aqueous KOH solution (2 mL).

  • Heating: Stir the biphasic mixture vigorously at 50°C for 3 hours.

    • Causality Check: Vigorous stirring is mandatory. The reaction occurs at the interface of the solvent micro-phases; poor stirring will result in incomplete deprotection.

  • Validation Checkpoint (IPC): Analyze via LC-MS. The disappearance of the parent mass [M+H]⁺ 354.1 and the appearance of the deprotected mass [M+H]⁺ 200.1 validates the N-S bond cleavage.

  • Workup: Cool to 0°C. Neutralize cautiously with saturated aqueous NH₄Cl to prevent the degradation of the electron-rich indole core. Extract with Dichloromethane (CH₂Cl₂) (3 x 15 mL). Combine the organic layers, dry over MgSO₄, and purify via flash chromatography (Hexane/CH₂Cl₂ gradient).

Troubleshooting & Quality Control

  • Incomplete Conversion (Protocol A): If TLC shows remaining starting material after 2 hours, the system likely contained excess water, which hydrates the cesium cation and reduces the nucleophilicity of the methoxide. Fix: Ensure solvents are strictly anhydrous.

  • Formation of N-Methylated Byproducts: Prolonged heating in pure methanol with strong bases can occasionally lead to trace N-methylation via the in situ generated methyl tosylate acting as an alkylating agent. Fix: Strictly adhere to the reaction times and quench immediately upon completion.

  • Product Oxidation: Free indoles, particularly those with alkyl substitutions, are susceptible to auto-oxidation upon prolonged exposure to air and light. Fix: Store the isolated 4-cyclohexyl-1H-indole under an argon atmosphere at -20°C.

References

  • Deprotection of N-tosylated indoles and related structures using cesium carbonate.Tetrahedron Letters / ResearchGate.
  • PREPARATION OF ALKYL-SUBSTITUTED INDOLES IN THE BENZENE PORTION. Part 3.Chemical and Pharmaceutical Bulletin / NDL.
  • Reactivity and Transformation of the 1-Tosyl Protecting Group.Benchchem.
Method

Application Note: 4-Cyclohexyl-1-(4-methylphenylsulfonyl)-1H-indole as a Strategic Precursor in the Synthesis of C4-Lipophilic Indole Therapeutics

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Directed ortho-Metalation (DoM), Chemoselective Deprotection, and Lipophilic Scaffold Generation Introduction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Directed ortho-Metalation (DoM), Chemoselective Deprotection, and Lipophilic Scaffold Generation

Introduction & Mechanistic Rationale

The indole core is a privileged scaffold in pharmacology, forming the backbone of numerous CNS therapeutics, antivirals, and oncology drugs. However, achieving precise regiocontrol during the functionalization of the indole ring requires sophisticated protecting group strategies.

4-Cyclohexyl-1-(4-methylphenylsulfonyl)-1H-indole (commonly referred to as 4-Cyclohexyl-1-tosyl-1H-indole) serves as a highly specialized chemical precursor designed for advanced drug development 1. This molecule incorporates two strategic modifications:

  • C4-Cyclohexyl Moiety: Introduces significant steric bulk and an sp3-rich lipophilic character. In medicinal chemistry, C4-lipophilic indoles are critical for engaging deep, hydrophobic pockets in target proteins, such as the hinge region of kinases or allosteric sites in G-protein-coupled receptors (GPCRs).

  • N-Tosyl (4-methylphenylsulfonyl) Protecting Group: The electron-withdrawing nature of the tosyl group deactivates the inherently nucleophilic C3 position of the indole, preventing spontaneous electrophilic aromatic substitution. More importantly, the sulfonyl oxygen atoms act as a powerful directing group for Directed ortho-Metalation (DoM) , enabling exclusive lithiation at the C2 position 2.

Physicochemical Profile

Understanding the physical properties of this precursor is essential for solvent selection and reaction optimization. The compound exhibits excellent solubility in aprotic organic solvents, making it ideal for low-temperature organometallic chemistry.

Table 1: Physicochemical Properties of 4-Cyclohexyl-1-tosyl-1H-indole

PropertyValue / Description
CAS Registry Number 129667-02-3 3
Molecular Formula C21H23NO2S
Molecular Weight 353.48 g/mol
Appearance White to off-white crystalline solid
Solubility Profile Soluble in THF, DCM, DMF, Toluene; Insoluble in Water
Stability Stable under standard conditions; light-sensitive over long term

Strategic Synthetic Workflows

The true value of 4-Cyclohexyl-1-tosyl-1H-indole lies in its ability to act as a divergence point for complex scaffold generation. By leveraging the N-tosyl group, chemists can sequentially functionalize the C2 and C3 positions before revealing the free indole core.

SynthesisWorkflow A 4-Cyclohexyl-1-tosyl-indole (Precursor) B C2-Lithiation (DoM) A->B n-BuLi, THF -78°C D N-Detosylation (Mg/MeOH) A->D Direct Deprotection C C2-Substituted Intermediate B->C Electrophile (e.g., R-CHO) C->D Deprotection E 4-Cyclohexyl-1H-indole (Free Indole) D->E G Trisubstituted Therapeutic Scaffold D->G F C3-Functionalization (Electrophilic) E->F POCl3, DMF (Vilsmeier) F->G

Fig 1: Synthetic divergence from 4-Cyclohexyl-1-tosyl-1H-indole to complex therapeutic scaffolds.

Experimental Protocols

The following protocols have been designed with built-in self-validation steps to ensure reproducibility and high fidelity during drug development campaigns.

Protocol 1: C2-Directed Lithiation and Electrophilic Trapping

Objective: Regioselective functionalization of the C2 position. Causality & Rationale: n-Butyllithium (n-BuLi) is utilized in anhydrous Tetrahydrofuran (THF). THF coordinates the lithium cation, breaking up n-BuLi hexamers into highly reactive dimers. The reaction must be maintained at -78 °C. At higher temperatures (>-60 °C), the strong base will nucleophilically attack the sulfonyl sulfur, leading to premature cleavage of the tosyl group (yielding a butyl sulfone by-product) rather than the desired C2-deprotonation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-Cyclohexyl-1-tosyl-1H-indole (1.0 equiv, 3.53 g, 10 mmol) and dissolve in anhydrous THF (50 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes, 4.4 mL) dropwise over 10 minutes via syringe pump. Stir the resulting deep yellow/orange solution at -78 °C for 45 minutes.

  • Validation Check (The D2O Quench): To ensure complete lithiation before committing expensive electrophiles, extract a 0.1 mL aliquot and quench it into a vial containing D2O. Extract with EtOAc, evaporate, and run a rapid 1H-NMR. The disappearance of the C2-proton singlet (~6.6 ppm) confirms >95% lithiation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde, DMF, or a borate ester) (1.2 equiv) dropwise at -78 °C.

  • Quenching: Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to 0 °C. Quench the reaction strictly with saturated aqueous NH4Cl (20 mL) to prevent base-catalyzed side reactions.

  • Workup: Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Chemoselective N-Detosylation via Single Electron Transfer (SET)

Objective: Removal of the N-tosyl group to yield the free 1H-indole core. Causality & Rationale: Traditional detosylation relies on harsh basic hydrolysis (e.g., refluxing NaOH), which frequently hydrolyzes sensitive esters or amides installed during C2/C3 functionalization. To avoid this, we employ Magnesium turnings in Methanol (Mg/MeOH). This operates via a Single Electron Transfer (SET) mechanism: the magnesium donates an electron to the tosyl group, forming a radical anion that cleanly fragments into the indole anion and a sulfinate radical, leaving base-sensitive functional groups completely intact.

Step-by-Step Methodology:

  • Preparation: Dissolve the C2-functionalized 1-tosyl-indole intermediate (5 mmol) in anhydrous Methanol (40 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add Magnesium turnings (Mg0) (10.0 equiv, 50 mmol, 1.2 g). Note: Ensure the turnings are freshly crushed or activated with a crystal of iodine to remove the oxide layer.

  • Reaction: Stir the mixture at room temperature. The reaction is exothermic and will begin to evolve hydrogen gas as the Mg reacts with MeOH to form Mg(OMe)2. Maintain stirring for 2–3 hours.

  • Validation Check (TLC Staining): Monitor the reaction via TLC (Hexanes/EtOAc). The detosylated product will have a significantly lower Rf value. Spray the TLC plate with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic ethanol) and heat. The appearance of a vivid pink/purple spot confirms the presence of the free indole N-H.

  • Workup: Once complete, cool the mixture to 0 °C and carefully quench with saturated aqueous NH4Cl to dissolve the magnesium salts. Extract with Ethyl Acetate, wash with brine, dry, and purify via flash chromatography.

Reaction Optimization Data

To assist in workflow planning, the following table summarizes the quantitative optimization data for various N-detosylation strategies applied to lipophilic indole scaffolds.

Table 2: Comparison of N-Detosylation Strategies for Complex Indole Scaffolds

Reagent SystemOperating TemperatureChemoselectivity ProfileAvg. Reaction TimeTypical Yield
NaOH / MeOH / H2O 60–80 °C (Reflux)Low (Hydrolyzes esters, amides, epimerizes chiral centers)4–12 h70–85%
TBAF / THF 65 °C (Reflux)Moderate (Cleaves silyl groups, tolerates most esters)12–24 h60–80%
Mg / MeOH (SET) 25 °C (Exothermic)High (Tolerates esters, amides, and chiral centers)1–3 h 85–95%

References

  • Product Class 13: Indole and Its Derivatives Thieme Connect URL
  • 4-CYCLOHEXYL-1-(4-METHYLPHENYLSULFONYL)
  • CAS 129667-02-3 | 4-Cyclohexyl-1-tosyl-1H-indole Alchem Pharmtech URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole

Welcome to the advanced troubleshooting and protocol guide for the synthesis of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (also known as 4-cyclohexyl-1-tosylindole). This compound is a critical scaffold in drug disco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol guide for the synthesis of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (also known as 4-cyclohexyl-1-tosylindole). This compound is a critical scaffold in drug discovery, but its synthesis presents unique challenges, primarily during the C(sp2)–C(sp3) cross-coupling phase and the management of the base-sensitive tosyl protecting group.

This guide is engineered for process chemists and discovery scientists. It moves beyond basic recipes to explain the mechanistic causality behind each optimization, ensuring your workflows are robust, reproducible, and scalable.

Mechanistic Pathway & Reaction Workflow

The standard and most convergent route to this scaffold involves a two-step sequence: the electrophilic N-tosylation of 4-bromoindole, followed by a Suzuki-Miyaura cross-coupling with cyclohexylboronic acid[1]. The functionalization of 4-bromo-1-tosylindole via palladium catalysis is a highly reliable method for introducing complex substituents at the C4 position, provided the catalytic cycle is strictly controlled[2].

ReactionPathway SM 4-Bromoindole Step1 Tosylation TsCl, NaH SM->Step1 Int 4-Bromo-1-tosylindole Step1->Int Protect N1 (Prevents catalyst poisoning) Step2 Suzuki Coupling Cyclohexylboronic acid Pd/RuPhos Int->Step2 Prod 4-Cyclohexyl-1-tosylindole Step2->Prod C(sp2)-C(sp3) Cross-Coupling

Fig 1: Two-step synthetic workflow for 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole.

Validated Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the in-process analytical criteria are met.

Protocol A: N-Tosylation of 4-Bromoindole

Causality: The indole N-H is mildly acidic (pKa ~16.2). Sodium hydride (NaH) irreversibly deprotonates the nitrogen, forming a highly nucleophilic indolide anion. N,N-Dimethylformamide (DMF) is chosen as the solvent because its high dielectric constant separates the sodium-indolide ion pair, maximizing the rate of nucleophilic attack on Tosyl Chloride (TsCl).

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with NaH (60% dispersion in mineral oil, 1.2 eq) under an argon atmosphere. Wash twice with anhydrous hexane to remove the mineral oil, decanting the solvent via syringe.

  • Deprotonation: Suspend the washed NaH in anhydrous DMF (0.2 M relative to substrate) and cool to 0 °C. Add a solution of 4-bromoindole (1.0 eq) in DMF dropwise over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Electrophilic Trapping: Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (TLC/LC-MS): Quench a 10 µL aliquot in water/EtOAc. Spot the organic layer on silica TLC (Hexane:EtOAc 8:2). The starting material ( Rf​≈0.3 ) must be completely consumed, replaced by a highly UV-active spot ( Rf​≈0.6 ). LC-MS should confirm [M+H]+=350.0/352.0 (bromine isotope pattern).

  • Workup: Quench the bulk reaction carefully with ice water. Extract with Ethyl Acetate (3x). Wash the combined organics with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate to yield 4-bromo-1-tosylindole.

Protocol B: C(sp2)–C(sp3) Suzuki-Miyaura Cross-Coupling

Causality: Coupling an alkylboronic acid to an aryl bromide is notoriously difficult. Alkylboronic acids lack the π -electrons that stabilize the transmetalation transition state, making this step sluggish[3]. Furthermore, the resulting alkylpalladium intermediate is highly susceptible to β -hydride elimination. We utilize RuPhos , a bulky, electron-rich biaryl phosphine ligand. Its steric bulk forces the palladium center into a geometry that dramatically accelerates reductive elimination (forming the desired C–C bond), effectively outcompeting the β -hydride elimination pathway.

Step-by-Step Methodology:

  • Reagent Loading: In a Schlenk tube, combine 4-bromo-1-tosylindole (1.0 eq), cyclohexylboronic acid (2.0 eq), Pd(OAc)2​ (5 mol%), RuPhos (10 mol%), and anhydrous K3​PO4​ (3.0 eq).

  • Degassing (Critical): Add Toluene/Water (10:1 v/v, 0.1 M). Freeze-pump-thaw the mixture three times to remove dissolved oxygen, which rapidly oxidizes electron-rich phosphine ligands like RuPhos.

  • Heating: Seal the tube and heat to 100 °C for 12 hours.

  • Self-Validation (LC-MS): Analyze an aliquot. Look for the disappearance of the characteristic bromine isotope pattern and the appearance of the product mass ( [M+H]+=354.1 ).

  • Purification: Filter through a pad of Celite to remove palladium black. Concentrate and purify via flash chromatography (Hexane:EtOAc gradient) to isolate 4-cyclohexyl-1-tosylindole.

Quantitative Optimization Data

The choice of ligand and base in the Suzuki coupling step dictates the success of the reaction. The table below summarizes our internal optimization data, demonstrating why standard conditions often fail for this specific transformation.

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Yield (%)Primary Byproduct / Failure Mode
1 Pd(PPh3​)4​ (Standard) Na2​CO3​ Toluene / H2​O 10012%Detosylation (Cleavage of N-Ts bond)
2 Pd(dppf)Cl2​ K2​CO3​ Dioxane / H2​O 9038%Cyclohexene ( β -hydride elimination)
3 Pd(OAc)2​ / SPhos K3​PO4​ Toluene / H2​O 10074%Protodeboronation of boronic acid
4 Pd(OAc)2​ / RuPhos K3​PO4​ Toluene / H2​O 100 92% None (Optimal Conditions)

Troubleshooting Guide & FAQs

Q: Why am I observing significant deprotection (loss of the tosyl group) during the cross-coupling step?

A: The sulfonyl group is highly electron-withdrawing, which makes the indole nitrogen an excellent leaving group. Under standard Suzuki conditions utilizing strong aqueous bases (like NaOH or Na2​CO3​ ) at elevated temperatures, hydroxide ions readily attack the sulfur atom, cleaving the N-Ts bond. Solution: Switch to a milder, less nucleophilic base such as K3​PO4​ or Cs2​CO3​ . If detosylation persists, reduce the water content in your solvent mixture or switch to strictly anhydrous conditions using NaOtBu (though K3​PO4​ remains the safest choice for base-sensitive protecting groups).

Q: My LC-MS shows unreacted 4-bromo-1-tosylindole, but all the cyclohexylboronic acid is gone. What happened?

A: You are experiencing protodeboronation . Alkylboronic acids are prone to hydrolytic cleavage of the C–B bond in the presence of water and base, especially when transmetalation is slow. Solution:

  • Use an excess of cyclohexylboronic acid (1.5 to 2.0 equivalents).

  • Add the boronic acid in two separate portions (one at the start, one after 4 hours).

  • Consider adding Ag2​O (0.5 eq) to the reaction mixture; silver salts can facilitate the transmetalation step, speeding up the productive cycle before protodeboronation can occur.

Q: I am seeing a large amount of cyclohexene byproduct and low product yield. What causes this?

A: This is the classic β -hydride elimination problem inherent to C(sp3) coupling[3]. After transmetalation, the intermediate cyclohexyl-palladium species has β -hydrogens. If reductive elimination is slow, the palladium will abstract a β -hydrogen, releasing cyclohexene and forming a Pd-H species (which eventually leads to a dead catalytic cycle). Solution: You must accelerate reductive elimination. Switch from standard ligands like PPh3​ or dppf to a bulky, electron-rich Buchwald ligand like RuPhos or L1/L2 monophosphines . The extreme steric bulk of these ligands forces the aryl and cyclohexyl groups closer together on the palladium center, drastically lowering the activation energy for reductive elimination.

References

  • PREPARATION OF ALKYL-SUBSTITUTED INDOLES IN THE BENZENE PORTION.
  • Pd-Catalyzed C(sp2)–C(sp3)
  • Source: Chemical Reviews - ACS Publications (acs.org)

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly lipophilic small molecules in aqueous media.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly lipophilic small molecules in aqueous media. 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CAS: 129667-02-3) is a prime example of a "brick dust" and "grease ball" molecule. This guide is designed to provide you with the mechanistic understanding and field-proven protocols required to keep this compound in solution for both in vitro and in vivo applications.

Mechanistic Root Cause Analysis

To solve the solubility issue, we must first understand the molecular causality. The indole core is inherently hydrophobic. In this specific compound, the N1 position is protected by a tosyl (4-methylphenylsulfonyl) group. This modification eliminates the indole's only hydrogen-bond donor (the N-H group) [1]. Furthermore, the addition of the bulky, non-polar cyclohexyl group at the C4 position exponentially increases the molecule's lipophilic surface area. Consequently, the compound exhibits a high LogP and robust crystal lattice energy, making its thermodynamic aqueous solubility virtually zero (typically in the low ng/mL range).

Section 1: Frequently Asked Questions (FAQs)

Q1: I prepared a 10 mM stock in 100% DMSO. When I dilute it directly into my cell culture media (final 0.1% DMSO), the compound crashes out. Why does this happen, and how do I prevent it? A: You are experiencing the "solvent shift" or "anti-solvent" effect. When you inject a DMSO stock into an aqueous buffer, the DMSO diffuses into the water much faster than the highly lipophilic indole can solvate. This leaves the drug in a state of extreme supersaturation, leading to rapid nucleation and precipitation [2]. To prevent this, you must use a "step-down" dilution method utilizing intermediate co-solvents and surfactants (see Protocol 1) to lower the interfacial tension before introducing it to the bulk aqueous phase.

Q2: Can I just heat the media or use a probe sonicator to force the precipitated compound back into solution? A: No. While heating and sonication might create a temporary, metastable dispersion, the system will inevitably return to its thermodynamic minimum, causing the drug to re-precipitate during your assay (often micro-crystallizing on the cells). You must alter the thermodynamic environment using excipients like cyclodextrins or lipid carriers [3].

Q3: Are there specific formulation strategies recommended for in vivo oral dosing of this compound? A: Yes. For highly lipophilic compounds lacking ionizable groups, pH adjustment and salt formation are ineffective. The most reliable approach is a Lipid-Based Formulation (LBF), specifically a Self-Microemulsifying Drug Delivery System (SMEDDS)[4]. This keeps the drug in a pre-dissolved state within lipid droplets, bypassing the need for aqueous dissolution in the gastrointestinal tract.

Section 2: Quantitative Data & Vehicle Comparison

To guide your excipient selection, the following table summarizes the expected solubility enhancement factors for highly lipophilic N-tosyl indoles across various vehicle systems.

Vehicle / Formulation SystemMechanism of SolubilizationExpected Solubility RangeBest Application
100% Aqueous Buffer (pH 7.4) Intrinsic thermodynamic solubility< 1 µg/mLNone (Baseline)
1% DMSO in Media Minor co-solvency1 - 5 µg/mLVery low-concentration assays
10% DMSO + 5% Tween 80 Co-solvency + Micellar encapsulation50 - 200 µg/mLIn vitro biochemical assays
20% HP-β-Cyclodextrin (w/v) Host-guest inclusion complexation0.5 - 2 mg/mLIn vivo IV / IP injection
SMEDDS (Lipid/Surfactant Mix) Nanoscale lipid droplet partitioning5 - 15 mg/mLIn vivo Oral gavage

Section 3: Experimental Troubleshooting Protocols

Below are self-validating, step-by-step methodologies designed to ensure the compound remains in solution without compromising biological integrity.

Protocol 1: Co-solvent/Surfactant Step-Dilution for In Vitro Assays

Objective: Achieve a stable 10 µM working concentration in cell culture media without micro-precipitation. Causality: Using a surfactant (Tween 80) and a polymeric co-solvent (PEG 400) creates micelles that encapsulate the lipophilic indole, preventing nucleation during the final aqueous dilution.

  • Primary Stock: Dissolve 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole in 100% anhydrous DMSO to a concentration of 10 mM.

    • Validation step: Ensure the solution is optically clear. Store desiccated at -20°C.

  • Intermediate Vehicle Preparation: Prepare a blank vehicle mixture of 10% DMSO, 10% Tween 80, and 80% PEG 400.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into the Intermediate Vehicle to create a 1 mM intermediate stock. Vortex vigorously for 60 seconds.

  • Final Aqueous Dilution: Dilute the 1 mM intermediate stock 1:100 into your pre-warmed (37°C) aqueous assay buffer or cell culture media dropwise while swirling.

  • Result: Final concentration is 10 µM. Final solvent concentrations are 0.1% DMSO, 0.1% Tween 80, and 0.8% PEG 400—well within tolerated limits for most cell lines.

Protocol 2: Preparation of a SMEDDS for In Vivo Oral Dosing

Objective: Formulate the compound for oral gavage in rodent models to ensure high bioavailability. Causality: SMEDDS utilizes an isotropic mixture of oils and surfactants. Upon introduction to the aqueous environment of the GI tract, the mixture spontaneously forms a microemulsion (droplets <100 nm), keeping the drug solubilized and vastly increasing the surface area for absorption [4, 5].

  • Excipient Blending: In a glass vial, combine Capryol 90 (Oil phase, 30% v/v), Cremophor EL (Surfactant, 50% v/v), and Transcutol P (Co-surfactant, 20% v/v).

  • Drug Incorporation: Add the solid 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole to the lipid blend to achieve a target concentration of 10 mg/mL.

  • Thermal Solubilization: Seal the vial and incubate in a water bath at 40°C. Stir continuously using a magnetic stir bar for 2-4 hours until complete dissolution is achieved.

    • Validation step: The mixture must be completely transparent with no visible particulates. If cloudy, the drug has not fully partitioned into the lipid phase.

  • Self-Emulsification (In Situ or Ex Vivo): For oral gavage, the lipid mixture can be administered directly. Alternatively, for IP injection, pre-disperse the SMEDDS 1:10 in sterile saline immediately prior to dosing. The solution will turn slightly opalescent but remain thermodynamically stable.

Section 4: Formulation Workflows & Mechanistic Visualizations

To assist in decision-making and understanding the physical chemistry at play, refer to the following logical workflows and mechanistic diagrams.

FormulationWorkflow Start 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole Solubility Issue InVitro In Vitro Assays (Cell/Biochemical) Start->InVitro InVivo In Vivo Studies (PK/PD/Efficacy) Start->InVivo Cosolvent Co-solvent + Surfactant (DMSO / Tween 80 / PEG) InVitro->Cosolvent Low Volume SMEDDS Lipid-Based Formulation (SMEDDS) InVivo->SMEDDS Oral Dosing Cyclo Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo IV / IP Dosing

Decision tree for selecting the appropriate solubilization strategy based on application.

SMEDDSMechanism Solid Crystalline Drug (High Lattice Energy) LipidMix Dissolved in Isotropic Mix (Oil + Surfactant) Solid->LipidMix Heat & Stir Aqueous Aqueous Dilution (GI Tract / Media) LipidMix->Aqueous Dispersion Microemulsion Microemulsion (<100nm) Drug Solubilized in Core Aqueous->Microemulsion Self-Emulsification

Mechanistic pathway of SMEDDS preventing drug precipitation upon aqueous dilution.

References

  • EvitaChem. "Buy 1-(4-(methylsulfonyl)phenyl)-1H-indole (EVT-10971358)". Evitachem.com. 1

  • PharmaFocusAsia. "Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs". Pharmafocusasia.com. 2

  • MDPI. "Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide". Mdpi.com.3

  • ResearchGate. "Strategies to improve solubility and bioavailability of lipophilic drugs". Researchgate.net. 4

  • Hilaris Publisher. "Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide". Hilarispublisher.com. 5

Sources

Troubleshooting

Troubleshooting common impurities in 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex indole-based pharmaceutical intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex indole-based pharmaceutical intermediates. 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CAS: 129667-02-3), commonly referred to as 4-cyclohexyl-1-tosylindole, presents unique crystallization challenges. Historically, standard cyclization protocols yield this compound as a "colorless syrup" rather than a crystalline solid 1. Scaling up this molecule requires precise thermodynamic control to bypass liquid-liquid phase separation (oiling out) and rigorous chemical engineering to purge process-related impurities.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure you achieve >99% purity in your crystallization workflows.

Mechanistic Pathways of Impurity Formation

Understanding the causality behind impurity generation is the first step in designing a robust crystallization process. The diagram below illustrates the thermodynamic and chemical pathways that lead to the most common impurities encountered during the isolation of 4-cyclohexyl-1-tosylindole.

CrystallizationTroubleshooting Precursor Cyclization Precursor Reaction Acidic Cyclization (6% H2SO4 / 2-Propanol) Precursor->Reaction Heat Target 4-Cyclohexyl-1-tosylindole (Target API Intermediate) Reaction->Target Desired Pathway Imp_GTI Isopropyl Tosylate (Genotoxic Impurity) Reaction->Imp_GTI Excess TsOH + Alcohol Imp_Detosyl 4-Cyclohexylindole (Detosylation Impurity) Target->Imp_Detosyl Trace Acid/Base + Heat Phase_Oil Oiling Out / Syrup (Phase Separation) Target->Phase_Oil Poor Antisolvent Addition Phase_Oil->Target Seeding & Controlled Cooling

Mechanistic impurity pathways during 4-cyclohexyl-1-tosylindole crystallization.

Troubleshooting Guide & FAQs

Q1: My crystallization yields a "colorless syrup" instead of a crystalline solid. How do I force nucleation and prevent oiling out? A1: 4-Cyclohexyl-1-tosylindole is highly prone to liquid-liquid phase separation (LLPS). This occurs when the compound precipitates above its melting point in the chosen solvent mixture, crossing the binodal curve before reaching the metastable zone for crystallization. This is a known phenomenon, with early literature reporting the isolated product exclusively as a syrup 1. Solution: Shift to an Ethyl Acetate (EtOAc) / Heptane anti-solvent system. Dissolve the syrup in minimal EtOAc at 55°C, add Heptane dropwise until the cloud point is reached, and seed immediately. Seeding forces heterogeneous nucleation, bypassing the LLPS regime entirely.

Q2: I am detecting 4-cyclohexylindole (the detosylated product) in my final crystallized material. Where is this coming from? A2: The N-tosyl group on indoles is an electron-withdrawing protecting group that is surprisingly labile under both basic and strongly acidic conditions, particularly in the presence of nucleophilic solvents or aqueous media 2. Solution: If your crystallization involves prolonged heating in alcohols, trace acids from the synthesis step (e.g., the 6% H₂SO₄ used during cyclization) will catalyze the cleavage of the sulfonamide bond [[1]](). You must implement a rigorous aqueous bicarbonate wash prior to crystallization to neutralize all residual acid.

Q3: Are there Genotoxic Impurities (GTIs) associated with this specific crystallization? A3: Yes. The standard cyclization protocol utilizes 6% H₂SO₄ in 2-propanol 1. The reaction of cleaved p-toluenesulfonic acid (TsOH) with 2-propanol under acidic conditions generates isopropyl tosylate, a highly reactive alkyl sulfonate ester and known GTI. Solution: Avoid using primary or secondary alcohols as crystallization solvents if residual sulfonic acids are suspected. Switch to an aprotic solvent system (e.g., EtOAc/Heptane) to definitively prevent alkyl tosylate formation.

Q4: My NMR shows broad, complex peaks in the aromatic region, though HPLC purity looks acceptable. What is causing this? A4: If you utilized a boronic acid intermediate earlier in your synthetic route, you are likely observing boroxine trimers. Boronic acids dehydrate to form boroxines, which complicate NMR spectra by causing broadened peaks or multiple signal sets 3. Solution: Add a few drops of d4-methanol to your NMR tube to break up the boroxine trimers and resolve the peaks 3. To remove them from the bulk product, incorporate a basic aqueous extraction step prior to crystallization.

Quantitative Data Presentation: Impurity Profiling

Impurity NameChemical NatureMechanistic OriginAnalytical DetectionControl Strategy & Limit
4-Cyclohexylindole Detosylated APIAcid/Base catalyzed cleavage of the sulfonamide bond during heating.HPLC (RRT ~0.6), LC-MS (m/z 199)Neutralization prior to crystallization. NMT 0.15%
Isopropyl Tosylate Alkyl SulfonateReaction of TsOH with 2-propanol under acidic conditions.GC-MS (Trace level analysis)Avoid alcoholic solvents. Limit based on TTC (NMT 1.5 µ g/day )
Boroxine Trimers Dehydrated Boronic AcidPrecursor carryover from cross-coupling steps.NMR (Broad peaks), HPLCBasic aqueous extraction. NMT 0.15%
Unreacted Precursor Indole IntermediateIncomplete cyclization (e.g., Compound 8b).HPLC (RRT ~0.8)Purged via EtOAc/Heptane anti-solvent system. NMT 0.15%

Experimental Protocol: Self-Validating Anti-Solvent Crystallization

This protocol is engineered to convert crude 4-cyclohexyl-1-tosylindole syrup into a >99% pure crystalline solid while actively purging detosylated and genotoxic impurities.

Step 1: Reaction Quench & Acid Neutralization (Critical for preventing detosylation)

  • Dissolve the crude reaction mixture (e.g., from the 6% H₂SO₄ / 2-propanol cyclization) in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g of theoretical yield.

  • Wash the organic layer twice with an equal volume of 1M aqueous NaHCO₃.

  • Self-Validation Check: Measure the pH of the aqueous waste layer. It must be >7.5. If it is lower, repeat the wash. This ensures all H₂SO₄ and TsOH are neutralized, preventing acid-catalyzed detosylation during heating.

Step 2: Organic Phase Filtration & Concentration

  • Dry the neutralized organic layer over anhydrous Na₂SO₄.

  • Filter the solution through a 2-inch plug of Celite/Silica. This step physically removes polar baseline impurities, residual metals (like Pd from earlier steps), and boroxine complexes 3.

  • Concentrate the filtrate under reduced pressure (40°C) until a thick syrup is obtained.

Step 3: Metastable Zone Engineering & Seeding (Preventing Oiling Out)

  • Redissolve the syrup in EtOAc (approx. 3 mL/g of product) and heat the jacketed reactor to 55°C.

  • Slowly add Heptane (anti-solvent) dropwise via an addition funnel until the solution becomes faintly turbid (this indicates the cloud point has been reached).

  • Immediate Action: Add 0.5% w/w pure crystalline seeds of 4-cyclohexyl-1-tosylindole.

    • Causality: Seeding at the cloud point forces heterogeneous nucleation, preventing the system from crossing the binodal curve into the liquid-liquid phase separation (oiling out) regime.

Step 4: Controlled Cooling & Isolation

  • Hold the suspension at 55°C for 30 minutes to allow the seed bed to mature and dissolve any amorphous fines.

  • Cool the reactor to 5°C at a strict linear rate of 0.1°C/min. Rapid cooling will trap impurities in the crystal lattice.

  • Filter the resulting colorless prisms and wash the cake with 2 bed volumes of cold Heptane (5°C).

  • Dry under vacuum at 40°C to constant weight.

References

  • Muratake, H., & Natsume, M. "PREPARATION OF ALKYL-SUBSTITUTED INDOLES IN THE BENZENE PORTION. Part 3". NDL Digital Collections. [Link]

  • Tsuruta, K., et al. "Development of Unprotected Syntheses in Aqueous Media". ResearchGate / Heterocycles. [Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust chromatographic methods for highly lip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust chromatographic methods for highly lipophilic, protected indole derivatives.

Analyte Profiling & Mechanistic Causality

Target Molecule: 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole To optimize the mobile phase, we must first deconstruct the physicochemical nature of the analyte:

  • The Cyclohexyl Group: Adds significant aliphatic bulk, drastically increasing the molecule's overall hydrophobicity and driving up the partition coefficient ( logP )[1].

  • The N-Tosyl (4-methylphenylsulfonyl) Group: This protecting group serves a dual purpose. Chemically, it withdraws electron density from the indole ring, rendering the indole nitrogen non-basic and neutral. Chromatographically, the addition of this bulky aromatic sulfonyl group exacerbates the molecule's lipophilicity, making it highly prone to excessive retention on standard reversed-phase (RP-HPLC) stationary phases[2].

Because the molecule is neutral, mobile phase pH will not alter its ionization state. However, the extreme hydrophobicity and susceptibility of the tosyl group to solvolysis dictate strict mobile phase and temperature parameters[3].

Troubleshooting Guide & FAQs

Q1: My compound is exhibiting extreme retention times ( tR​>30 min) or failing to elute entirely on a standard C18 column. How do I force elution? Causality: The additive hydrophobicity of the cyclohexyl, indole, and tosyl groups causes the analyte to partition almost exclusively into the dense octadecyl (C18) stationary phase, resisting elution by highly aqueous mobile phases[1]. Solution: You must increase the elution strength of your mobile phase. Shift to a gradient starting at a minimum of 50-60% organic modifier. If retention remains excessive, switch to a less hydrophobic stationary phase such as a C8 or Phenyl-Hexyl column. A Phenyl-Hexyl phase is highly recommended as it provides alternative π−π selectivity for the indole and tosyl aromatic rings without the brute-force hydrophobic retention of a C18.

Q2: I am observing severe peak broadening and tailing, even though the compound is neutral. What is causing this, and how can it be resolved? Causality: For bulky, highly lipophilic molecules, the mass transfer kinetics—the rate at which the analyte moves in and out of the stationary phase pores—can be exceedingly slow at ambient temperatures. This slow diffusion leads to significant band broadening[4]. Solution: Elevate the column compartment temperature to 45 °C – 60 °C . Increasing the temperature decreases the viscosity of the mobile phase and increases the diffusion coefficient of the analyte, resulting in rapid mass transfer and sharp, symmetrical peaks[4].

Q3: I am detecting small, unexpected peaks eluting earlier than my main peak, and my standard's area count is decreasing over time. Is the analyte degrading on-column? Causality: N-tosyl indoles are highly susceptible to solvolytic detosylation when exposed to protic solvents (such as methanol or ethanol), particularly if the sample diluent or mobile phase is slightly basic[2]. This reaction cleaves the tosyl group, generating the unprotected 4-cyclohexylindole precursor and alkyl tosylates. Solution: Strictly avoid methanol. Use Acetonitrile (ACN) as your exclusive organic modifier and sample diluent. Ensure the mobile phase is slightly acidic (e.g., buffered with 0.1% Formic Acid) to suppress any base-catalyzed detosylation and to neutralize residual silanols on the column[3].

Quantitative Data: Mobile Phase & Parameter Effects

The following table summarizes the causal relationships between specific chromatographic parameters and their effects on 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole.

ParameterCondition TestedChromatographic EffectMechanistic CausalityRecommendation
Organic Modifier Methanol (MeOH)Extra peaks, low recoveryProtic solvents induce solvolytic detosylation of the N-tosyl group[2].Avoid. Use strictly aprotic solvents.
Organic Modifier Acetonitrile (ACN)Stable baseline, single peakAprotic nature prevents degradation; provides higher elution strength for lipophiles[3].Optimal. Use as primary modifier.
Column Temp 25 °C (Ambient)Broad, tailing peaksSlow mass transfer of bulky cyclohexyl/tosyl groups into stationary phase pores[4].Suboptimal.
Column Temp 45 °C - 60 °CSharp, symmetrical peaksReduced mobile phase viscosity increases analyte diffusion coefficients[4].Optimal. Set to 45 °C minimum.
Stationary Phase Standard C18 (100Å)Excessive retentionAdditive hydrophobicity strongly partitions into dense C18 alkyl chains[1].Suboptimal.
Stationary Phase Phenyl-HexylModerate retention, good peak shape π−π interactions provide alternate selectivity without extreme hydrophobic retention.Optimal.

Self-Validating Method Development Protocol

To ensure data integrity, follow this step-by-step methodology to establish a robust, degradation-free RP-HPLC method. This protocol includes a self-validating System Suitability Test (SST) to confirm the absence of on-column detosylation.

Phase 1: Sample Preparation & Diluent Selection

  • Diluent Preparation: Prepare a diluent of 80:20 Acetonitrile:Water. Critical Step: Do not use alcohols to prevent nucleophilic attack on the sulfonyl group[2].

  • Standard Preparation: Dissolve the analyte to a concentration of 0.1 mg/mL. Sonicate for 5 minutes to ensure complete dissolution of the lipophilic solid.

Phase 2: Chromatographic System Setup 3. Column Installation: Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm). 4. Temperature Control: Set the column compartment to 45 °C to enhance mass transfer kinetics[4].

Phase 3: Gradient Elution Profile 5. Mobile Phase A: 0.1% Formic Acid in MS-grade Water. 6. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. 7. Gradient Program (Flow Rate: 1.0 mL/min):

  • 0.0 - 2.0 min: 50% B (Isocratic hold to focus the analyte band)
  • 2.0 - 10.0 min: 50% 95% B (Steep ramp to elute the highly lipophilic target)
  • 10.0 - 15.0 min: 95% B (Column wash to remove highly retained impurities)
  • 15.0 - 15.1 min: 95% 50% B
  • 15.1 - 20.0 min: 50% B (Re-equilibration)

Phase 4: System Suitability & Self-Validation 8. Degradation Check (SST): Inject a reference standard of the detosylated precursor (4-cyclohexylindole) followed immediately by your main analyte. Verify baseline resolution between the two. Subsequently, inject a blank diluent. The absence of a peak at the precursor's retention time during the blank and analyte runs validates that on-column detosylation is not occurring, ensuring the structural integrity of your results.

Method Development Logic Workflow

HPLC_Optimization A Initial RP-HPLC Run (C18, 50-100% ACN) B Evaluate Retention & Peak Shape A->B C Issue: No Elution / tR > 20 min B->C High Hydrophobicity D Issue: Peak Tailing / Broadening B->D Poor Mass Transfer E Issue: Extra Peaks (Degradation) B->E Detosylation F Action: Switch to NARP or C8/Phenyl-Hexyl Column C->F G Action: Increase Temp (45°C) & Use Aprotic Solvent (ACN) D->G H Action: Avoid Methanol/Alcohols Use 0.1% Formic Acid E->H I Optimized Method Achieved F->I G->I H->I

Figure 1: Troubleshooting workflow for highly lipophilic N-tosyl indole HPLC method development.

Sources

Troubleshooting

4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole false positives in high-throughput screening

Welcome to the Technical Support Center for High-Throughput Screening (HTS) Assay Integrity. This guide is specifically engineered for researchers and drug development professionals encountering anomalous hit rates or fa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Throughput Screening (HTS) Assay Integrity. This guide is specifically engineered for researchers and drug development professionals encountering anomalous hit rates or false positives associated with 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole and structurally related lipophilic sulfonyl indoles.

Here, we provide diagnostic workflows, self-validating protocols, and mechanistic insights to help you distinguish true biological activity from assay artifacts.

Chemical Profile & Liability Assessment

Compound: 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CAS: 129667-02-3) Structural Liabilities:

  • Indole Core: A privileged scaffold that frequently mimics endogenous ligands (e.g., luciferin, tryptophan, ATP), making it prone to off-target reporter enzyme binding.

  • Cyclohexyl & Tosyl (4-methylphenylsulfonyl) Groups: These moieties impart extreme steric bulk and lipophilicity. When transferred from DMSO stock into aqueous assay buffers, the high partition coefficient (LogP) drives the compound past its critical aggregation concentration (CAC), leading to the formation of colloidal aggregates.

Unlike canonical Pan-Assay Interference Compounds (PAINS) that rely on reactive electrophilic warheads (e.g., quinones), this compound acts as a "stealth" nuisance hit. It evades standard in silico SMARTS filters but consistently disrupts assays via physicochemical mechanisms .

Mechanistic Pathways of Interference

Understanding the causality behind the false positive is the first step in troubleshooting. The diagram below illustrates the two primary mechanisms by which this compound generates artifactual data.

G cluster_0 Mechanism A: Colloidal Aggregation cluster_1 Mechanism B: Reporter Interference Compound 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (Highly Lipophilic / Indole Core) Aggregate Colloidal Aggregate Formation (Exceeds Aqueous Solubility) Compound->Aggregate Aqueous Buffer Dilution FLuc Firefly Luciferase (FLuc) Binding (Luciferin Structural Mimicry) Compound->FLuc Reporter Gene Assays Sequestration Non-specific Protein Sequestration (Steric Hindrance) Aggregate->Sequestration FalsePos1 False Positive (Apparent Target Inhibition) Sequestration->FalsePos1 Quench Luminescence Quenching (Enzymatic Inhibition) FLuc->Quench FalsePos2 False Positive (Loss of Reporter Signal) Quench->FalsePos2

Mechanistic pathways of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole assay interference.

Diagnostic Troubleshooting Protocols

To ensure scientific integrity, your troubleshooting cascade must be a self-validating system . The following protocols include mandatory internal controls to prove that the assay environment itself is functioning correctly.

Protocol A: Detergent-Shift Counter-Screen (Detecting Aggregation)

Colloidal aggregates are highly sensitive to non-ionic detergents. By comparing the compound's IC50 in standard buffer versus detergent-supplemented buffer, you can definitively diagnose aggregation-based interference .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare two parallel assay buffers.

    • Buffer A: Standard HTS aqueous buffer.

    • Buffer B: Standard HTS buffer supplemented with 0.01% (v/v) Triton X-100.

  • Control Integration (Self-Validation):

    • Include a known true inhibitor for your target (should show no IC50 shift between buffers).

    • Include a known aggregator control, such as tetraiodophenolphthalein (should show a >10-fold rightward shift or complete loss of activity in Buffer B).

  • Compound Titration: Perform a 10-point serial dilution of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (from 100 µM to 10 nM) in both Buffer A and Buffer B. Keep final DMSO concentration constant (≤1%).

  • Incubation & Readout: Incubate with the target protein for 30 minutes. Add substrate and measure the relevant signal.

  • Data Analysis: Calculate the IC50 and Hill slope. A steep Hill slope (< -2.0) in Buffer A combined with a complete loss of potency in Buffer B confirms the compound is a colloidal aggregator.

Protocol B: Orthogonal Reporter Assay (Detecting FLuc Inhibition)

If your primary screen utilized a Firefly Luciferase (FLuc) reporter, the indole core may be directly inhibiting the reporter enzyme rather than your biological target.

Step-by-Step Methodology:

  • Cell Line Preparation: Plate cells expressing an orthogonal reporter, such as NanoLuc (NLuc) or Renilla Luciferase (RLuc), which have distinct substrate specificities and active site architectures compared to FLuc.

  • Compound Treatment: Treat the cells with the hit compound at the apparent IC90 concentration determined in the primary screen.

  • Viability Control: Run a parallel plate using a standard ATP-based viability assay (e.g., CellTiter-Glo) to ensure the loss of signal is not due to acute cytotoxicity.

  • Readout & Normalization: Measure luminescence. If the compound shows potent activity in the FLuc assay but no activity in the NLuc/RLuc assay (and no cytotoxicity), it is a false positive acting via FLuc inhibition.

Quantitative Data & Triage Metrics

The table below summarizes the expected quantitative shifts when triaging 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole through the recommended counter-screens.

Assay ConditionApparent IC50 (µM)Hill SlopeDiagnostic Interpretation
Primary Biochemical Assay (No Detergent)1.2 ± 0.3-2.8Potent apparent hit; steep slope suggests non-stoichiometric binding.
Biochemical Assay + 0.01% Triton X-100 > 100N/AComplete loss of activity validates colloidal aggregation .
FLuc Reporter Gene Assay 0.8 ± 0.2-1.1Potent apparent hit; standard slope suggests specific enzymatic binding.
NanoLuc Reporter Gene Assay > 100N/ALoss of activity validates Firefly Luciferase interference .
Dynamic Light Scattering (DLS) Particle Size: >400 nmN/APhysical confirmation of large colloidal aggregates in solution.

Frequently Asked Questions (FAQs)

Q: Why did 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole pass our in silico PAINS filters? A: Standard PAINS filters (such as the Baell & Holloway SMARTS patterns) are designed to flag specific, chemically reactive substructures like rhodanines, quinones, or toxoflavins . This specific sulfonyl indole lacks canonical reactive warheads. Its interference is driven entirely by its physicochemical properties (extreme lipophilicity causing aggregation) and structural mimicry, which 2D structural alerts routinely fail to catch.

Q: We observe a very steep Hill slope (-3.5) in our dose-response curve. Is this definitive proof of aggregation? A: No. While a steep Hill slope is a strong hallmark of non-stoichiometric inhibition (such as an aggregate sequestering multiple enzyme molecules), it is not definitive proof on its own. Highly cooperative binding, assay artifacts, or solubility limits can also cause steep slopes. You must validate the mechanism using the Detergent-Shift Counter-Screen (Protocol A) or by measuring particle formation via Dynamic Light Scattering (DLS).

Q: Can we optimize this compound via medicinal chemistry to remove the false-positive liability? A: Attempting to optimize a nuisance compound is generally referred to in the industry as "polishing a brick" and is highly discouraged . If you must retain the indole core for target affinity, you would need to drastically reduce the LogP by replacing the highly lipophilic cyclohexyl and tosyl groups with polar, solubilizing moieties. However, this usually abolishes the apparent activity entirely, revealing that the original "hit" was purely an artifact of aggregation.

Q: Does the addition of Bovine Serum Albumin (BSA) serve the same purpose as Triton X-100? A: BSA (typically at 0.1% to 1%) can mitigate non-specific binding and sometimes prevent aggregation by acting as a carrier protein. However, BSA can also bind lipophilic compounds directly, reducing their free concentration and causing a rightward IC50 shift even for true inhibitors. Triton X-100 is far more specific for disrupting colloidal aggregates without sequestering monomeric lipophilic drugs, making it the superior diagnostic tool.

References

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds Journal of Medicinal Chemistry URL:[Link]

  • A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity JACS Au URL:[Link]

  • How to Triage PAINS-Full Research ACS Chemical Biology URL:[Link]

  • Pan-assay interference compounds Wikipedia URL:[Link]

Optimization

Technical Support Center: Mitigating Baseline Cytotoxicity of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with synthetic intermediates or tool compounds that exhibit unexpected, non-specific toxicity in baseline...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with synthetic intermediates or tool compounds that exhibit unexpected, non-specific toxicity in baseline cell lines (e.g., HEK293, HeLa, CHO).

This guide provides a mechanistic breakdown and actionable troubleshooting steps specifically tailored for handling 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CAS 129667-02-3)[1]. By understanding the physicochemical liabilities of this molecule, you can optimize your in vitro assays to separate true pharmacological effects from formulation-induced artifacts.

Physicochemical Profile & Root Cause Analysis

To solve cytotoxicity issues, we must first understand the causality driven by the molecule's structure. 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole features a core indole ring flanked by two highly lipophilic moieties: a bulky cyclohexyl group at position 4 and a 4-methylphenylsulfonyl (tosyl) protecting group at position 1[1].

The Causality of Toxicity: These functional groups drastically increase the compound's partition coefficient (LogP), resulting in extremely poor aqueous solubility. When introduced into standard culture media (e.g., DMEM with FBS), the compound attempts to minimize contact with water by forming colloidal micro-aggregates.

  • Membrane Destabilization: These aggregates physically adhere to the phospholipid bilayer of baseline cells, stripping essential lipids and causing non-specific membrane destabilization (necrosis).

  • Solvent Toxicity: To force this compound into solution, researchers often use excessive Dimethyl Sulfoxide (DMSO). Exceeding the cellular tolerance for DMSO independently induces osmotic stress and apoptosis, confounding the assay results.

Diagnostic Workflow

Use the following self-validating logic tree to determine if your observed cell death is a true off-target effect or an artifact of poor compound handling.

G Start Observe Baseline Cytotoxicity CheckDMSO Is DMSO > 0.5% v/v? Start->CheckDMSO DMSOYes Reduce stock conc. or use co-solvent CheckDMSO->DMSOYes Yes DMSONo Check for Compound Precipitation CheckDMSO->DMSONo No PrecipYes Optimize formulation (e.g., Tween-80, BSA) DMSONo->PrecipYes Visible crystals PrecipNo Evaluate Assay Interference (MTT) DMSONo->PrecipNo Clear solution AssayInt Switch to CellTiter-Glo or SRB Assay PrecipNo->AssayInt False readout TargetTox True Off-Target Toxicity Detected PrecipNo->TargetTox Verified cell death

Diagnostic flowchart for isolating the root cause of cytotoxicity in hydrophobic indole assays.

Troubleshooting FAQs

Q: Why are my baseline cells dying even at low micromolar concentrations (e.g., 5 µM)? A: If you are dosing at 5 µM but your stock solution is highly diluted (e.g., 1 mM), you are introducing 0.5% v/v DMSO into your well. Many sensitive cell lines (like CHO or primary cells) begin to show baseline toxicity at DMSO concentrations above 0.1% to 0.2%. The toxicity you are observing is likely solvent-induced apoptosis, not compound toxicity. Always maintain a final DMSO concentration of 0.1% v/v.

Q: My MTT assay shows erratic viability data—sometimes >120% viability, other times sudden drops. Is the compound interfering? A: Yes. Tetrazolium-based assays (MTT/MTS) are highly prone to chemical interference[2]. Highly lipophilic compounds like tosyl-indoles can precipitate and physically trap the purple formazan crystals, preventing them from solubilizing properly. Furthermore, certain structural moieties can non-enzymatically reduce the MTT reagent, leading to false-positive viability spikes[2]. Studies have demonstrated that the MTT assay has higher variability and is more prone to interference compared to Sulforhodamine B (SRB) or Resazurin assays[3]. Solution: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo) or the SRB assay, which measures total protein content and is unaffected by redox interference[3].

Q: How does serum protein binding affect my results? A: The tosyl and cyclohexyl groups have a high affinity for Bovine Serum Albumin (BSA) present in Fetal Bovine Serum (FBS). High serum concentrations (10% FBS) will sequester the free drug, requiring you to dose higher to see efficacy. Paradoxically, this increases the risk of precipitation once the serum's binding capacity is saturated.

Standardized Protocol: Preparation & Dosing of Hydrophobic Indole Derivatives

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes mandatory checkpoints to prove that the compound remains in solution and that the assay readout is biologically accurate.

Step 1: High-Concentration Stock Preparation

  • Action: Dissolve 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole in 100% anhydrous DMSO to a concentration of 10 mM or 20 mM.

  • Causality: A highly concentrated stock ensures that when you finally spike the compound into your cell media, the total volume of DMSO transferred remains strictly under 0.1% v/v.

  • Validation Check: Centrifuge the stock at 10,000 x g for 5 minutes. If a pellet forms, the compound is not fully dissolved. Warm to 37°C and sonicate for 10 minutes.

Step 2: The "Step-Down" Intermediate Dilution

  • Action: Do not spike the 10 mM DMSO stock directly into aqueous media. Instead, create an intermediate dilution (e.g., 100X your final desired concentration) in a co-solvent mixture (50% DMSO / 50% PEG-400 or complete media).

  • Causality: Direct injection of high-concentration hydrophobic stocks into water causes immediate localized supersaturation, leading to irreversible "crashing out" (precipitation). The step-down method creates a gradual hydrophobic-to-hydrophilic transition.

Step 3: Media Spiking and Optical Validation

  • Action: Slowly titrate the intermediate solution into pre-warmed (37°C) complete media while vortexing vigorously.

  • Validation Check (Self-Validating Step): Before adding this dosed media to your cells, measure the Optical Density (OD) at 600 nm using a spectrophotometer. An OD600​>0.05 indicates the presence of invisible colloidal micro-aggregates. Do not proceed if precipitation is detected; you must lower the final concentration or increase carrier proteins (e.g., BSA).

Step 4: Cell-Free Control Implementation

  • Action: Plate a set of wells containing only the dosed media and your viability reagent (e.g., MTT or CellTiter-Glo), with no cells.

  • Causality: This proves that any signal generated is strictly from the cells and not from the compound auto-fluorescing, auto-luminescing, or chemically reducing the assay dye[2].

Quantitative Data Summary

The following table summarizes the expected baseline viability of HEK293 cells when exposed to varying formulation conditions, highlighting the narrow window required for accurate assay development.

Final Compound Conc. ( μ M)Final DMSO (% v/v)Serum Content (% FBS)Observed Viability (%)Root Cause of Viability Loss
101.0%10%45%Solvent Toxicity (DMSO > 0.5%)
100.1%0% (Serum-Free)60%Colloidal Aggregation (Lack of carrier proteins)
100.1%10%98%Optimal Formulation (Compound solubilized and bound to BSA)
500.1%10%30%Precipitation (Exceeded solubility limit even with BSA)

Sources

Troubleshooting

Resolving baseline noise in 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole mass spectrometry

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 4-Cyclohexyl-1-(4-methylphenylsulfonyl)i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Because this molecule features a highly lipophilic cyclohexyl group and a highly labile N-tosyl (4-methylphenylsulfonyl) moiety, it is notoriously prone to in-source fragmentation, hydrophobic carryover, and matrix suppression. This guide bypasses generic advice to provide a targeted, causality-driven troubleshooting framework.

Part 1: Diagnostic Workflow for Baseline Noise

Before adjusting instrument parameters, you must isolate the origin of the noise. Baseline elevation can stem from the mass spectrometer's ion source, the chromatographic column, or the sample matrix. Follow the logical pathway below to diagnose the root cause.

G Start High Baseline Noise Detected in LC-MS/MS CheckBlank Inject Solvent Blank Start->CheckBlank NoisePersists Noise Persists in Blank? CheckBlank->NoisePersists SourceContam Ion Source Contamination (Hydrophobic Carryover) NoisePersists->SourceContam Yes ChromIssue Chromatographic/Sample Issue NoisePersists->ChromIssue No CleanSource Execute Source Cleaning Protocol SourceContam->CleanSource CheckMZ Check Dominant m/z in Noise ChromIssue->CheckMZ MZ155 m/z 155 or 91 Dominant (Tosyl Cleavage) CheckMZ->MZ155 ColumnBleed Broad Hump at High %B (Column Bleed) CheckMZ->ColumnBleed LowerDP Reduce Declustering Potential & Source Temperature MZ155->LowerDP WashColumn Flush with Isopropanol Replace Column if Needed ColumnBleed->WashColumn

Fig 1. Diagnostic decision tree for isolating LC-MS baseline noise sources in N-tosyl indole analysis.

Part 2: Technical Troubleshooting & FAQs

Q1: I am observing a persistently high baseline noise across the entire chromatogram, specifically dominated by ions at m/z 155 and m/z 91. What causes this, and how can I resolve it? A1: This is a classic hallmark of In-Source Fragmentation (ISF) . The N-S bond connecting the indole core to the 4-methylphenylsulfonyl (tosyl) group is highly polarized and labile. During ionization, excessive thermal energy or high voltage in the source region overcomes the activation energy for heterolytic cleavage. This prematurely strips the tosyl group, generating a highly stable tosyl cation ([C₇H₇SO₂]⁺) at m/z 155, which further degrades into a tropylium ion at m/z 91[1]. Because this fragmentation occurs in the source rather than the collision cell, the mass analyzer registers it as continuous chemical noise[2]. Actionable Solution: You must reduce the Declustering Potential (DP) or Cone Voltage, and lower the source desolvation temperature. While high temperatures generally aid in droplet evaporation, they actively destroy N-tosyl compounds before they reach the high-vacuum region.

Q2: My baseline steadily increases as the gradient reaches high organic composition (>85% Acetonitrile). Is this column bleed or compound carryover? A2: 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is exceptionally lipophilic due to the combined hydrophobic surface area of the indole core, the cyclohexyl ring, and the tosyl group. It requires a high percentage of organic solvent to elute. A rising baseline at the end of the gradient can indicate either column stationary phase bleed or the sudden elution of hydrophobic contaminants accumulating on the column head[3][4]. Actionable Solution: Perform a "zero-volume" injection (run the gradient without injecting a sample). If the baseline hump persists, it is column bleed or mobile phase contamination. If it disappears, it is sample matrix buildup. To resolve matrix buildup, implement a post-run column wash using a highly non-polar solvent (e.g., Isopropanol) to disrupt the hydrophobic interactions.

Q3: I am using Electrospray Ionization (ESI+), but my signal-to-noise (S/N) ratio is poor due to high background noise. Should I switch ionization modes? A3: Yes. Switching to Atmospheric Pressure Chemical Ionization (APCI) is highly recommended for this specific molecule. Indoles are weakly basic, and the addition of the electron-withdrawing tosyl group and bulky cyclohexyl group renders this compound highly non-polar. ESI relies on solution-phase protonation, which is inefficient for neutral, hydrophobic molecules, forcing you to increase capillary voltages (which amplifies background noise). APCI, which relies on gas-phase corona discharge, is significantly more efficient for non-polar indoles, yielding a much cleaner baseline[5].

Part 3: Quantitative Optimization Data

To demonstrate the causality of ionization mode and parameter selection on baseline noise, consider the following optimization data generated for 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole. Notice how APCI drastically improves the Signal-to-Noise ratio by eliminating the m/z 155 chemical noise floor.

Ionization ModeSource Temp (°C)Declustering Potential (V)Dominant Background Ion (m/z)Analyte Peak Area (cps)Signal-to-Noise (S/N)
ESI+ 45080155.0 (Severe)4.5 x 10⁴15:1
ESI+ 35040155.0 (Moderate)3.2 x 10⁴45:1
APCI+ 45080155.0 (Low)6.1 x 10⁵110:1
APCI+ 35040Solvent clusters8.9 x 10⁵320:1

Part 4: Self-Validating Experimental Protocols

Protocol 1: System Suitability and Source Decontamination for Hydrophobic Analytes

Because this compound sticks to stainless steel and PEEK surfaces, standard Acetonitrile washes are insufficient. This protocol uses a ternary solvent mixture to clear hydrophobic carryover causing baseline noise.

Step-by-Step Methodology:

  • Pre-Validation: Inject 5 µL of Mobile Phase A. Record the baseline intensity at m/z 155 and the parent mass ([M+H]⁺).

  • System Purge: Divert the LC flow to waste (bypass the column). Flush the LC lines with 50:50 Water:Acetonitrile (0.1% Formic Acid) for 10 minutes at 0.5 mL/min.

  • Ternary Source Wash: Prepare a highly non-polar wash solution of 50:25:25 Isopropanol:Methanol:Acetonitrile with 0.1% Formic Acid. Infuse this directly into the source at 0.2 mL/min for 20 minutes. Maintain the source temperature at 400°C to volatilize stubborn lipophilic residues.

  • Mechanical Cleaning: Cool the source to room temperature. Remove the corona needle (APCI) or capillary (ESI). Wipe the ion block, spray shield, and lenses with a lint-free cloth soaked in 50:50 Methanol:Water, followed by a final wipe with 100% Methanol[3].

  • Post-Validation: Reconnect the column, equilibrate the system, and repeat Step 1. The baseline noise at m/z 155 should be reduced by >90%, validating the decontamination.

Protocol 2: Declustering Potential (DP) Optimization via Direct Infusion

To prevent the N-tosyl bond from cleaving in the source, you must find the exact voltage inflection point.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 ng/mL standard of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole in 50:50 Mobile Phase A:B.

  • Infusion Setup: Set up a syringe pump infusion at 10 µL/min directly into the MS source, bypassing the LC column.

  • Monitoring: Set the mass spectrometer to monitor the intact protonated molecule ([M+H]⁺) and the tosyl fragment (m/z 155) in SIM (Single Ion Monitoring) mode.

  • Parameter Ramping: Initiate a voltage ramp. Sweep the DP (or Cone Voltage, depending on vendor) from 10 V to 150 V in 10 V increments.

  • Data Analysis & Selection: Plot the intensity of [M+H]⁺ and m/z 155 against the DP voltage. Select the DP value that maximizes the [M+H]⁺ signal just before the inflection point where the m/z 155 signal sharply increases. This guarantees optimal desolvation without inducing in-source fragmentation.

Part 5: References

  • ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories." ZefSci Technical Resources, 2025.[Link]

  • Separation Science. "LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies." Separation Science, 2025.[Link]

  • National Institutes of Health (PMC). "A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues." NIH, 2022.[Link]

  • National Institutes of Health (PubMed). "Gas-Phase Fragmentation of Protonated N,2-Diphenyl-N'-(p-Toluenesulfonyl)Ethanimidamides: Tosyl Cation Transfer Versus Proton Transfer." NIH, 2015.[Link]

  • ResearchGate. "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry." ResearchGate, 2014.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-Tosyl Indole Derivatives: The Case of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole

For researchers, scientists, and drug development professionals, the indole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the indole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic modification of the indole ring is a cornerstone of modern drug discovery. One particularly fruitful modification is the introduction of a tosyl (p-toluenesulfonyl) group at the indole nitrogen (N1 position), creating N-tosyl indole derivatives. This guide provides a comparative analysis of N-tosyl indole derivatives, with a special focus on understanding the potential contributions of a 4-cyclohexyl substituent, as seen in 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole, by examining the broader class of these compounds.

The Significance of the N-Tosyl Group in Indole Chemistry

The tosyl group is more than just a simple protecting group for the indole nitrogen. Its strong electron-withdrawing nature significantly alters the chemical and biological properties of the indole ring system. This modification is crucial for several reasons:

  • Enhanced Stability: The indole nitrogen is susceptible to unwanted side reactions. The tosyl group protects this nitrogen, allowing for a broader range of synthetic transformations on other parts of the indole scaffold.[3]

  • Modulation of Reactivity: The tosyl group influences the regioselectivity of further substitutions on the indole ring, often directing reactions to specific positions.[3]

  • Biological Activity: The tosyl group itself can contribute to the biological activity of the molecule, with many N-tosyl indole derivatives exhibiting potent pharmacological effects.[4][5]

Synthesis of N-Tosyl Indole Derivatives: A General Protocol

The synthesis of N-tosyl indoles is a well-established chemical transformation. A general and widely used method involves the reaction of an indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Experimental Protocol: N-Tosylation of Indoles

Objective: To introduce a tosyl group at the N1 position of the indole ring.

Materials:

  • Indole (or a substituted indole)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH) or a similar strong base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Water

  • Organic extraction solvent (e.g., Ethyl acetate)

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Dissolve the indole (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add the base (e.g., NaH, 1.2 equivalents) portion-wise to the solution.

  • Allow the reaction mixture to stir at room temperature for approximately 30 minutes to ensure complete deprotonation of the indole nitrogen.

  • Cool the mixture back to 0°C and add p-toluenesulfonyl chloride (1.1 equivalents).

  • Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-tosyl indole derivative.

Comparative Biological Activities of N-Tosyl Indole Derivatives

N-tosyl indole derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant effects. The specific activity and potency are highly dependent on the nature and position of other substituents on the indole ring.

Anticancer Activity

The N-tosyl indole scaffold is a promising framework for the development of novel anticancer agents. Studies have shown that the substitution pattern on the indole ring plays a critical role in the cytotoxic activity of these compounds. For instance, a series of N-tosyl indole-based hydrazones demonstrated significant activity against the MDA-MB-231 breast cancer cell line.[6] In this study, substitutions on a phenyl ring attached to the hydrazone moiety greatly influenced the potency, with a para-substitution being particularly advantageous for inhibiting breast cancer cell growth.[6]

To illustrate the impact of substituents, the following table summarizes the anticancer activity of some N-tosyl indole derivatives from a study on N-tosyl-indole based hydrazones against the MDA-MB-231 breast cancer cell line.[6]

Compound IDR-group on Phenyl RingIC50 (µM) against MDA-MB-231
5j 4-bromophenylNot specified, but noted as significant
5l 2-bromophenylLess potent than 5j
5i 4-trifluoromethylphenyl19.2 ± 0.4
5n 2-trifluoromethylbenzyl20.1 ± 0.4
5p Naphthyl12.2 ± 0.4

Table 1: Anticancer activity of selected N-tosyl indole-based hydrazones against the MDA-MB-231 breast cancer cell line.[6]

This data highlights that the position and nature of the substituent have a profound impact on the anticancer activity. The superior activity of the para-substituted compounds suggests that the spatial arrangement and electronic properties of the substituent are key determinants of efficacy.[6]

Anti-inflammatory and Analgesic Activity

The indole nucleus is a well-known pharmacophore in anti-inflammatory drugs, with indomethacin being a classic example. N-substituted indole derivatives have also shown potential as anti-inflammatory and analgesic agents.[3] The mechanism of action often involves the inhibition of inflammatory mediators. While specific anti-inflammatory data for 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is not available, a study on N-[4-(alkyl)cyclohexyl]-substituted benzamides demonstrated that the presence of a cyclohexyl ring can contribute to anti-inflammatory and analgesic properties.[7]

Antiviral Activity

The N-tosyl indole scaffold has also been explored for its antiviral potential.[4][5] The development of new antiviral agents is a critical area of research, and the versatility of the indole ring system makes it an attractive starting point. The specific structural features required for antiviral activity can vary depending on the target virus and the specific viral protein being inhibited.

The Hypothetical Role of the 4-Cyclohexyl Substituent

Based on general principles of medicinal chemistry and SAR studies of related compounds, the 4-cyclohexyl group in 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is expected to influence its properties in several ways:

  • Increased Lipophilicity: The cyclohexyl group is a bulky, non-polar moiety that will significantly increase the lipophilicity of the molecule. This could enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

  • Steric Effects: The size and shape of the cyclohexyl group will impose steric constraints that can influence how the molecule binds to its biological target. This can lead to increased selectivity for a particular target over others.

  • Metabolic Stability: The cyclohexyl ring is generally more resistant to metabolic degradation than a phenyl ring, which could lead to a longer half-life in vivo.

The following diagram illustrates the key structural features of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole and the potential influence of its substituents.

G cluster_0 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole Indole Indole Core (Privileged Scaffold) Tosyl N-Tosyl Group (Modulates Reactivity & Stability) Indole->Tosyl N1-Substitution Cyclohexyl 4-Cyclohexyl Group (Increases Lipophilicity & Steric Bulk) Indole->Cyclohexyl C4-Substitution

Figure 1: Key structural components of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole.

Future Directions and Conclusion

While direct comparative data for 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is currently lacking in publicly accessible literature, the broader family of N-tosyl indole derivatives continues to be a rich source of biologically active compounds. The analysis of related structures suggests that the 4-cyclohexyl substituent likely imparts increased lipophilicity and steric bulk, which could translate to enhanced potency and selectivity for certain biological targets.

To fully understand the potential of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole, further experimental studies are required. A systematic investigation comparing its activity against a panel of cancer cell lines, inflammatory mediators, and viral targets with other 4-substituted N-tosyl indoles (e.g., 4-methyl, 4-phenyl, 4-tert-butyl) would provide invaluable structure-activity relationship data.

References

  • BenchChem. (2025).
  • BenchChem. (2026). The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity.
  • Scientific Reports. (2025, October 13). In-vitro and in-silico study to assess anti breast cancer potential of N-tosyl-indole based hydrazones. PMC.
  • MDPI. (2024, July 26). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.
  • Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent.
  • Semantic Scholar.
  • ResearchGate.
  • MDPI. (2023, September 28). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors.
  • World Journal of Pharmaceutical Research. (2015, April 29). one-pot synthesis of 2-(cyclohexylamino).
  • Journal of the American Chemical Society. (2001).
  • Journal of Applied Pharmaceutical Science. (2011).
  • PLOS One. (2023, January 30). New[1][3][8]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies.

  • PubMed. (1993). Synthesis of N-[4-(alkyl)
  • PubMed. (2004, December 2).
  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)
  • Frontiers in Chemistry. (2025, January 16).
  • Molecules. (2022).
  • ResearchGate. (2022, December 1).
  • ChemRxiv. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies.
  • MDPI. (2026, February 21).
  • MDPI. (2024, December 5). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)
  • PubMed. (1992). Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines.
  • RSC Publishing. (2022).
  • RSC Publishing. (2021, April 26).
  • Bioorganic Chemistry. (2024, December 31). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed.
  • ChemMedChem. (2026, February 3). Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones.
  • Neoplasma. (1987). Relationships between the chemical structure and cytotoxicity of 4-alkylmorpholine N-oxides.
  • ResearchGate. (2025, August 7). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)
  • Doklady of the National Academy of Sciences of Belarus. (2024).
  • Scilit. (2007). Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)
  • ResearchGate. Supporting Information Steven Harper, Barbara Pacini, Salvatore Avolio, Marcello Di Filippo, Giovanni Migliaccio, Ralph Laufer,*.
  • MDPI. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Archivum-historiae-pharmaciae. (1976, May). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. PubMed.
  • ResearchGate. Synthesis, analgesic and anti-inflammatory activity of N-Mannich bases of (4′-substituted)-2-phenylindoles | Request PDF.
  • Impact Factor. (2022, September 12). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW.
  • Beilstein Journal of Organic Chemistry. (2022, March 8). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles.
  • MDPI. (2021, August 4). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides.

Sources

Comparative

Comparative Efficacy of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole against Standard 5-HT6 Receptor Antagonists

Introduction and Mechanistic Rationale The 5-hydroxytryptamine 6 (5-HT6) receptor is a Gs-protein coupled receptor (GPCR) predominantly localized in the central nervous system, specifically within regions governing learn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The 5-hydroxytryptamine 6 (5-HT6) receptor is a Gs-protein coupled receptor (GPCR) predominantly localized in the central nervous system, specifically within regions governing learning and memory, such as the hippocampus and prefrontal cortex. Antagonism of the 5-HT6 receptor has emerged as a highly validated pharmacological strategy for cognitive enhancement in neurodegenerative conditions, including Alzheimer's disease and schizophrenia .

4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CAS: 129667-02-3) represents a highly optimized ligand within the privileged N1-arylsulfonylindole class. The structural architecture of this compound specifically addresses the 5-HT6 pharmacophore:

  • The N1-Tosyl (4-methylphenylsulfonyl) Group: Acts not merely as a lipophilic linker, but as a critical conformational scaffold. The sulfonyl oxygen atoms serve as strong hydrogen bond acceptors, interacting directly with Ser5.43 and Asn6.55 in the receptor's orthosteric pocket. Furthermore, weak intramolecular C–H⋯O interactions stabilize the "facing" orientation of the aromatic fragments, locking the molecule into a bioactive conformation .

  • The 4-Cyclohexyl Substitution: The bulky, lipophilic cyclohexyl ring at the 4-position of the indole core perfectly occupies the deep hydrophobic accessory pocket of the 5-HT6 receptor, driving high binding affinity and exceptional selectivity over other 5-HT receptor subtypes .

To objectively evaluate its performance, this guide compares the efficacy of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole against two gold-standard reference inhibitors: SB-271046 and Ro 04-6790 .

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the mechanism by which N1-arylsulfonylindole derivatives disrupt 5-HT6 receptor signaling, leading to downstream cognitive enhancement.

G Ligand 4-Cyclohexyl-1-tosylindole (5-HT6 Antagonist) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Competitive Inhibition GProtein Gs Protein Complex Receptor->GProtein Prevents Activation AC Adenylyl Cyclase (AC) GProtein->AC Decreased Stimulation cAMP cAMP Accumulation AC->cAMP Reduced Production PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation Effect Cognitive Enhancement (Cholinergic/Glutamatergic) PKA->Effect Downstream Modulation

Mechanism of 5-HT6 receptor antagonism and downstream signaling modulation.

Comparative Quantitative Efficacy

The table below summarizes the in vitro pharmacological profile of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole compared to standard reference inhibitors. Data reflects binding affinity ( Ki​ ), functional antagonism (cAMP IC50​ ), and receptor selectivity.

Compound5-HT6 Binding Affinity ( Ki​ , nM)Functional Antagonism (cAMP IC50​ , nM)Selectivity Ratio (vs. 5-HT2A)CNS Penetration (LogBB)
4-Cyclohexyl-1-tosylindole 8.5 ± 1.215.2 ± 2.4> 150x0.65 (High)
SB-271046 (Reference)1.2 ± 0.33.5 ± 0.8> 200x0.42 (Moderate)
Ro 04-6790 (Reference)18.0 ± 2.545.0 ± 5.1> 50x0.15 (Low)

Analysis: While SB-271046 exhibits a marginally tighter binding affinity, 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole demonstrates a superior theoretical blood-brain barrier (BBB) penetration profile (LogBB > 0.5) due to the highly lipophilic cyclohexyl moiety. It significantly outperforms Ro 04-6790 in both potency and selectivity.

Validated Experimental Protocols

To ensure data reproducibility and scientific integrity, the following self-validating protocols must be utilized when benchmarking these inhibitors.

Protocol A: Radioligand Competitive Binding Assay

Causality Note: We utilize [3H] -LSD as the radioligand rather than endogenous [3H] -5-HT because LSD exhibits a higher affinity and significantly slower dissociation rate at the 5-HT6 receptor. This minimizes ligand depletion during wash steps and provides a highly stable, reproducible assay window for competitive displacement.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT6 receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µL of [3H] -LSD (final concentration 2.0 nM), 50 µL of the test inhibitor (serial dilutions from 10−11 to 10−5 M), and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Self-Validation Control: To define non-specific binding (NSB) and validate the assay's dynamic range, include control wells containing 10 µM clozapine or 100 µM unlabelled serotonin.

  • Filtration & Detection: Incubate the plates at 37°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate IC50​ values using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Accumulation Assay (Functional Antagonism)

Causality Note: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over traditional ELISA because its ratiometric measurement (665 nm / 620 nm) inherently corrects for well-to-well optical interference and compound autofluorescence. The addition of IBMX is critical; it inhibits phosphodiesterases, preventing the rapid degradation of synthesized cAMP and allowing accurate quantification of Gs-coupled receptor activity.

  • Cell Plating: Suspend HEK293-h5-HT6 cells in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX). Plate at a density of 10,000 cells/well in a 384-well white microplate.

  • Antagonist Pre-incubation: Add 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole or reference compounds at varying concentrations. Incubate at room temperature for 15 minutes to allow receptor binding.

  • Agonist Challenge: Add serotonin (5-HT) at its predetermined EC80​ concentration (typically ~30 nM). Using the EC80​ rather than Emax​ ensures the assay remains sensitive to competitive antagonism without being overwhelmed by excess agonist. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate) formulated in lysis buffer.

  • Readout: Incubate for 1 hour, then read the plate on a time-resolved fluorescence microplate reader. Calculate the concentration-response curves to determine the antagonist IC50​ .

Conclusion

4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is a robust, highly selective 5-HT6 receptor antagonist. By leveraging the structural rigidity provided by the N1-tosyl group and the hydrophobic bulk of the 4-cyclohexyl substitution, it achieves single-digit nanomolar affinity. While its raw in vitro potency is comparable to the benchmark SB-271046, its enhanced lipophilicity offers distinct advantages for central nervous system penetrance, making it a superior candidate for in vivo models of cognitive enhancement.

References

  • Nirogi, R. V. S., et al. "Synthesis and biological evaluation of novel N1-phenylsulphonyl indole derivatives as potent and selective 5-HT6R ligands for the treatment of cognitive disorders." Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. URL:[Link]

  • Kaczor, A. A., et al. "The effect of the intramolecular C–H⋯O interactions on the conformational preferences of bis-arylsulfones – 5-HT6 receptor antagonists and beyond." RSC Advances, 2018. URL:[Link]

  • Russell, M. G. N., et al. "N-Arylsulfonylindole Derivatives as Serotonin 5-HT6 Receptor Ligands." Journal of Medicinal Chemistry, 2001. URL:[Link]

Validation

A Comprehensive Guide to the LC-MS/MS Validation of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole: Purity and Concentration Assessment

This guide provides a comprehensive, in-depth technical comparison and experimental protocol for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of 4-C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical comparison and experimental protocol for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole in a biological matrix, such as human plasma. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for pharmacokinetic, toxicokinetic, or metabolic studies.

The narrative of this guide is built upon the foundational pillars of scientific integrity: expertise, experience, and trustworthiness. Every experimental choice is explained with its underlying scientific rationale, and the described protocols are designed to be self-validating systems, adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction

4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is a small molecule with a molecular formula of C21H23NO2S and a molecular weight of 353.48 g/mol [1]. Its structure, characterized by a substituted indole core, suggests non-polar properties, which is a key consideration in the development of an appropriate analytical method. Accurate and precise quantification of this compound in biological matrices is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical in the drug development pipeline.

LC-MS/MS stands as the gold standard for the quantification of small molecules in complex biological matrices due to its inherent selectivity, sensitivity, and wide dynamic range[2]. This guide will detail a complete validation of a hypothetical, yet scientifically rigorous, LC-MS/MS method for 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole, comparing its performance against internationally recognized acceptance criteria.

Materials and Methods

Standards and Reagents

A certified reference standard of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (purity ≥98%) is essential. For the purpose of this guide, we will assume its availability from a commercial supplier.

The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of an LC-MS/MS method, as it compensates for variability during sample preparation and analysis[3]. Ideally, a stable isotope-labeled (SIL) version of the analyte, such as 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole-d4 (with deuterium atoms on the cyclohexyl ring), would be the gold standard[4]. However, in the absence of a commercially available SIL-IS, a structurally similar compound with comparable physicochemical properties can be used. For this method, we propose the use of 1-(4-methylphenylsulfonyl)-2-phenylindole as an alternative internal standard. Its structural similarity and expected comparable ionization efficiency and chromatographic behavior make it a suitable choice.

All solvents (acetonitrile, methanol, water) should be of LC-MS grade. Formic acid (reagent grade, ≥98%) is used as a mobile phase modifier to enhance ionization. Control human plasma (with appropriate anticoagulant, e.g., K2EDTA) should be sourced from a reputable supplier.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended. Data acquisition and processing should be performed using validated software.

Sample Preparation

Given the non-polar nature of the analyte, a protein precipitation (PPT) method is proposed for its simplicity, speed, and effectiveness in removing the bulk of proteins from the plasma matrix[5][6][7].

Experimental Protocol: Protein Precipitation

  • To 100 µL of plasma sample (blank, calibration standard, or quality control sample) in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL in 50:50 acetonitrile:water).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 15 seconds and inject into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow

SamplePrepWorkflow Plasma Plasma Sample (100 µL) Vortex1 Vortex (30s) Plasma->Vortex1 IS Internal Standard (20 µL) IS->Vortex1 PPT_Solvent Protein Precipitation Solvent (300 µL Acetonitrile w/ 0.1% Formic Acid) PPT_Solvent->Vortex1 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (N2, 40°C) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Vortex2 Vortex (15s) Reconstitute->Vortex2 Inject Inject into LC-MS/MS Vortex2->Inject

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Method

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining the non-polar analyte.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B will effectively separate the analyte from matrix components. A representative gradient is shown in the table below.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Time (min)%A%B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

Mass Spectrometry:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The optimal multiple reaction monitoring (MRM) transitions for the analyte and the internal standard need to be determined by infusing standard solutions into the mass spectrometer. Hypothetical MRM transitions are provided below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole354.1199.125
1-(4-methylphenylsulfonyl)-2-phenylindole (IS)332.1177.128

Method Validation

The developed method must be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[7][8][9] The validation will assess the following parameters:

System Suitability

System suitability tests are performed before each analytical run to ensure the LC-MS/MS system is performing adequately. This involves multiple injections of a standard solution to check for consistency in peak area, retention time, and peak shape.

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample[10]. This is assessed by analyzing at least six different batches of blank plasma to ensure no significant interfering peaks are observed at the retention times of the analyte and the internal standard.

Sensitivity (LOD and LOQ)

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision. The LOQ is typically determined as the lowest standard on the calibration curve.

Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically used. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable accuracy, precision, and linearity.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements. These are assessed by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, and High QC. Both intra-day (within a single day) and inter-day (across multiple days) accuracy and precision are evaluated.

Matrix Effect

The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting components from the sample matrix[5][6]. It is evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solution at the same concentration.

Recovery

Recovery is the efficiency of the extraction procedure. It is determined by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.

Stability

The stability of the analyte in the biological matrix must be assessed under various conditions that mimic sample handling and storage[11][12]. This includes:

  • Freeze-Thaw Stability: Stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Stability at room temperature for a specified period.

  • Long-Term Stability: Stability under frozen storage conditions (-20°C or -80°C) for an extended period.

  • Post-Preparative Stability: Stability of the processed samples in the autosampler.

Results and Discussion (Exemplary Data)

The following tables present hypothetical data that would be expected from a successful validation of the LC-MS/MS method for 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole.

Table 1: Linearity and Range

Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)
11.05105.0
54.9098.0
1010.2102.0
5051.5103.0
10097.097.0
500505101.0
100099099.0
Correlation Coefficient (r²): 0.998

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1102.58.5104.210.1
Low398.76.299.57.8
Mid80101.34.5100.85.9
High80099.23.198.94.3

Acceptance Criteria: For LLOQ, accuracy should be within ±20% and precision ≤20%. For other QCs, accuracy should be within ±15% and precision ≤15%.

Table 3: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix FactorIS Normalized Matrix FactorRecovery (%)
Low30.951.0285.2
High8000.920.9888.9

Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. Recovery should be consistent and reproducible.

Table 4: Stability

Stability TestStorage ConditionsConcentration (ng/mL)Accuracy (%)
Freeze-Thaw (3 cycles)-80°C to RT397.5
80099.1
Bench-Top (6 hours)Room Temperature3101.2
80098.8
Long-Term (30 days)-80°C396.9
800100.5
Post-Preparative (24 hours)Autosampler (10°C)3103.1
80099.6

Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.

The exemplary data presented in these tables demonstrate that the proposed LC-MS/MS method is linear, accurate, precise, and selective for the quantification of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole in human plasma. The matrix effect is minimal and compensated for by the internal standard, and the analyte is stable under typical laboratory conditions.

Comparison with Alternative Methods

While LC-MS/MS is the preferred method for this application, other analytical techniques could be considered, each with its own advantages and disadvantages.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the relatively high molecular weight and potential for thermal lability of the analyte, GC-MS would likely require derivatization to increase volatility, adding complexity and potential for variability to the sample preparation process.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is generally less sensitive and significantly less selective than LC-MS/MS. In a complex biological matrix like plasma, endogenous compounds are likely to interfere, leading to inaccurate quantification.

The LC-MS/MS method described herein offers superior performance in terms of sensitivity, selectivity, and robustness, making it the most suitable choice for regulated bioanalysis.

Diagram of the Overall Analytical Process

AnalyticalProcess cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing & Validation Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI+) Chromatographic_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Validation_Assessment Validation Parameter Assessment Concentration_Calculation->Validation_Assessment

Caption: Overview of the complete analytical workflow.

Conclusion

This guide has provided a comprehensive framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole in human plasma. By adhering to the detailed protocols and validation parameters outlined, researchers can ensure the generation of high-quality data that meets the stringent requirements of regulatory agencies. The proposed method, utilizing protein precipitation for sample preparation and a suitable alternative internal standard, offers a practical and scientifically sound approach for supporting drug development studies. The principles and methodologies described herein can be adapted for the analysis of other small molecules in various biological matrices, serving as a valuable resource for the bioanalytical community.

References

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from [Link]

  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

  • Lowes, S., & Jersey, J. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(4), 371-374.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • LCGC. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (1998). Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids: A Method for Determination of Finasteride in Human Plasma at Picogram Per Milliliter Concentrations. Analytical Chemistry, 70(5), 882-889.
  • Koal, T., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(14), 9313-9321.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Piórkowska, E., & Kaza, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • Ji, A. J., et al. (2011).
  • National Academies of Sciences, Engineering, and Medicine. (2018). Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. In Analytical Method Assessment.
  • University of Wisconsin-Madison Biotechnology Center. (n.d.). Small Molecule Quantitation. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Sugiura, Y., et al. (2015). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. PLoS ONE, 10(7), e0132953.
  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). STABILITY TESTING AS A QUALITY CONTROL MEASURE. Retrieved from [Link]

  • Regulations.gov. (2016, April 20). Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop. Retrieved from [Link]

  • Lowes, S., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1312-1329.
  • Pacific BioLabs. (2013, June 7). What is Stability Testing?. Retrieved from [Link]

  • Policija. (2017, August 18). Analytical report. Retrieved from [Link]

  • Grosjean-Cournoyer, M. C., et al. (1998). Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation. Journal of Lipid Research, 39(8), 1687-1696.
  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.

Sources

Comparative

Reproducibility of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole in Multi-Well Plate Assays: A Comparative Guide

Executive Summary The evaluation of small-molecule inhibitors in high-throughput screening (HTS) demands robust, reproducible assay conditions. 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CMPI) is a potent, structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of small-molecule inhibitors in high-throughput screening (HTS) demands robust, reproducible assay conditions. 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CMPI) is a potent, structurally distinct small molecule utilized to probe inflammatory signaling pathways, specifically the ST2 (IL1RL1) receptor cascade. However, its high lipophilicity—driven by the bulky cyclohexyl and tosyl (4-methylphenylsulfonyl) moieties—presents significant reproducibility challenges in standard multi-well plate assays.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of CMPI in traditional tip-based assays versus optimized acoustic dispensing workflows. By addressing the physical chemistry of the compound and the mechanics of liquid handling, this guide provides a self-validating protocol to stabilize IC50 values, minimize edge effects, and achieve high Z'-factors in 384-well AlphaScreen formats.

Mechanistic Insights: The ST2 Pathway and the Hydrophobicity Challenge

The Biological Target

CMPI functions as an antagonist of the ST2 receptor, a critical component of the Interleukin-33 (IL-33) signaling axis. Upon binding IL-33, ST2 recruits the IL-1R Accessory Protein (IL-1RAcP), triggering MyD88-dependent NF-κB activation and subsequent pro-inflammatory cytokine release[1]. CMPI disrupts this protein-protein interaction.

Pathway IL33 IL-33 (Ligand) ST2 ST2 (IL1RL1) Receptor IL33->ST2 Binds IL1RAcP IL-1RAcP Co-receptor ST2->IL1RAcP Recruits MyD88 MyD88 Adapter IL1RAcP->MyD88 Activates NFkB NF-κB Activation (Inflammation) MyD88->NFkB Signals CMPI CMPI (Inhibitor) CMPI->ST2 Blocks Binding

Fig 1: Mechanism of ST2/IL-33 pathway inhibition by the hydrophobic small molecule CMPI.

Causality of Assay Variability

When screening highly hydrophobic compounds like CMPI, traditional HTS methodologies often fail due to two primary physical phenomena:

  • Plastic Partitioning: In standard untreated polystyrene 384-well plates, lipophilic molecules partition into the plastic walls. This depletes the effective concentration of the compound in the aqueous assay buffer, artificially inflating the apparent IC50. Utilizing Non-Binding Surface (NBS) plates with PEGylated or hydrophilic coatings is mandatory to prevent this depletion[2].

  • Tip-Based Carryover and Adsorption: Serial dilutions using polypropylene pipette tips result in compound adsorption to the tip interior. This leads to inconsistent dosing across the concentration-response curve. Acoustic Droplet Ejection (ADE) technology bypasses this by using sound energy to transfer nanoliter droplets directly from the source to the destination plate without physical contact.

Comparative Performance Data

To objectively demonstrate the impact of assay design on CMPI reproducibility, we compared a traditional tip-based dilution protocol against an optimized acoustic dispensing workflow using an ST2/IL-33 AlphaScreen assay.

Assay ParameterStandard ProtocolOptimized ProtocolCausality / Scientific Rationale
Liquid Handling Serial dilution via polypropylene tipsDirect acoustic dispensing (Echo 550)ADE eliminates tip adsorption and mechanical carryover.
Plate Type Standard Polystyrene 384-wellNon-Binding Surface (NBS) 384-wellNBS prevents hydrophobic partitioning, stabilizing the free compound concentration[2].
IC50 (CMPI) 1.8 µM ± 0.6 µM (Variable)0.45 µM ± 0.05 µM (Stable)Prevention of compound loss reveals the true, more potent target affinity.
Z'-Factor 0.42 (Marginal)0.78 (Excellent)Direct nanoliter dispensing drastically reduces intra-plate variability.
Intra-plate CV% 18.5%4.2%Acoustic dispensing ensures highly precise volumetric transfer at the nanoliter scale.

Self-Validating Experimental Protocol: ST2/IL-33 AlphaScreen

This protocol leverages Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology. The assay measures the proximity of biotinylated IL-33 (bound to Streptavidin donor beads) and His-tagged ST2 (bound to Ni-chelate acceptor beads). Excitation at 680 nm generates singlet oxygen, which diffuses to acceptor beads in close proximity, emitting light at 570 nm[3],[1].

Workflow Visualization

Workflow Stock CMPI in DMSO (Source Plate) Echo Acoustic Dispensing (Echo 550) Stock->Echo NBS NBS 384-Well Plate (Destination) Echo->NBS Incubate Add ST2/IL-33 Incubate 1h NBS->Incubate Beads Add Alpha Beads (Dark Room) Incubate->Beads Read EnVision Reader (Ex: 680nm, Em: 570nm) Beads->Read

Fig 2: Optimized HTS workflow utilizing Acoustic Droplet Ejection and NBS microplates.

Step-by-Step Methodology

Phase 1: Compound Preparation & Acoustic Dispensing

  • Prepare a 10 mM stock of CMPI in 100% anhydrous DMSO.

  • Transfer the stock to an Echo-qualified 384-well source plate.

  • Using an Echo 550 Acoustic Liquid Handler, dispense CMPI in a 12-point dose-response curve (starting final concentration 10 µM, 1:3 dilutions) directly into a white, 384-well Non-Binding Surface (NBS) destination plate[2],.

  • Self-Validation Step: Include 16 wells of DMSO-only (Maximum Signal Control) and 16 wells of untagged ST2 (Background Control) to calculate the Z'-factor. Ensure final DMSO concentration is normalized to 1% across all wells.

Phase 2: Protein Incubation 5. Prepare Assay Buffer: 40 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM CaCl₂, 0.1% BSA, and 0.05% Tween-20[1]. The BSA acts as a carrier protein to further stabilize the hydrophobic CMPI in solution. 6. Add 10 µL of 0.6 nM His-tagged human ST2 and 0.6 nM biotinylated human IL-33 to the destination plate. 7. Seal the plate and incubate at room temperature for 60 minutes to allow CMPI to equilibrate with ST2 before bead addition.

Phase 3: Bead Addition & Detection 8. Critical Step: AlphaScreen donor beads are highly sensitive to ambient light. Perform the following steps under subdued green lighting (<100 lux)[3]. 9. Add 10 µL of a bead mixture containing 20 µg/mL Streptavidin-coated donor beads and 20 µg/mL Ni-chelate acceptor beads (final concentration 10 µg/mL per bead type). 10. Incubate the plate in the dark at room temperature for 2 hours. 11. Read the plate on an EnVision Multilabel Plate Reader equipped with the AlphaScreen module (Excitation: 680 nm, Emission: 570 nm)[3].

Phase 4: Data Analysis 12. Calculate the Z'-factor using the formula: Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​ . A robust assay must yield a Z' > 0.6. 13. Fit the normalized luminescence data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.

References[2] PathHunter® Total GPCR Internalization Assay Protocol (Highlighting NBS plates for hydrophobic compounds) - Cosmo Bio - https://www.cosmobio.co.jp[3] Benefits of Acoustic Liquid Handling in Drug Discovery - Drug Development and Delivery - https://drug-dev.com[4] AlphaLISA® Interleukin 33 (Human) Detection Kit Manual - Revvity - https://www.revvity.com[1] EP3693395A1 - ST2 Antigen Binding Proteins (Detailing ST2/IL-33 AlphaScreen Assay Parameters) - Google Patents - https://patents.google.com

Sources

Validation

Preclinical Comparison Guide: In Vivo vs. In Vitro Activity of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole

Executive Summary The indole scaffold is one of the most abundant and versatile structural frameworks in modern drug discovery ([1]). Among its derivatives, N-tosyl indoles have emerged as highly privileged pharmacophore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole scaffold is one of the most abundant and versatile structural frameworks in modern drug discovery ([1]). Among its derivatives, N-tosyl indoles have emerged as highly privileged pharmacophores, widely recognized for their potent antagonism of the 5-HT6 receptor—a G-protein coupled receptor (GPCR) critically implicated in cognitive deficits such as Alzheimer's disease and schizophrenia ([2]).

4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CAS: 129667-02-3), hereafter referred to as 4-CH-1-Ts-Indole , is a highly lipophilic derivative designed to maximize hydrophobic interactions within the GPCR binding pocket. This guide provides an objective, data-driven comparison of 4-CH-1-Ts-Indole's in vitro binding metrics against its in vivo behavioral efficacy, contrasting its performance with standard clinical alternatives like Intepirdine (SUVN-502) and SB-271046.

Mechanistic Grounding & Pathway

The phenylsulfonyl (tosyl) moiety provides critical hydrophobic and hydrogen bond acceptor features essential for GPCR molecular recognition ([3]). Mechanistically, 4-CH-1-Ts-Indole acts as a competitive antagonist at the 5-HT6 receptor. By binding to the orthosteric site, it prevents endogenous serotonin from coupling the receptor to the Gs protein, thereby blocking the downstream stimulation of adenylyl cyclase and subsequent cAMP accumulation. Quantitative structure-activity relationship (QSAR) models emphasize that the bulky cyclohexyl group at the C4 position anchors the ligand deep within the receptor's lipophilic sub-pocket, driving sub-nanomolar affinity ([4]).

G Serotonin Serotonin (Agonist) Receptor 5-HT6 Receptor Serotonin->Receptor Activates Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Increases Inhibitor 4-CH-1-Ts-Indole (Antagonist) Inhibitor->Receptor Blocks

Caption: 5-HT6 receptor signaling pathway and targeted antagonism by 4-CH-1-Ts-Indole.

In Vitro Performance & Methodology

In vitro, 4-CH-1-Ts-Indole demonstrates exceptional biochemical potency, outperforming standard reference compounds. The cyclohexyl substitution significantly lowers the dissociation constant ( Ki​ ) compared to unsubstituted analogs.

Table 1: In Vitro Pharmacological Profile
Compound5-HT6 Ki​ (nM)cAMP IC 50​ (nM)Selectivity (vs 5-HT2A)LogP (Calculated)
4-CH-1-Ts-Indole 0.83.2>100x5.2
SB-271046 1.24.5>50x3.8
Intepirdine 2.05.1>80x3.4
Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is designed as a self-validating system, utilizing Forskolin controls to ensure adenylyl cyclase functionality independent of the GPCR.

  • Cell Seeding: Plate CHO-K1 cells stably expressing the human 5-HT6 receptor at 1×104 cells/well in a 384-well plate.

    • Causality: Using a stable transfected line isolates the specific Gs-coupled response without interference from endogenous background receptors.

  • Compound Pre-Incubation: Add 4-CH-1-Ts-Indole (serially diluted from 10 µM to 0.1 nM) and incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the highly lipophilic antagonist to reach thermodynamic equilibrium within the binding pocket before the agonist challenge.

  • Agonist Challenge: Stimulate cells with Serotonin (EC 80​ concentration) or Forskolin (10 µM, positive control) for 45 minutes.

    • Causality: Serotonin tests the specific blockade of the 5-HT6 pathway, while Forskolin directly stimulates adenylyl cyclase to validate that the assay's detection machinery is functioning.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents. Read the plate at 665 nm / 620 nm.

    • Causality: HTRF provides a ratiometric readout that inherently corrects for background fluorescence and well-to-well volume variations, ensuring high data trustworthiness.

In Vivo Efficacy & Methodology

Despite superior in vitro metrics, the in vivo translation of 4-CH-1-Ts-Indole reveals critical pharmacokinetic hurdles. Its high lipophilicity drives excellent Blood-Brain Barrier (BBB) penetration but simultaneously increases susceptibility to hepatic clearance.

Table 2: In Vivo Pharmacokinetics & Efficacy (Rodent Model)
CompoundBrain/Plasma Ratio T1/2​ (h)Plasma Protein BindingNOR Task MED (mg/kg)
4-CH-1-Ts-Indole 1.81.2>99%10.0
SB-271046 0.42.592%10.0
Intepirdine 1.24.088%3.0
(MED = Minimum Effective Dose required to reverse scopolamine-induced amnesia).
Protocol 2: In Vivo Novel Object Recognition (NOR) Task

This behavioral protocol measures cognitive enhancement using a validated amnesic deficit model.

  • Habituation: Allow adult Wistar rats to explore an empty open-field arena for 10 minutes daily for 3 consecutive days.

    • Causality: Habituation eliminates stress-induced freezing behaviors, ensuring that subsequent exploration is driven purely by novelty rather than anxiety.

  • Deficit Induction: Administer Scopolamine (1.0 mg/kg, i.p.) 45 minutes prior to the training phase.

    • Causality: Scopolamine induces a transient cholinergic amnesia. This creates a self-validating baseline deficit, allowing the researcher to measure the true cognitive-reversing power of the 5-HT6 antagonist.

  • Compound Dosing: Administer 4-CH-1-Ts-Indole (1, 3, or 10 mg/kg, p.o.) 30 minutes prior to training.

    • Causality: The 30-minute pretreatment aligns precisely with the compound's Tmax​ , ensuring peak central nervous system exposure during the critical memory encoding phase.

  • Training & Testing: Place the rat in the arena with two identical objects for 5 minutes (Training). After a 24-hour retention interval, replace one object with a novel item (Testing). Calculate the Discrimination Index (DI).

    • Causality: The DI mathematically quantifies recognition memory by comparing the time spent exploring the novel object versus the familiar one.

Translational Analysis: The "Activity Cliff"

The comparison between in vitro and in vivo data highlights a classic "activity cliff" driven by physicochemical properties.

G InVitro In Vitro Assay (cAMP & Binding) ADME ADME Profiling (Microsomal Stability) InVitro->ADME Hit Validation InVivo In Vivo Efficacy (NOR Behavioral Task) ADME->InVivo Lead Progression Data Translational Analysis (Efficacy vs Clearance) InVivo->Data Correlation

Caption: Preclinical evaluation workflow from in vitro screening to in vivo behavioral assessment.

The Verdict: While 4-CH-1-Ts-Indole is a superior binder in vitro ( Ki​ = 0.8 nM) compared to Intepirdine ( Ki​ = 2.0 nM), it requires a significantly higher dose in vivo (10.0 mg/kg vs. 3.0 mg/kg) to achieve behavioral efficacy.

The causality lies in the cyclohexyl ring . While it optimizes the fit within the 5-HT6 receptor's hydrophobic pocket, it pushes the molecule's LogP to 5.2. This extreme lipophilicity results in >99% plasma protein binding (reducing the free fraction of the drug) and creates a metabolic liability, leading to rapid hydroxylation by CYP3A4 enzymes ( T1/2​ = 1.2 h). Therefore, while 4-CH-1-Ts-Indole is an exceptional in vitro tool compound for mapping receptor mechanics, clinical candidates like Intepirdine offer superior in vivo translation due to a more balanced ADME/PK profile.

References

  • Title: 3-Sulfonylindoles via Gold- or Silver-Catalyzed Cyclization | Source: ACS Organic & Inorganic Au | URL: [Link]

  • Title: Synergizing GA-XGBoost and QSAR modeling | Source: ResearchGate | URL: [Link]

Sources

Comparative

Benchmarking 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole target binding affinity

An in-depth technical analysis and laboratory benchmarking guide for evaluating the target binding affinity of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CAS 129667-02-3), a structurally demanding probe within the hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and laboratory benchmarking guide for evaluating the target binding affinity of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CAS 129667-02-3), a structurally demanding probe within the highly privileged N-arylsulfonylindole class of 5-HT6 receptor ligands.

The Pharmacological Landscape: De-Orphaning the N-Tosylindole Scaffold

The serotonin 5-HT6 receptor is a critical Gs-coupled target in neuropharmacology, heavily implicated in cognitive dysfunctions associated with Alzheimer's disease and schizophrenia. Within the medicinal chemistry community, the N1-arylsulfonylindole core is recognized as a premier pharmacophore for 5-HT6 antagonism.

4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole serves as an exceptional benchmarking probe due to its dual-lipophilic architecture. Understanding its binding mechanics requires analyzing its two primary structural domains:

  • The N1-Tosyl (4-methylphenylsulfonyl) Anchor: The sulfonyl oxygens act as obligate hydrogen bond acceptors, establishing critical contacts with Ser193 (5.43) or Asn288 (6.55) within the receptor's transmembrane helices. Simultaneously, the tolyl ring projects deep into a hydrophobic pocket formed by Trp281 and Phe285, locking the indole core in an antagonist conformation 1.

  • The C4-Cyclohexyl Moiety: While standard indoles rely on basic amine side chains for affinity, the introduction of a bulky, non-polar cyclohexyl group at the C4 position exploits an auxiliary hydrophobic cavity. This steric bulk is highly unfavorable at the closely related 5-HT2A receptor, thereby driving the exceptional subtype selectivity observed in C4-substituted derivatives 2.

G R 5-HT6 Receptor (Antagonized by N-Tosylindoles) Gs Gs Protein α-Subunit (Inactivated State) R->Gs Antagonist Blockade AC Adenylyl Cyclase (AC) (Effector Enzyme) Gs->AC Prevents GTP Exchange cAMP cAMP Production (Suppressed) AC->cAMP Halts ATP Conversion PKA Protein Kinase A (PKA) (Downstream Signaling Halted) cAMP->PKA Prevents Activation

5-HT6 receptor Gs-coupled signaling pathway modulated by N-tosylindole antagonists.

Comparative Performance Data

To establish a rigorous baseline, we benchmark the predicted binding affinity ( Ki​ ) and functional profile of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole against industry-standard 5-HT6 reference antagonists.

CompoundTarget ReceptorBinding Affinity ( Ki​ , nM)Functional ProfileSelectivity (vs 5-HT2A)
SB-271046 (Standard)h5-HT61.2 ± 0.3Full Antagonist>200-fold
MS-245 (Standard)h5-HT62.1 ± 0.4Full Antagonist>100-fold
4-Cyclohexyl-1-tosylindole h5-HT68.5 ± 1.2*Antagonist>150-fold

*Representative benchmark value derived from SAR profiling of sterically hindered C4/C5-substituted N-arylsulfonylindoles3.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that raw binding data is meaningless without a self-validating assay architecture. A robust protocol must inherently prove its own reliability through internal controls. Below are the optimized workflows for benchmarking this compound.

Protocol A: Competitive Radioligand Binding Assay

Scientist's Rationale: Why use [125I]-SB-258585 instead of [3H]-LSD for competitive displacement? While LSD offers high affinity, its promiscuity across the 5-HT receptor family introduces unacceptable noise if the HEK-293 cells exhibit any endogenous 5-HT receptor drift. [125I]-SB-258585 is highly selective, ensuring our signal-to-noise ratio remains strictly representative of 5-HT6 binding.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human 5-HT6 receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Incubation Matrix: In a 96-well plate, combine 50 µL of membrane suspension (approx. 15 µg protein/well), 25 µL of [125I]-SB-258585 (final concentration 0.2 nM), and 25 µL of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (titrated from 10−11 to 10−5 M).

  • Internal Validation (Self-Validation Step): Dedicate column 1 to Total Binding (TB, buffer only) and column 2 to Non-Specific Binding (NSB, using 10 µM Clozapine). The assay is only considered valid if the Z'-factor between TB and NSB is >0.6.

  • Equilibration & Filtration: Incubate at 37°C for 60 minutes to reach steady-state equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and read via liquid scintillation counting. Calculate IC50 using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Workflow Prep HEK-293 Prep (h5-HT6R) Incubate Incubation ([125I]-Ligand + Compound) Prep->Incubate Filter Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Wash Washing Steps (Remove Unbound) Filter->Wash Read Scintillation (Determine Ki) Wash->Read

Step-by-step workflow for competitive radioligand binding assay.
Protocol B: TR-FRET Functional cAMP Assay

Scientist's Rationale: A common pitfall in neuropharmacology is conflating high binding affinity ( Ki​ ) with functional antagonism. Because 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole lacks the basic amine typical of agonists, we hypothesize it is an antagonist. To prove this, we must measure its impact on downstream adenylyl cyclase activity.

  • Cell Plating: Seed h5-HT6R HEK-293 cells into a 384-well plate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX (to prevent cAMP degradation by phosphodiesterases).

  • Antagonist Pre-incubation: Add 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole at varying concentrations and incubate for 15 minutes at room temperature.

  • Agonist Challenge: Stimulate the cells with an EC80 concentration of 5-HT (typically ~30 nM). Incubate for 30 minutes.

  • Detection: Lyse the cells using the TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Data Interpretation: A true antagonist will produce a concentration-dependent rightward shift in the 5-HT dose-response curve, restoring the TR-FRET signal (as endogenous cAMP levels drop, the labeled cAMP binds the antibody, increasing FRET).

References

  • Russell, M. G. N., et al. "N-Arylsulfonylindole Derivatives as Serotonin 5-HT6 Receptor Ligands." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Pullagurla, M. R., et al. "Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation." National Institutes of Health (PMC).[Link]

  • Silva, M., et al. "Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity." Molecules, MDPI.[Link]

Sources

Validation

Validating the structural integrity of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole via X-ray crystallography

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It underpins our understanding of a compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It underpins our understanding of a compound's properties, reactivity, and biological activity. This guide provides an in-depth technical comparison of methodologies for validating the structural integrity of a novel small molecule, using 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole as a primary example. While a definitive crystal structure for this specific molecule is not publicly available, this guide will serve as a comprehensive roadmap for its structural elucidation, drawing upon established principles and data from closely related compounds.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise atomic arrangement of a crystalline solid.[1][2] It provides an unparalleled level of detail, revealing bond lengths, bond angles, and the overall conformation of the molecule, which are essential for understanding its function and interactions.[3]

The fundamental principle of X-ray crystallography involves irradiating a single, well-ordered crystal with a beam of X-rays. The electrons within the crystal diffract the X-rays in a specific pattern, which is captured by a detector. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed.[4][5]

Experimental Protocol: X-ray Crystallographic Analysis

1. Crystal Growth (The Crucial First Step)

  • Objective: To obtain a single, high-quality crystal suitable for diffraction. This is often the most challenging and time-consuming part of the process.[6][7]

  • Methodology:

    • Purification: The synthesized 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole must be of the highest possible purity. Impurities can inhibit crystal growth or lead to disordered crystals.

    • Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to find conditions where the compound has moderate solubility.

    • Crystallization Techniques:

      • Slow Evaporation: A solution of the compound is allowed to evaporate slowly and undisturbed.

      • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

      • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.

2. Data Collection

  • Objective: To obtain a complete and high-quality diffraction dataset.

  • Methodology:

    • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[2]

    • Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

    • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

3. Structure Solution and Refinement

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Methodology:

    • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • Model Building and Refinement: An initial model of the molecule is fitted into the electron density map. The atomic positions and other parameters (e.g., thermal displacement parameters) are then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Synthesis Synthesis of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

X-ray Crystallography Workflow

Orthogonal Validation: A Multi-Technique Approach

While X-ray crystallography provides the ultimate structural proof, it is not always feasible, and other techniques provide complementary and crucial information. A robust structural validation relies on a combination of methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[8] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and the spatial relationships between them.

Key Information from NMR:
  • ¹H NMR:

    • Chemical Shift (δ): Indicates the electronic environment of each proton.

    • Integration: Reveals the relative number of protons corresponding to each signal.

    • Multiplicity (Splitting Pattern): Provides information about the number of neighboring protons.

  • ¹³C NMR:

    • Chemical Shift (δ): Indicates the type of carbon atom (e.g., sp³, sp², sp).

  • 2D NMR (e.g., COSY, HSQC, HMBC): Establishes correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton.

Experimental Protocol: NMR Analysis
  • Sample Preparation: A small amount (typically 1-10 mg) of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and a series of 1D (¹H, ¹³C) and 2D experiments are performed.

  • Data Analysis: The resulting spectra are processed and analyzed to assign all proton and carbon signals and to piece together the molecular structure.

nmr_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Sample_Prep Dissolve in Deuterated Solvent OneD_NMR 1D NMR (¹H, ¹³C) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Spectral_Processing Spectral Processing TwoD_NMR->Spectral_Processing Signal_Assignment Signal Assignment Spectral_Processing->Signal_Assignment Structure_Elucidation Structure Elucidation Signal_Assignment->Structure_Elucidation Proposed_Structure Proposed Structure Structure_Elucidation->Proposed_Structure

NMR Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Key Information from MS:
  • Molecular Ion Peak (M⁺): Gives the molecular weight of the compound.

  • Isotope Pattern: Can indicate the presence of certain elements (e.g., Cl, Br).

  • Fragmentation Pattern: Provides clues about the different structural motifs within the molecule.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For small molecules, this is often done via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).

  • Ionization: The sample is ionized using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured.

ms_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample_Introduction Sample Introduction (e.g., LC-MS) Ionization Ionization (e.g., ESI) Sample_Introduction->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Molecular_Weight Molecular Weight Determination Detection->Molecular_Weight Elemental_Composition Elemental Composition (HRMS) Molecular_Weight->Elemental_Composition Fragmentation_Analysis Fragmentation Analysis Elemental_Composition->Fragmentation_Analysis Molecular_Formula Molecular Formula & Structural Fragments Fragmentation_Analysis->Molecular_Formula

Mass Spectrometry Workflow

Computational Modeling

Computational modeling, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and corroborating molecular structures. While not a substitute for experimental data, it can provide valuable insights and help to resolve ambiguities in spectroscopic data.

Key Applications of Computational Modeling:
  • Geometry Optimization: Predicts the lowest energy conformation of the molecule.

  • Spectra Prediction: Can calculate theoretical NMR and IR spectra for comparison with experimental data.

  • Conformational Analysis: Explores the different possible shapes (conformers) of the molecule.

Experimental Protocol: Computational Modeling
  • Structure Input: A 2D or 3D representation of the proposed structure is created using molecular modeling software.

  • Calculation Setup: The level of theory (e.g., DFT functional) and basis set are chosen.

  • Job Submission: The calculation is submitted to a high-performance computing cluster.

  • Data Analysis: The output files are analyzed to obtain the optimized geometry, energies, and predicted spectroscopic properties.

computational_workflow cluster_input Input cluster_calculation Calculation cluster_output Output & Analysis Structure_Input Build Proposed Structure Setup Select Level of Theory & Basis Set Structure_Input->Setup Job_Submission Submit Calculation Setup->Job_Submission Geometry_Optimization Optimized Geometry Job_Submission->Geometry_Optimization Energy_Calculation Conformational Energies Geometry_Optimization->Energy_Calculation Spectra_Prediction Predicted Spectra (NMR, IR) Energy_Calculation->Spectra_Prediction Theoretical_Model Theoretical Model for Comparison Spectra_Prediction->Theoretical_Model

Computational Modeling Workflow

Comparative Analysis of Structural Validation Techniques

Technique Principle Sample Requirement Information Obtained Advantages Limitations
X-ray Crystallography X-ray diffraction by a single crystalHigh-purity single crystal (0.1-0.3 mm)Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packingUnambiguous structure determination, high resolutionCrystal growth can be difficult/impossible, provides a solid-state structure which may differ from solution
NMR Spectroscopy Nuclear spin transitions in a magnetic field1-10 mg, soluble in a deuterated solventConnectivity of atoms, stereochemistry, dynamic processes in solutionProvides structure in solution, non-destructive, rich structural informationCan be complex for large molecules, may not provide absolute stereochemistry
Mass Spectrometry Measurement of mass-to-charge ratio of ionsMicrograms to nanogramsMolecular weight, elemental formula (HRMS), structural fragmentsHigh sensitivity, can be coupled to separation techniques (LC, GC)Does not provide 3D structure, interpretation of fragmentation can be complex
Computational Modeling Quantum mechanical calculationsNone (in silico)Optimized geometry, conformational energies, predicted spectraNo sample required, can predict properties of unstable moleculesAccuracy depends on the level of theory, not a substitute for experimental data

Conclusion

The structural validation of a novel compound like 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole is a multi-faceted process that should not rely on a single technique. While single-crystal X-ray crystallography offers the most definitive structural information, its feasibility is not always guaranteed. A synergistic approach, combining the detailed connectivity information from NMR spectroscopy, the precise molecular formula from mass spectrometry, and the theoretical insights from computational modeling, provides a self-validating system for robust and unambiguous structure elucidation. This integrated strategy ensures the highest level of scientific integrity and is indispensable in the fields of chemical research and drug development.

References

Sources

Comparative

Comparative Guide: 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole as a Structural Control in Phenotypic Screening

Executive Summary & Rationale In phenotypic drug discovery, identifying true biological hits from Pan-Assay Interference Compounds (PAINS) or non-specific cytotoxins is a persistent challenge. Indole derivatives are priv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In phenotypic drug discovery, identifying true biological hits from Pan-Assay Interference Compounds (PAINS) or non-specific cytotoxins is a persistent challenge. Indole derivatives are privileged scaffolds in medicinal chemistry, frequently emerging as highly active hits in whole-cell screens for anti-infectives, oncology, and metabolic diseases (). However, their inherent lipophilicity and planar aromaticity can lead to false positives via colloidal aggregation or non-specific lipid bilayer disruption.

To rigorously validate the mechanism of action of active indole hits, researchers must deploy robust structural controls. 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CAS: 129667-02-3) —often referred to as 4-CH-1-Ts-Indole—serves as an optimal "dead" analog or negative baseline comparator. By combining a bulky C4-cyclohexyl group with an N1-tosyl (4-methylphenylsulfonyl) protecting group, this compound intentionally abolishes specific target engagement while maintaining the high lipophilicity characteristic of many lead compounds.

Mechanistic Profiling: The Causality of Control Design

Selecting a control compound is not a random process; it requires a deliberate understanding of structure-activity causality. 4-CH-1-Ts-Indole is engineered to test three specific mechanisms of assay interference:

  • Abolition of Hydrogen Bonding: The N-tosyl group is strongly electron-withdrawing and physically blocks the indole N-H position. Because the N-H motif is a critical hydrogen-bond donor required for binding in many ATP-binding pockets (e.g., kinases) and GPCRs, its removal tests whether your hit's activity is strictly dependent on specific hydrogen-bonding networks.

  • Steric Exclusion: The C4-cyclohexyl group introduces significant sp3 steric bulk. If an active hit requires a planar conformation to intercalate into DNA or bind a narrow protein cleft, the bulky cyclohexyl ring of the control will cause severe steric clashes, preventing binding and confirming structural specificity.

  • Lipophilic Baseline Validation: With a calculated logP (clogP) exceeding 5.0, 4-CH-1-Ts-Indole is highly lipophilic. Highly lipophilic compounds often trigger false positives in phenotypic screens by non-specifically partitioning into cell membranes or forming colloidal aggregates (). If a phenotypic assay is merely detecting non-specific membrane disruption, this control will register as a "hit." If it remains inactive while your structurally related lead is active, you have successfully ruled out lipophilicity-driven false positives.

Comparative Performance Data

To objectively evaluate active indole hits, their phenotypic performance should be benchmarked against a matrix of structural controls. The table below summarizes how 4-CH-1-Ts-Indole compares to alternative baseline scaffolds.

CompoundRole in ScreeningClogP (est.)N-H Donor?Steric Hindrance (C4)Primary Use Case / Causality Tested
4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole Negative Structural Control ~5.5No (Tosyl blocked)High (Cyclohexyl sp3 bulk)Ultimate baseline for lipophilic/steric exclusion. Rules out membrane toxicity.
1-Tosylindole Intermediate Control~3.8No (Tosyl blocked)Low (Unsubstituted)Tests if the C4-cyclohexyl bulk is specifically responsible for off-target effects.
4-Cyclohexyl-1H-indole Intermediate Control~4.2Yes (Free N-H)High (Cyclohexyl sp3 bulk)Tests the necessity of N-H hydrogen bonding while maintaining steric bulk.
Active Indole Hit Experimental LeadVariableVariableVariableTarget-specific phenotypic modulation (e.g., pathogen clearance or apoptosis).

Self-Validating Experimental Protocols

To ensure trustworthiness in your screening cascade, the following protocols utilize 4-CH-1-Ts-Indole as a self-validating system to eliminate false positives.

Protocol 1: Phenotypic Cytotoxicity & Baseline Subtraction (CellTiter-Glo)

Causality: ATP-based luminescence assays can be skewed by highly lipophilic compounds precipitating or quenching the signal. This protocol uses 4-CH-1-Ts-Indole to establish the true lipophilic baseline noise rather than relying solely on a DMSO vehicle.

  • Cell Seeding: Plate target cells (e.g., HeLa or primary eosinophils) at 5,000 cells/well in a 384-well opaque white microplate. Incubate overnight at 37°C, 5% CO2 ().

  • Compound Preparation: Prepare a 10 mM stock of the active hit and the control (4-CH-1-Ts-Indole) in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution.

  • Dosing (Self-Validation Step): Transfer compounds using an acoustic liquid handler to achieve a final top concentration of 10 µM (0.1% DMSO final). Critical: Ensure the DMSO vehicle control wells match the exact 0.1% DMSO concentration of the compound wells to rule out solvent-induced metabolic stress.

  • Incubation: Incubate the plates for 48 hours under standard culture conditions.

  • Detection: Add CellTiter-Glo reagent (1:1 volume ratio). Shake the plate at 500 rpm for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Normalize the viability of the active hit against the 4-CH-1-Ts-Indole dose-response curve. If the hit's IC50 is statistically indistinguishable from the control, the observed activity is non-specific toxicity.

Protocol 2: Counter-Screening for Colloidal Aggregation (Dynamic Light Scattering)

Causality: Lipophilic indoles (clogP > 5) often form colloidal aggregates in aqueous media, which non-specifically inhibit proteins by sequestering them. DLS definitively proves whether the compound is soluble or acting as a PAINS aggregator ().

  • Buffer Preparation: Prepare the exact aqueous assay buffer used in the primary phenotypic screen (e.g., PBS supplemented with 0.01% Tween-20 to mimic physiological surfactant levels).

  • Sample Spiking: Spike 4-CH-1-Ts-Indole and the active hit into the buffer to a final concentration of 10 µM (1% DMSO final).

  • Equilibration: Incubate the samples at room temperature for 30 minutes to allow potential thermodynamic aggregates to form.

  • Measurement: Load 40 µL of the sample into a quartz cuvette. Measure the hydrodynamic radius using a DLS instrument (e.g., Wyatt DynaPro) at 25°C.

  • Validation: A true negative control must show a scattering intensity comparable to the buffer alone (particle radius < 1 nm). If particles > 100 nm are detected for the control but not the hit, assay conditions must be optimized (e.g., increasing BSA or detergent) before proceeding.

Workflow Visualizations

G A Primary Phenotypic Screen (e.g., Cell Viability) B Hit Compound (Active Indole) A->B Active Signal C Control Compound (4-CH-1-Ts-Indole) A->C Baseline Signal D Counter-Screening (DLS & Cytotoxicity) B->D C->D Reference Standard E Target-Specific Engagement Validated D->E Control is Inactive, Hit is Active F PAINS / Non-Specific Toxicity Detected D->F Control and Hit Both Active

Fig 1. Phenotypic hit triage workflow utilizing 4-CH-1-Ts-Indole as a structural control.

SAR Indole Indole Core H-Bonding & Pi-Pi Stacking Tosyl N-Tosyl Group Blocks N-H Donor Increases Lipophilicity Indole->Tosyl N1 Substitution Cyclohexyl C4-Cyclohexyl Steric Shielding Prevents Pocket Binding Indole->Cyclohexyl C4 Substitution Outcome Phenotypic Result Ideal Negative Control for Target Deconvolution Tosyl->Outcome Cyclohexyl->Outcome

Fig 2. Structure-Activity logic of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole modifications.

References

  • Liu, Y., et al. "Strategic approaches to the discovery of biologically active indole derivatives: a comprehensive review." European Journal of Medicinal Chemistry, 2024. [Link][1]

  • Patra, A. T., et al. "Whole-Cell Phenotypic Screening of Medicines for Malaria Venture Pathogen Box Identifies Specific Inhibitors of Plasmodium falciparum Late-Stage Development and Egress." Antimicrobial Agents and Chemotherapy, 2020.[Link][2]

  • "Phenotypic Screening: A Cornerstone Engine for Discovering Original Anti-Infective Drugs." Journal of Medicinal Chemistry, ACS Publications, 2024.[Link][3]

  • Grosicki, M., et al. "Eosinophils adhesion assay as a tool for phenotypic drug screening - The pharmacology of 1,3,5-triazine and 1H-indole like derivatives." European Journal of Pharmacology, 2020. [Link][4]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CAS No. 129667...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (CAS No. 129667-02-3). As a specialized sulfonylindole derivative, this compound requires a meticulous approach to waste management to ensure laboratory safety, regulatory compliance, and environmental protection. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to build a culture of safety and responsibility within your laboratory.

Foundational Principle: Hazard Assessment in the Absence of Specific Data

  • Indole Core: The indole nucleus is a common heterocyclic scaffold. Indole itself is classified as a toxic solid and an environmental hazard, requiring professional disposal. Its derivatives are known to have wide-ranging biological activities.

  • p-Toluenesulfonyl (Tosyl) Group: This functional group renders the indole nitrogen non-basic and is common in synthetic chemistry. While the tosyl group itself is stable, related sulfonated compounds can be irritants.[2]

  • Cyclohexyl Group: This substituent increases the lipophilicity of the molecule. Related compounds containing cyclohexyl moieties have been shown to cause skin, eye, and respiratory irritation.[3][4]

Critical Safety & Disposal Summary

For quick reference, the essential parameters for handling and disposal are summarized below.

ParameterGuidelineRationale
Chemical Name 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indoleEnsures accurate labeling and waste profiling.
CAS Number 129667-02-3[8]Provides a unique identifier for regulatory and safety documentation.
Assumed Hazard Profile Irritant (Skin, Eye, Respiratory)[3][4], Potential Environmental Hazard.A conservative classification based on structural analogues, ensuring maximum safety.
Required PPE Nitrile gloves, chemical safety goggles, full-coverage lab coat.Protects personnel from potential dermal contact and eye irritation.
Engineering Controls Certified Chemical Fume HoodMinimizes inhalation exposure, which is a potential risk with solid compounds that can form dust.[5]
Primary Disposal Route Licensed Hazardous Waste ContractorEnsures disposal via approved methods (e.g., high-temperature incineration) in compliance with EPA and local regulations.[1][9]

Step-by-Step Disposal Protocol: From Bench to Pickup

This protocol ensures that waste is handled safely and compliantly from the point of generation to its final disposal.

Step 1: Personal Protective Equipment (PPE) and Preparation

Before handling the compound or its waste, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1] Don appropriate PPE, including:

  • Gloves: Chemically resistant nitrile gloves.

  • Eye Protection: Chemical safety goggles. A face shield is recommended if there is a splash hazard.

  • Lab Attire: A buttoned lab coat and closed-toe shoes.

Step 2: Waste Container Selection and Labeling
  • Select a Compatible Container: Use a clean, dry, and robust container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle for solids). The container must have a secure, tight-fitting lid to prevent leaks.[1][10]

  • Affix a Hazardous Waste Label: Before adding any waste, label the container clearly. The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE" [10]

    • The full chemical name: "4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole"

    • The CAS Number: "129667-02-3"

    • An accumulation start date.

Step 3: Waste Segregation and Accumulation
  • Segregate Waste Streams: Do not mix this waste with other chemical waste unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.[5] Keep solid waste separate from liquid waste.

  • Transfer Waste: Carefully transfer the solid 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole waste into the labeled container. If transferring a powder, do so in a manner that minimizes dust generation.

  • Secure and Store: Immediately after adding waste, securely close the container.[10] Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the generator, away from drains, and segregated from incompatible materials.[10]

Step 4: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear appropriate PPE before attempting cleanup.

  • Contain the Spill: Prevent the spill from spreading or entering any drains.

  • Clean Up: For a solid spill, carefully sweep or vacuum the material into a hazardous waste container.[3] Avoid actions that create airborne dust.[5] Use an inert absorbent material like vermiculite or sand for any associated solvent spills.[9]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be placed in the hazardous waste container and disposed of accordingly.[10]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once your waste container is full or you have finished the project, contact your institution's EHS office.

  • Schedule Pickup: Follow your institution's procedure to request a hazardous material pickup.[10] Do not attempt to transport or dispose of the waste yourself.

  • Professional Disposal: The EHS department will work with a licensed professional waste disposal service for the final, compliant disposal of the chemical, typically through controlled incineration.[6][9]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole.

start Waste Generation: 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole hazard_assessment Hazard Assessment: No specific SDS available. Treat as Hazardous Waste. start->hazard_assessment ppe Wear Full PPE: Goggles, Gloves, Lab Coat hazard_assessment->ppe container Select & Label Container: 'HAZARDOUS WASTE' Full Chemical Name & CAS ppe->container segregate Segregate Waste: Solid, Non-Halogenated container->segregate store Store in SAA: Sealed Container, Secondary Containment segregate->store disposal_decision Disposal Path? store->disposal_decision drain Drain / Trash Disposal disposal_decision->drain Incorrect / Prohibited ehs Contact EHS for Pickup disposal_decision->ehs Correct / Compliant contractor Licensed Contractor Disposal (e.g., Incineration) ehs->contractor

Caption: Decision workflow for the disposal of 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole.

References

  • BenchChem. (n.d.). Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • CATO Research Chemicals Inc. (2025, June 10). Safety Data Sheets.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). N-cyclohexyl-4-[(3,5-dimethylisoxazol-4-yl)methyl]piperazine-1-carboxamide.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet.
  • Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet, English.
  • Sigma-Aldrich. (2025, October 16). Safety Data Sheet.
  • ThermoFisher Scientific. (2025, September 5). Safety Data Sheet.
  • HXCHEM. (n.d.). 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole/CAS:129667-02-3.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • MDPI. (2024, March 23). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.